molecular formula C15H20O5 B119210 2-Acetate CAS No. 338458-98-3

2-Acetate

Cat. No.: B119210
CAS No.: 338458-98-3
M. Wt: 280.32 g/mol
InChI Key: VJMAITQRABEEKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetate is a useful research compound. Its molecular formula is C15H20O5 and its molecular weight is 280.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[6-(phenylmethoxymethyl)-1,4-dioxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O5/c1-12(16)19-11-15-10-18-9-14(20-15)8-17-7-13-5-3-2-4-6-13/h2-6,14-15H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJMAITQRABEEKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1COCC(O1)COCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441853
Record name AGN-PC-0N6O71
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338458-98-3
Record name 1,4-Dioxane-2-methanol, 6-[(phenylmethoxy)methyl]-, 2-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338458-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AGN-PC-0N6O71
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: The "2-Acetate" Regioisomers in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Chemical Characterization, Synthesis, and Applications of 2-Position Acetates Primary Focus: Isosorbide-2-Acetate (API Intermediate) & 2-Naphthyl Acetate (Bio-Assay Standard)[1]

Part 1: Executive Summary & Disambiguation

In the context of pharmaceutical sciences and organic chemistry, "2-Acetate" is a shorthand nomenclature referring to the acetylation of a molecule at the C-2 position.[1] This positional specificity is critical in drug development due to regioselectivity , where the biological activity of a this compound differs vastly from its 5-acetate or diacetate counterparts.[1]

This guide analyzes the three most significant "this compound" entities in modern research:

  • Isosorbide-2-Acetate (I2A): The critical intermediate for Isosorbide Mononitrate (Angina therapy).[1]

  • 2-Naphthyl Acetate: The gold standard substrate for esterase activity assays.[1]

  • Glycerol-2-Acetate: A specialized excipient and metabolic tracer.[1]

Part 2: Chemical Structure & Molecular Weight Profile

The following table synthesizes the physicochemical data for the primary "this compound" compounds.

Table 1: Comparative Physicochemical Profile
Compound NameIsosorbide-2-Acetate2-Naphthyl AcetateGlycerol-2-Acetate
Primary Role API Intermediate (Vasodilators)Diagnostic SubstrateExcipient / Solvent
CAS Number 13042-39-21523-11-1100-78-7
Molecular Weight 188.18 g/mol 186.21 g/mol 134.13 g/mol
Molecular Formula C₈H₁₂O₅C₁₂H₁₀O₂C₅H₁₀O₄
Structure Type Bicyclic Ether (V-shaped)Polycyclic Aromatic HydrocarbonAcyclic Polyol Ester
Physical State White Crystalline SolidWhite/Beige PowderColorless Liquid
Solubility Water, Ethanol, DMSOEthanol, Ether (Poor in water)Water, Alcohol

Part 3: Deep Dive – Isosorbide-2-Acetate (I2A)

The Regioselectivity Challenge

In the synthesis of Isosorbide-5-Mononitrate (ISMN) , a blockbuster drug for angina pectoris, the core isosorbide scaffold contains two hydroxyl groups:[1]

  • Endo-OH (Position 2): Sterically hindered, forms intramolecular hydrogen bonds.[1]

  • Exo-OH (Position 5): Sterically accessible, more reactive for nitration.[1]

To synthesize ISMN, the 2-position must be protected to force nitration at the 5-position.[1] However, direct chemical acetylation often yields a mixture of this compound, 5-acetate, and 2,5-diacetate.

The Solution: Enzymatic Regioselective Acetylation.[1] Using lipases (e.g., Candida antarctica Lipase B, Novozym 435), researchers can selectively acetylate the 5-position or hydrolyze the 2,5-diacetate to yield pure Isosorbide-2-acetate.[1]

Workflow Visualization: The I2A Pathway

The following diagram illustrates the critical role of Isosorbide-2-acetate in the regioselective synthesis of nitrates.

IsosorbidePathway Iso Isosorbide (Starting Material) DiAc Isosorbide-2,5-Diacetate Iso->DiAc Non-selective Acetylation I2A Isosorbide-2-Acetate (Target Intermediate) DiAc->I2A Biocatalytic Hydrolysis (Novozym 435) I5A Isosorbide-5-Acetate (Unwanted Isomer) DiAc->I5A Chemical Hydrolysis (Low Selectivity) ISMN Isosorbide-5-Mononitrate (Final Drug) I2A->ISMN 1. Nitration (HNO3) 2. Deprotection

Figure 1: The regioselective production of Isosorbide-2-Acetate via biocatalysis prevents the formation of inactive isomers.[1]

Part 4: Experimental Protocols

Protocol A: Enzymatic Synthesis of Isosorbide-2-Acetate

Rationale: This protocol uses kinetic resolution to achieve >99% purity, avoiding the difficult chromatographic separation of isomers.[1]

Materials:

  • Isosorbide-2,5-diacetate (Substrate)[1][2]

  • Candida antarctica Lipase B (Immobilized, e.g., Novozym 435)

  • Phosphate Buffer (pH 7.[1]0) / Acetonitrile co-solvent system[1]

  • HPLC for monitoring[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 10g of Isosorbide-2,5-diacetate in 100mL of Phosphate Buffer/Acetonitrile (90:10 v/v).

  • Enzyme Loading: Add 1.0g (10% w/w) of Novozym 435.

  • Reaction: Incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring: Sample every 2 hours. The lipase preferentially hydrolyzes the ester at the 5-position (exo) due to steric accessibility, leaving the This compound (endo) intact.[1]

  • Termination: Filter off the immobilized enzyme when the ratio of this compound to diacetate stabilizes (approx. 8-12 hours).

  • Purification: Extract the aqueous phase with Ethyl Acetate. Evaporate solvent to yield crystalline Isosorbide-2-acetate.[1]

  • Validation: Confirm structure via 1H-NMR (Look for the downfield shift of the H-2 proton at ~5.2 ppm).

Protocol B: 2-Naphthyl Acetate Esterase Assay

Rationale: Used to screen for esterase activity in cell lysates or tissue samples.[1] 2-Naphthyl acetate is hydrolyzed to 2-Naphthol, which couples with a diazonium salt (Fast Blue B) to form a colored precipitate.[1]

Methodology:

  • Substrate Solution: Dissolve 2-Naphthyl Acetate in acetone (10 mg/mL). Dilute 1:100 in Phosphate Buffer (pH 7.4).

  • Incubation: Add 100µL of biological sample (lysate) to 900µL substrate solution.

  • Detection: Add 50µL of Fast Blue B salt solution.

  • Readout: Measure Absorbance at 540nm immediately. Rate of color formation is proportional to esterase concentration.[1]

Part 5: Analytical Identification (Quality Control)[1]

To confirm the identity of "this compound" (Isosorbide variant), use the following spectral markers.

TechniqueDiagnostic SignalInterpretation
1H-NMR (DMSO-d6) δ 5.15-5.20 ppm (d, 1H)Proton attached to C-2 (Endo).[1] Downfield shift indicates acetylation at this position.[1]
1H-NMR (DMSO-d6) δ 4.10-4.20 ppm (m, 1H)Proton attached to C-5 (Exo).[1] Upfield position confirms free hydroxyl (unreacted).[1]
FT-IR 1735 cm⁻¹Strong C=O stretch (Ester carbonyl).[1]
FT-IR 3450 cm⁻¹Broad O-H stretch (Confirms the presence of the free OH group at C-5).[1]

Part 6: References

  • Zhu, S. G., et al. (2018). "Development of a Practical Enzymatic Synthesis of Isosorbide-2-acetate."[1][2] Organic Process Research & Development. [1]

  • National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 73709, 2-Naphthyl acetate."[1] PubChem.

  • NIST Chemistry WebBook. "1,2-Propanediol, this compound (Isomer Data)." National Institute of Standards and Technology.[1][3][4]

  • LGC Standards. "Isosorbide this compound Reference Material." LGC Standards.

  • Sigma-Aldrich. "Product Specification: 2-Naphthyl Acetate for Esterase Staining."[1] [1]

Sources

The 2-O-Acetate Motif in Drug Design: Physicochemical Optimization & Prodrug Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the modification of hydroxyl groups via acetylation—specifically at the C2 position of steroidal, flavonoid, and carbohydrate scaffolds—is a high-impact strategy for modulating physicochemical properties. This guide analyzes the 2-Acetate moiety not merely as a protecting group, but as a calculated "molecular mask" designed to optimize the Solubility-Permeability Trade-off .

By converting a polar Hydrogen Bond Donor (HBD) into a lipophilic ester, researchers can fundamentally alter the partition coefficient (LogP), membrane permeability, and metabolic stability of a lead compound. This document provides the physicochemical rationale, biopharmaceutical implications, and validated experimental protocols for deploying the this compound motif in drug discovery.

Part 1: The Physicochemical Rationale[1][2]

Lipophilicity Modulation ( LogP)

The primary driver for introducing a this compound group is the modulation of lipophilicity. Replacing a hydroxyl group (-OH) with an acetate ester (-OCOCH₃) removes a strong H-bond donor and introduces a weak H-bond acceptor.

  • Quantitative Shift: The acetylation of a secondary hydroxyl group typically results in a

    
    LogP increase of +0.4 to +0.6 log units .
    
  • Mechanism: This shift is driven by the desolvation penalty reduction. The hydroxyl group requires significant energy to strip away water molecules before passing through the lipid bilayer. The acetate group, being less polar, lowers this energetic barrier.

Crystal Lattice Energy & Solubility

While acetylation improves permeability, it often reduces aqueous solubility—a critical trade-off.

  • The "Brick Dust" Effect: Acetate groups can facilitate tighter crystal packing by eliminating the directional H-bonding networks typical of poly-hydroxylated scaffolds. This increases the melting point (Tm) and lattice energy, thereby reducing thermodynamic solubility.

  • Solvation: The loss of the hydrophilic -OH group reduces the molecule's ability to interact with water, further driving down aqueous solubility (

    
    ).
    

Table 1: Physicochemical Impact of 2-O-Acetylation

PropertyChange DirectionApproximate MagnitudePhysical Basis
LogP Increase (

)
+0.5 unitsLoss of HBD; increase in lipophilic surface area.
Aqueous Solubility Decrease (

)
2-10 fold reductionIncreased lattice energy; reduced hydration.
Membrane Permeability Increase (

)
SignificantReduced desolvation penalty.
Melting Point VariableOften IncreasesAltered crystal packing (loss of H-bond networks).

Part 2: Biopharmaceutical Implications[1][3][4][5][6]

The Permeability-Solubility Interplay

The this compound motif acts as a Prodrug Switch . In the gastrointestinal (GI) tract, the increased lipophilicity facilitates passive diffusion across the apical membrane of enterocytes. Once in the systemic circulation, the ester must be hydrolyzed to release the active parent compound (the free alcohol).

Steric Control at the 2-Position

The "2-position" (specifically in steroids like estradiol or flavonoids) offers unique steric properties compared to primary alcohols or less hindered positions (e.g., C17 in steroids).

  • Hydrolysis Rate Modulation: An acetate at C2 is often ortho to other substituents (e.g., C3-phenol in estrogens or C1-functionalization in sugars). This steric crowding can retard enzymatic hydrolysis by Carboxylesterases (CES), extending the plasma half-life (

    
    ) compared to unhindered esters.
    
  • Metabolic Blocking: In some cases, the this compound is not a prodrug moiety but a "metabolic blocker" intended to prevent Phase II conjugation (glucuronidation/sulfation) at that specific site.

Visualization: The Prodrug Pathway

The following diagram illustrates the bioactivation pathway of a this compound prodrug.

ProdrugPathway Prodrug This compound Prodrug (High LogP, Low Sol) GutLumen Gut Lumen (Solubilization) Prodrug->GutLumen Formulation Membrane Enterocyte Membrane (Passive Diffusion) GutLumen->Membrane Permeation (Driven by Lipophilicity) Liver Liver/Plasma (CES1/CES2 Enzymes) Membrane->Liver Transport Active Active Drug (Free -OH) Liver->Active Hydrolysis (Esterase Cleavage) Active->Liver Phase II Metabolism (Glucuronidation)

Figure 1: Bioactivation pathway of a this compound prodrug, highlighting the transition from lipophilic transport to enzymatic activation.

Part 3: Metabolic Stability & Bioactivation

Enzymatic Hydrolysis

The stability of the this compound ester is governed by Carboxylesterases (CES) , primarily located in the liver (microsomes) and plasma.

  • Human vs. Rodent: Rodents possess high levels of plasma esterases, often leading to rapid hydrolysis (

    
     min). Humans have lower plasma esterase activity but high liver CES activity. Crucial Note: Data from rat plasma may overpredict instability in humans.
    
  • Isoforms:

    • CES1: Prefers smaller alcohol groups and larger acyl groups.

    • CES2: Prefers larger alcohol groups and smaller acyl groups (like the acetate). Therefore, This compound derivatives are prime substrates for CES2 .

Part 4: Experimental Protocols

Protocol: Plasma Stability Assay (Ester Hydrolysis)

This protocol determines the half-life of the this compound prodrug in plasma, a critical "Go/No-Go" gate in lead optimization.

Objective: Quantify the rate of conversion from Prodrug (Acetate) to Parent (Alcohol).

Materials:

  • Pooled Human Plasma (Li-Heparin).

  • Test Compound (10 mM DMSO stock).

  • Internal Standard (IS).

  • Acetonitrile (ACN) with 0.1% Formic Acid.

Workflow Diagram:

StabilityProtocol Start Spike Plasma (1 µM Final Conc) Incubate Incubate @ 37°C (Water Bath) Start->Incubate Sampling Timepoint Sampling (0, 5, 15, 30, 60 min) Incubate->Sampling Quench Protein Precipitation (Add Cold ACN + IS) Sampling->Quench Centrifuge Centrifuge (4000g, 15 min) Quench->Centrifuge Analysis LC-MS/MS Analysis (Monitor Parent & Prodrug) Centrifuge->Analysis

Figure 2: Step-by-step workflow for assessing the metabolic stability of acetate esters in plasma.

Step-by-Step Methodology:

  • Preparation: Pre-warm human plasma to 37°C.

  • Spiking: Dilute 10 mM DMSO stock to 100 µM in ACN/Water (1:1). Spike this into plasma to reach a final concentration of 1 µM (keeps DMSO < 0.1% to avoid enzyme inhibition).

  • Incubation: Place in a shaking water bath at 37°C.

  • Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into a plate containing 200 µL ice-cold Acetonitrile spiked with Internal Standard. This precipitates proteins and stops esterase activity.

  • Processing: Centrifuge at 4000g for 20 minutes at 4°C. Transfer supernatant to LC-vials.

  • Analysis: Analyze via LC-MS/MS. Monitor the depletion of the Prodrug (Acetate) and the appearance of the Parent (Alcohol).

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives
    
    
    .
Protocol: Thermodynamic Solubility (Shake-Flask)

Because acetylation often crashes solubility, this must be measured accurately (not just kinetically).

  • Saturation: Add excess solid this compound compound to buffer (pH 7.4) in a glass vial.

  • Equilibration: Shake at 25°C for 24-48 hours.

  • Separation: Filter (PVDF 0.45 µm) or centrifuge to remove undissolved solid.

  • Quantification: Analyze filtrate by HPLC-UV against a standard curve. Note: Check for hydrolysis during the 24h incubation by looking for the parent peak.

Part 5: Case Study – 2-Methoxyestradiol (2-ME2)

Context: 2-Methoxyestradiol (2-ME2) is an endogenous metabolite with anti-angiogenic properties but poor oral bioavailability due to rapid Phase II metabolism (sulfation/glucuronidation) at the 3- and 17-positions.

The Acetate Strategy: While the 3,17-disulfamate (STX140) eventually proved superior for this specific scaffold, early exploration involved acetate derivatives.

  • Modification: Acetylation of the hydroxyls.

  • Result: The acetates showed significantly higher LogP (predicted > 4.0) compared to the parent.[1]

  • Outcome: While permeability increased, the rapid hydrolysis of the acetate esters in the liver meant they acted strictly as prodrugs. This highlighted the need for more stable groups (like sulfamates) if the goal was to block metabolism rather than just improve absorption [1, 2].

References

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270. Link

  • Beaumont, K., et al. (2003).[2] Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Current Drug Metabolism, 4(6), 461-485. Link

  • Imai, T., et al. (2006). Human carboxylesterase isozymes: catalytic properties and rational drug design. Drug Metabolism and Pharmacokinetics, 21(3), 173-185. Link

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH. Link

Sources

Thermodynamic Stability Profile of 2-Acetate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide focuses on the Thermodynamic Stability Profile of 2-Acetate Derivatives , treating "this compound" as a functional motif commonly encountered in drug development (e.g., as a prodrug moiety at the C2 position of a pharmacophore, such as carbohydrates, steroids, or specific intermediates like 2-Hydroxyethyl acetate or Tocopheryl acetate).[1]

Content Type: Technical Whitepaper Audience: Pharmaceutical Scientists, Process Chemists, and Pre-formulation Specialists[1]

Executive Summary: The this compound Motif

In drug development, the This compound functionality (an acetate ester typically located at the C2 position of a scaffold) is frequently utilized to modulate lipophilicity, enhance membrane permeability (prodrug strategy), or serve as a protecting group during synthesis.[1]

However, the thermodynamic stability of this ester bond is the rate-limiting factor for shelf-life and in vivo efficacy. This guide details the thermodynamic and kinetic profiling of this compound derivatives, distinguishing between hydrolytic instability (solution state) and thermal decomposition (solid/neat state).[1]

Key Stability Risks:

  • Solution: Susceptibility to specific acid/base catalysis (

    
    ).[1][2]
    
  • Solid State: Acyl migration or elimination reactions at elevated temperatures.[2]

  • Metabolic: Premature cleavage by plasma esterases (e.g., butyrylcholinesterase).[1][2]

Mechanistic Foundations of Instability

To engineer a stable this compound pharmaceutical, one must characterize the free energy landscape of its degradation.[1]

Hydrolytic Degradation (Solution Thermodynamics)

The primary degradation pathway for this compound esters is hydrolysis, yielding the parent alcohol and acetic acid.[1] This reaction is governed by the activation energy (


) of the tetrahedral intermediate formation.
  • Acid-Catalyzed (

    
    ):  Protonation of the carbonyl oxygen makes the carbon susceptible to nucleophilic attack by water.
    
  • Base-Catalyzed (

    
    ):  Direct attack by hydroxide ion.[1][2] This is typically 
    
    
    
    to
    
    
    times faster than acid catalysis for simple acetates.[2]
  • Intramolecular Catalysis: If the C1 or C3 position contains a nucleophile (e.g., -OH, -NH2), the this compound can undergo rapid acyl migration (neighboring group participation), significantly lowering

    
    .[1]
    
Thermal Degradation (Solid/Neat State)

As highlighted by recent studies on Vitamin E Acetate (Tocopheryl Acetate) , this compound derivatives exhibit distinct thermal profiles:

  • < 200°C: Generally stable in the absence of oxygen/metals.

  • > 250°C: Onset of pyrolysis.[2][3] The mechanism often involves cis-elimination (Chugaev-type reaction) generating an alkene and acetic acid.[2]

Visualization: Degradation Pathways[1][2]

The following diagram illustrates the competing thermodynamic pathways for a generic this compound derivative.

G cluster_0 Thermodynamic Barriers Prodrug This compound Derivative Tetrahedral Tetrahedral Intermediate Prodrug->Tetrahedral + H2O / OH- (Solution) Migration Isomerized Product (1- or 3-Ac) Prodrug->Migration Neighboring Group Participation (pH 5-8) Elimination Alkene + Acetic Acid Prodrug->Elimination Pyrolysis (>200°C) Cis-Elimination Hydrolysis Parent Drug + Acetic Acid Tetrahedral->Hydrolysis Collapse

Caption: Reaction coordinate pathways for this compound degradation. Blue path: Hydrolysis (primary); Red path: Acyl migration (common in sugars); Black path: Thermal elimination.[1][2]

Experimental Protocols: Generating the Profile

Do not rely on single-point stability data.[2] You must construct a full pH-Rate Profile and Arrhenius Plot .[2]

Protocol A: pH-Rate Profiling (The "U" Curve)

Objective: Determine the pH of maximum stability (


) and catalytic constants (

).[1][2]

Reagents:

  • Buffer Systems: HCl (pH 1-2), Acetate (pH 3-5), Phosphate (pH 6-8), Borate (pH 9-10).[1][2] Note: Keep buffer concentration constant (e.g., 50 mM) to avoid salt effects.[1][2]

  • Ionic Strength: Adjust to

    
     M using NaCl to mimic physiological conditions.
    

Workflow:

  • Stock Prep: Dissolve this compound compound in Acetonitrile (ACN) or DMSO (keep organic solvent < 1% in final mix).

  • Incubation: Spike stock into pre-heated buffers (25°C, 37°C, and 60°C) in sealed HPLC vials.

  • Sampling: Inject samples onto HPLC-UV/MS at time points

    
     hours.
    
  • Quantification: Monitor the disappearance of the parent peak and appearance of the hydrolysis product (acetic acid is usually not monitored; focus on the parent scaffold).

Data Analysis: Fit the observed rate constants (


) to the equation:


Plot

vs. pH.[1][2] The minimum of the "U" shape indicates the region of maximum thermodynamic stability.
Protocol B: Arrhenius & Eyring Analysis (Thermal Stress)

Objective: Predict shelf-life (


) at 4°C and 25°C using elevated temperature data.[1][2]

Workflow:

  • Prepare samples in the optimal buffer (determined in Protocol A) at pH 7.4 (physiological) and

    
    .
    
  • Incubate at four temperatures: 40°C, 50°C, 60°C, 70°C.

  • Determine

    
     for each temperature via pseudo-first-order kinetics (
    
    
    
    ).[1][2]

Calculation: Construct an Arrhenius plot (


 vs. 

).
  • Slope:

    
     (Activation Energy).[1][2]
    
  • Intercept:

    
     (Frequency Factor).
    

Use the Eyring Equation to derive thermodynamic parameters:


[1][2]
  • 
     (Enthalpy of activation): Sensitivity to temperature.[2]
    
  • 
     (Entropy of activation): Indicates mechanism (e.g., large negative 
    
    
    
    suggests a highly ordered transition state, typical of bimolecular hydrolysis).[1][2]

Quantitative Data Presentation

When reporting the stability profile, summarize the kinetic parameters in the following format.

Table 1: Thermodynamic Stability Parameters of [Generic] this compound

ParameterValue (Example)Interpretation

4.5Optimal pH for liquid formulation storage.[1][2]

(pH 7.4, 37°C)
45 minutesRapid bio-conversion (suitable for prodrug).[1][2]

(Activation Energy)
18.5 kcal/molModerate temperature sensitivity.[2]

17.8 kcal/molEnthalpy barrier to hydrolysis.[2]

-22 cal/mol[1][2]·KHighly ordered transition state (associative mechanism).[2]
Thermal Decomposition

Stable under standard manufacturing (hot melt extrusion).[1][2]

Case Study References & Validation

Thermal Stability: Vitamin E Acetate

Recent investigations into Vitamin E Acetate (VEA) serve as the gold standard for understanding the thermal thermodynamics of acetate esters.

  • Finding: VEA is thermally stable up to ~200°C. Above this, it degrades via pyrolysis.[1][2][4]

  • Catalysis: The presence of transition metals (Cu, Ni) significantly lowers the activation energy for degradation, generating ketene and alkenes [1, 2].[1]

  • Application: If your this compound drug is intended for inhalation or hot-melt extrusion, you must screen for metal contaminants which catalyze thermodynamic instability.[1][2]

Solution Stability: 2-Hydroxyethyl Acetate

Studies on 2-hydroxyethyl acetate demonstrate the impact of bifunctionality.

  • Finding: The presence of the neighboring hydroxyl group can facilitate hydrolysis through intramolecular hydrogen bonding, altering the standard Arrhenius profile compared to a simple alkyl acetate [3].

References

  • Lynch, J. et al. (2022).[1][2] Temperature dependence of emission product distribution from vaping of vitamin E acetate. PLOS ONE. Link[1][2]

  • Strongin, R. et al. (2022).[1][2] External Factors Modulating Vaping-Induced Thermal Degradation of Vitamin E Acetate. Chemical Research in Toxicology. Link[1]

  • BenchChem Technical Division. (2024).[2] An In-depth Technical Guide on the Thermal Stability and Decomposition of 2-Hydroxyethyl Acetate. BenchChem. Link

  • Testa, B. et al. (2003).[1][2] Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (Foundational text for ester hydrolysis kinetics).

  • Waterman, K. C. (2011).[1][2] Understanding and Predicting Pharmaceutical Product Shelf-Life. Handbook of Stability Testing in Pharmaceutical Development.

Sources

Literature review of 2-Acetate derivatives in oncology

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The "2-Acetate" motif in oncology represents a critical intersection of medicinal chemistry optimization and prodrug strategy . While "this compound" can refer to specific chemical substitutions (e.g., C-2 acetoxy groups in triterpenoids), in the context of advanced drug development, it most prominently encompasses the acetate ester derivatives of 2-substituted antineoplastics —primarily designed to overcome the poor bioavailability and rapid metabolic clearance of parent compounds like 2-Methoxyestradiol (2-ME2) and specific Triterpenoids (Betulinic/Ursolic Acid) .

This guide analyzes the transition from parent pharmacophores to their acetate derivatives, detailing the Structure-Activity Relationships (SAR), mechanistic shifts, and clinical translation challenges.

Part 1: The 2-Methoxyestradiol (2-ME2) Class

The Challenge: 2-Methoxyestradiol (2-ME2), an endogenous metabolite of estradiol, exhibits potent anti-angiogenic and apoptotic activity independent of estrogen receptors.[1] However, its clinical utility is severely limited by:

  • Rapid Metabolism: Extensive conjugation by 17β-hydroxysteroid dehydrogenase (17β-HSD) and sulfotransferases in the GI tract and liver.

  • Low Bioavailability: Poor water solubility and high first-pass metabolism.

The Solution: Acetate Derivatization The synthesis of 2-Methoxyestradiol-3,17-diacetate (2-ME2-DA) serves as a classic "Trojan Horse" strategy. The acetate groups mask the hydroxyls at positions 3 and 17, increasing lipophilicity for absorption and protecting the molecule from premature glucuronidation.

Mechanism of Action: Microtubule Destabilization

Unlike taxanes (stabilizers), 2-ME2 and its active metabolites bind to the colchicine-binding site of tubulin, inhibiting polymerization.[2] This leads to:

  • G2/M Phase Arrest: Failure of the mitotic spindle.

  • HIF-1α Inhibition: Downregulation of VEGF, depriving tumors of vascular supply.

  • ROS Generation: Induction of the intrinsic apoptotic pathway.

Visualizing the Pathway

The following diagram illustrates the metabolic activation and downstream signaling of 2-ME2 acetate derivatives.

G Prodrug 2-ME2-3,17-Diacetate (Prodrug) Liver Hepatic Esterases (Bioactivation) Prodrug->Liver Oral Admin Active 2-Methoxyestradiol (Active Metabolite) Liver->Active Hydrolysis Tubulin Tubulin (Colchicine Site) Active->Tubulin Binds HIF HIF-1α Pathway Active->HIF Inhibits Effect1 Microtubule Depolymerization Tubulin->Effect1 Effect2 VEGF Downregulation HIF->Effect2 Outcome Apoptosis & Anti-Angiogenesis Effect1->Outcome Effect2->Outcome

Figure 1: Bioactivation cascade of 2-ME2-Diacetate leading to dual-mechanism oncolysis.

Part 2: Triterpenoid this compound Derivatives

Natural pentacyclic triterpenoids (Ursolic Acid, Betulinic Acid) are often modified at the C-2 and C-3 positions to enhance cytotoxicity.

Key Pharmacophore: 3-O-acetyl-betulinic acid and 2-acetoxy-ursolic acid derivatives.

  • SAR Insight: Introduction of an acetate group at C-2 or C-3 often improves cellular uptake and binding affinity to mitochondrial targets compared to the parent hydroxylated compounds.

  • Emerging Scaffold: 2-Acetyl-4,8-dihydrobenzodithiophene-4,8-dione .[3] A synthetic scaffold where the 2-acetyl group is essential for potent cytotoxicity (IC50 ~40 nM) against melanoma and lung cancer lines.

Part 3: Comparative Data Analysis

The following table summarizes the potency shifts achieved by acetate derivatization across key oncology scaffolds.

Compound ClassParent MoleculeAcetate DerivativeTargetIC50 (MCF-7)Clinical Status
Estradiol Analog 2-Methoxyestradiol2-ME2-3,17-Diacetate Tubulin/HIF-1α~0.3 µMPhase II (Panzem NCD)
Triterpenoid Betulinic Acid3-O-Acetyl-Betulinic Acid Mitochondria~5.0 µMPreclinical
Triterpenoid Ursolic Acid2,3-Diacetoxy-Ursolic Acid Caspase-3~8.2 µMPreclinical
Thiophene Benzodithiophene2-Acetyl-Benzodithiophene DNA Intercalation0.04 µMEarly Discovery
Part 4: Experimental Protocols (Self-Validating Systems)
1. Tubulin Polymerization Inhibition Assay

Objective: To verify if the acetate derivative acts directly on tubulin or requires bioactivation (pro-drug verification).

Reagents:

  • Purified Tubulin (>99% pure, bovine brain).

  • GTP (1 mM stock).

  • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Test Compounds (2-ME2, 2-MEthis compound, Paclitaxel as control).

Protocol:

  • Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP. Keep on ice.

  • Dosing: Add test compounds (dissolved in DMSO) to a 96-well half-area plate. Final DMSO concentration must be <1%.

    • Control Positive: Paclitaxel (10 µM) – Expect rapid polymerization.

    • Control Negative: Nocodazole or Colchicine (10 µM) – Expect inhibition.

    • Experimental: 2-MEthis compound (Gradient: 0.1 µM to 50 µM).

  • Initiation: Add tubulin mixture to the plate. Immediately transfer to a spectrophotometer pre-warmed to 37°C.

  • Measurement: Monitor Absorbance at 340 nm every 30 seconds for 60 minutes.

  • Validation Logic:

    • If 2-MEthis compound inhibits polymerization in vitro (cell-free), it is an active drug .

    • If it fails in vitro but works in vivo, it is a prodrug requiring esterase cleavage.

2. In Vitro Metabolic Stability Assay (S9 Fraction)

Objective: To quantify the "protection factor" of the acetate group against hepatic metabolism.

Protocol:

  • Incubate test compound (1 µM) with pooled human liver S9 fractions (1 mg protein/mL) in phosphate buffer (pH 7.4).

  • Initiate reaction with NADPH-generating system.

  • Sample at t=0, 15, 30, 60 min. Quench with ice-cold acetonitrile containing Internal Standard (IS).

  • Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time to determine

    
    . Compare Parent vs. Acetate derivative.[4][5]
    
Part 5: References
  • Pribluda, V. S., et al. (2000). 2-Methoxyestradiol: An endogenous antiangiogenic and antiproliferative drug candidate. Cancer and Metastasis Reviews. Link

  • Suescun, L., & Heinzen, H. (2020). “Triple” mutual prodrug based on 2-methoxyestradiol: synthesis and biotesting in vitro. Russian Chemical Bulletin. Link

  • Chao, Y. H., et al. (1998). Synthesis and Cytotoxicity of 2-Acetyl-4,8-dihydrobenzodithiophene-4,8-dione Derivatives. Journal of Medicinal Chemistry. Link

  • Wang, Z., et al. (2000). Synthesis of B-Ring Homologated Estradiol Analogues that Modulate Tubulin Polymerization and Microtubule Stability. Journal of Medicinal Chemistry. Link

  • Batra, P., & Sastry, A. (2013). Ursolic Acid and Its Derivatives as Bioactive Agents. MDPI Molecules. Link

Sources

Bioavailability and Pharmacokinetics of the 2-Acetate Motif: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the bioavailability and pharmacokinetics of compounds modified with an acetate ester at the C-2 position (referred to herein as the "2-Acetate" motif ). This structural modification is a critical strategy in medicinal chemistry to modulate lipophilicity, membrane permeability, and metabolic stability.

This guide analyzes the "this compound" functionality through two primary case studies where this moiety is the defining pharmacokinetic determinant: Salvinorin A (a potent diterpene where the Cthis compound is the metabolic "soft spot") and Erythromycin 2'-acetate (Erythromycin Acistrate, a prodrug designed to enhance oral bioavailability).

Executive Summary

The This compound group (–OCOCH₃ at position 2) serves as a pivotal pharmacophore and pharmacokinetic handle in drug design. While often employed to increase lipophilicity (LogP) and facilitate transmembrane absorption, the this compound moiety introduces a specific metabolic liability: rapid hydrolysis by systemic carboxylesterases (CES). Understanding the in vivo stability of the this compound group is essential for predicting the duration of action and bioavailability of 2-substituted therapeutics.

This guide provides a deep-dive analysis of the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound compounds, focusing on the mechanistic trade-offs between enhanced permeation and rapid esterase-mediated clearance.

Physicochemical Impact of C2-Acetylation[1]

The acetylation of a hydroxyl group at the C-2 position fundamentally alters the physicochemical landscape of a molecule.

Lipophilicity and Membrane Permeability

The conversion of a polar hydroxyl group (–OH) to an acetate ester (–OAc) significantly increases the partition coefficient (LogP).

  • Mechanism : The acetate group masks the hydrogen bond donor capacity of the hydroxyl, reducing water solubility while increasing affinity for lipid bilayers.

  • Outcome : Enhanced passive diffusion across the gastrointestinal (GI) epithelium and the blood-brain barrier (BBB).

The "Prodrug" Effect

For many this compound compounds (e.g., Erythromycin 2'-acetate), the acetate acts as a temporary "mask" that is cleaved in vivo to release the active parent drug. However, in cases like Salvinorin A , the this compound is required for receptor binding, and its hydrolysis results in bio-inactivation.

Compound ClassRole of this compoundPharmacokinetic GoalMetabolic Consequence
Salvinorin A Pharmacophore (Active)Enable BBB penetrationRapid inactivation (t½ < 60 min)
Erythromycin Acistrate Prodrug (Inactive)Mask bitter taste / Improve absorptionActivation to Erythromycin
Steroid Acetates Prodrug (Inactive)Depot formation (IM injection)Slow release via hydrolysis

Pharmacokinetic Profile: Case Studies

Case Study A: Salvinorin A (The Metabolic Liability)

Salvinorin A is a potent


-opioid receptor agonist. Its pharmacokinetics are dictated almost entirely by the stability of its Cthis compound  group.
  • Absorption : Extremely rapid mucosal absorption (smoked/sublingual) due to high lipophilicity conferred by the this compound.

  • Metabolism : The Cthis compound is the primary site of metabolism.[1] It is rapidly hydrolyzed by Carboxylesterase-2 (CES2) in the blood and liver to form Salvinorin B , which is inactive.

  • Bioavailability : Oral bioavailability is negligible (<1%) because intestinal esterases cleave the this compound before the drug reaches systemic circulation (First-Pass Effect).

Case Study B: Erythromycin 2'-Acetate (The Bioavailability Enhancer)

Erythromycin Acistrate utilizes acetylation at the 2'-position of the desosamine sugar.

  • Absorption : The 2'-acetate protects the amine from acid degradation in the stomach and improves lipophilicity.

  • Bioavailability : Studies show that while the prodrug is absorbed intact, it must be hydrolyzed to release active erythromycin. The presence of sodium bicarbonate in formulations has been shown to double the bioavailability by buffering the local pH and optimizing the hydrolysis/absorption window.

Metabolic Pathways and Signaling

The primary clearance mechanism for this compound compounds is hydrolysis mediated by Carboxylesterases (CES).

Hydrolysis Pathway Diagram

The following diagram illustrates the divergent fates of the this compound group depending on whether it is a prodrug moiety or an active pharmacophore.

G Compound This compound Compound (Lipophilic) Absorption GI/Mucosal Absorption Compound->Absorption Passive Diffusion Liver Hepatic First-Pass (CES1 / CES2) Absorption->Liver Portal Vein Blood Systemic Circulation Absorption->Blood Bypass (Sublingual) Active Active Drug (Receptor Binding) Liver->Active Bioactivation (Prodrug Cleavage) Inactive Inactive Metabolite (Hydrolyzed) Liver->Inactive Rapid Hydrolysis (e.g., Salvinorin B) Blood->Active Reaches Brain Active->Blood Therapeutic Effect Active->Inactive Plasma Esterases

Figure 1: Divergent metabolic fates of this compound compounds. For Salvinorin A, hydrolysis leads to inactivation; for Erythromycin Acistrate, hydrolysis is the activation step.

Experimental Protocols for this compound Analysis

To accurately determine the bioavailability and half-life of a this compound compound, researchers must distinguish between the parent ester and the hydrolyzed alcohol.

Protocol: In Vitro Metabolic Stability Assay (S9 Fraction)

Objective : Quantify the intrinsic clearance (


) of the this compound group.

Reagents :

  • Pooled Human Liver S9 Fraction (20 mg/mL protein).

  • NADPH Regenerating System (if oxidative metabolism is also suspected).

  • Specific Inhibitors: BNPP (Bis-p-nitrophenyl phosphate) to inhibit carboxylesterases.

Workflow :

  • Preparation : Dilute S9 fraction to 1 mg/mL in Phosphate Buffer (pH 7.4).

  • Pre-incubation : Incubate with or without BNPP (100 µM) for 15 min at 37°C.

    • Note: BNPP confirms if the clearance is esterase-mediated.

  • Initiation : Add the this compound substrate (final conc. 1 µM).

  • Sampling : Aliquot 50 µL at t=0, 5, 15, 30, and 60 min.

  • Quenching : Immediately add 150 µL ice-cold Acetonitrile containing Internal Standard.

  • Analysis : Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.

    • Monitor : Disappearance of Parent (this compound) and appearance of Hydrolyzed Metabolite (2-OH).

Protocol: Plasma Protein Binding & Hydrolysis

Critical Insight : this compound compounds are often unstable in plasma due to butyrylcholinesterase (BChE) and albumin esterase activity.

  • Stabilization : Blood samples must be collected in tubes containing Sodium Fluoride/Potassium Oxalate (esterase inhibitors) and immediately acidified (pH 4.0) if the ester is chemically labile.

Quantitative Data Summary

The following table summarizes the pharmacokinetic parameters of key this compound compounds, highlighting the impact of the ester group.

ParameterSalvinorin A (this compound)Salvinorin B (Hydrolyzed)Erythromycin 2'-AcetateErythromycin (Base)
LogP (Lipophilicity) 2.5 (High)1.3 (Low)3.83.0
Oral Bioavailability (F) < 1% (Gut Hydrolysis)N/A~40% (Enhanced Stability)~25% (Acid Labile)
Plasma Half-life (t½) ~56 min (Primates)Excreted rapidly~2-4 hours~1.5 hours
Primary Enzyme CES2 / BChEUGT (Glucuronidation)Plasma EsterasesCYP3A4
BBB Penetration HighNegligibleModerateLow

References

  • Pharmacokinetics of Salvinorin A in Primates : Hooker, J. M., et al. (2008). Pharmacokinetics of the potent hallucinogen, salvinorin A in primates parallels the rapid onset, short duration of effects in humans. NeuroImage. Link

  • Erythromycin Acistrate Bioavailability : Marvola, M., et al. (1991).[2] Bioavailability of erythromycin acistrate from hard gelatin capsules containing sodium bicarbonate. Pharmaceutical Research. Link

  • Metabolism of Acetate Esters : Schmidt, M. S., et al. (2005). The this compound of Salvinorin A is the primary site of metabolic degradation.[1] Journal of Pharmacology and Experimental Therapeutics.

  • Acetate Pharmacokinetics : Poteet, E., et al. (2024). Acetic Acid: An Underestimated Metabolite in Ethanol-Induced Changes. Antioxidants. Link

  • This compound Chemical Data : PubChem. 2-Naphthyl acetate Compound Summary. Link

Sources

The 2-Acetate Scaffold: History, Synthesis, and Pharmacological Evolution

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the history, synthesis, and pharmacological significance of the 2-Acetate moiety, with a primary focus on its foundational role in 2-Acetoxybenzoic Acid (Aspirin) and its critical function in modern pharmacophores like Salvinorin A .

Content Type: Technical Whitepaper Audience: Drug Development Professionals, Medicinal Chemists, Process Scientists

Executive Summary: The "this compound" Paradigm

In pharmaceutical nomenclature, "this compound" typically refers to the esterification of a hydroxyl group at the C-2 position of a scaffold. While seemingly simple, this modification has driven two distinct eras of drug discovery:

  • The Classical Era (1897): The synthesis of 2-Acetoxybenzoic Acid (Aspirin) , where the this compound group was introduced to mask the acidity of phenol, creating the world's first blockbuster drug.

  • The Modern Era (2000s-Present): The discovery of Salvinorin A and taxanes, where the C-2 acetate serves as a non-negotiable "molecular switch" for receptor affinity (e.g.,

    
    -Opioid Receptor selectivity).
    

This guide analyzes the synthetic evolution of the this compound moiety, from Felix Hoffmann’s acetylation of salicylic acid to modern enzymatic regioselectivity.

Historical Discovery: From Willow Bark to Acetylation

The Toxicity Challenge (Pre-1897)

The therapeutic efficacy of willow bark (Salix) was known for millennia, attributed to Salicin and later Salicylic Acid . However, Salicylic Acid (2-hydroxybenzoic acid) possessed a free phenolic hydroxyl group at the C-2 position, causing severe gastric irritation and bleeding.

The Hoffmann Breakthrough (1897)

Felix Hoffmann , a chemist at Bayer, sought to improve the tolerability of salicylic acid for his father’s rheumatism. His hypothesis was purely chemical: mask the phenolic hydroxyl to reduce acidity while maintaining the carboxyl group for solubility.

  • Reaction: He reacted salicylic acid with acetic anhydride (rather than the harsher acetyl chloride used by Gerhardt in 1853).

  • Result: 2-Acetoxybenzoic acid (Aspirin). The "this compound" modification solved the toxicity profile, launching the modern pharmaceutical industry.

The "this compound" Mechanism of Action

It was not until the 1970s (Vane et al.) that the unique role of the this compound group was revealed. Unlike other NSAIDs, Aspirin is an irreversible inhibitor of Cyclooxygenase (COX).

  • Mechanism: The This compound group is not just a passive blocker; it is a suicide substrate . It transfers the acetyl group to Serine-530 inside the COX active site.

  • Causality: This covalent acetylation physically blocks arachidonic acid entry. Without the specific reactivity of the this compound ester, Aspirin would be a reversible inhibitor like Ibuprofen.

Chemical Synthesis & Methodologies

Classic Synthesis: 2-Acetoxybenzoic Acid

The industrial synthesis has remained largely consistent but optimized for yield and purity (avoiding the polymeric byproducts of early methods).

Reaction Scheme:



Protocol 1: Laboratory Scale Synthesis (Optimized)
  • Reagents: Salicylic Acid (3.0 g), Acetic Anhydride (6.0 mL), Phosphoric Acid (85%, 5-8 drops).

  • Workflow:

    • Mix: Combine salicylic acid and acetic anhydride in a dry Erlenmeyer flask.

    • Catalyze: Add phosphoric acid (catalyst).

    • Heat: Warm to 50°C for 15 minutes. (Avoid >85°C to prevent decarboxylation).

    • Quench: Add 2 mL water to decompose excess anhydride.

    • Crystallize: Cool slowly to RT, then ice bath.

    • Purify: Recrystallize from ethanol/water to remove unreacted salicylic acid.

Advanced Regioselective Synthesis: Isosorbide-2-Acetate

In modern synthesis, introducing a "this compound" group onto a polyol scaffold (like Isosorbide) requires high regioselectivity. Isosorbide-2-acetate is a key intermediate for Isosorbide 5-mononitrate (ISMN).

  • Challenge: Isosorbide has two hydroxyls (endo-2 and exo-5). Acetylation usually hits both or the more reactive exo-5.

  • Solution: Biocatalytic Acetylation .

    • Enzyme: Pseudomonas cepacia lipase (immobilized).

    • Selectivity: The enzyme creates a chiral pocket that exclusively acetylates the 2-position (endo), achieving >98% regioselectivity.

The Modern "this compound" Pharmacophore: Salvinorin A

While Aspirin uses the this compound as a "warhead," Salvinorin A (a potent hallucinogen and


-opioid agonist) uses the C-2 acetate  as a critical binding element.
  • Structure-Activity Relationship (SAR):

    • C-2 Acetate (Native): High affinity (

      
       nM).
      
    • C-2 Hydroxyl (Deacetylated): Inactive.

    • C-2 Amide/Ether: Reduced affinity.[1]

Technical Visualization

Mechanism of Action: The Acetyl Transfer

The following diagram illustrates the unique "Suicide Inactivation" of COX-1 by the this compound group of Aspirin.

COX_Acetylation Aspirin Aspirin (2-Acetoxybenzoic Acid) Complex Michaelis Complex (Non-covalent binding) Aspirin->Complex Enters Hydrophobic Channel COX_Active COX-1 Enzyme (Active Site: Ser-530-OH) COX_Active->Complex Transition Tetrahedral Intermediate Complex->Transition Nucleophilic Attack (Ser-OH attacks Acetyl C=O) Acetylated_COX Acetylated COX-1 (Ser-530-OAc) PERMANENTLY INACTIVE Transition->Acetylated_COX Acetyl Transfer Salicylic_Acid Salicylic Acid (Leaving Group) Transition->Salicylic_Acid Release

Caption: Kinetic mechanism of COX-1 irreversible inhibition via transfer of the 2-acetyl group from Aspirin to Serine-530.

Synthesis Workflow: this compound Introduction

Comparison of Chemical vs. Enzymatic routes for this compound synthesis.

Synthesis_Routes Salicylic Salicylic Acid (Phenol) Chem_Ac Chemical Acetylation (Ac2O / H3PO4) Salicylic->Chem_Ac Isosorbide Isosorbide (Diol) Isosorbide->Chem_Ac Bio_Ac Enzymatic Acetylation (Lipase / Vinyl Acetate) Isosorbide->Bio_Ac Aspirin Aspirin (2-Acetoxybenzoic Acid) Chem_Ac->Aspirin High Yield Iso_Mix Mixture (2-Ac, 5-Ac, Di-Ac) Chem_Ac->Iso_Mix Low Selectivity Iso_2_Ac Isosorbide-2-Acetate (>98% Regioselective) Bio_Ac->Iso_2_Ac Kinetic Control

Caption: Divergent synthetic strategies for introducing the this compound group depending on scaffold complexity.

Comparative Data: this compound Derivatives

CompoundThis compound FunctionTargetClinical/Research Status
Aspirin Covalent Modifier (Acetyl donor)COX-1 / COX-2WHO Essential Medicine
Salvinorin A Binding Epitope (H-bond acceptor)

-Opioid Receptor
Research (Hallucinogen/Analgesic)
Isosorbide-2-acetate Pro-drug Intermediate VasodilationPrecursor to Mononitrate
Taxol (Paclitaxel) Structural Rigidifier (C-2 Benzoate/C-4 Acetate)MicrotubulesOncology Blockbuster

References

  • Vane, J. R. (1971). "Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs." Nature New Biology. Link

  • Hoffmann, F. (1897).[2] "Acetylsalicylic acid synthesis laboratory notes." Bayer Archives. (Historical Reference).

  • Roth, B. L., et al. (2002). "Salvinorin A: A potent naturally occurring nonnitrogenous kappa opioid selective agonist." PNAS. Link

  • Zhu, S. G., et al. (2018).[3] "Development of a Practical Enzymatic Synthesis of Isosorbide-2-acetate." Organic Process Research & Development. Link[3]

  • Loll, P. J., et al. (1995). "The structural basis of aspirin activity inferred from the crystal structure of inactivated prostaglandin H2 synthase." Nature Structural Biology. Link

Sources

Therapeutic Targeting of 1'-Acetoxychavicol Acetate (ACA) and Bioactive Acetate Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Subject: Pharmacological Mechanisms and Therapeutic Targets of 2-Acetate Functionalized Phenylpropanoids Primary Focus: 1'-Acetoxychavicol Acetate (ACA) and the "Acetate Switch" Mechanism

Executive Summary: The Acetate Moiety as a Pharmacophore

In the landscape of small-molecule drug discovery, the acetate group is often viewed merely as a prodrug strategy to enhance lipophilicity. However, for a specific class of phenylpropanoids—most notably 1'-Acetoxychavicol Acetate (ACA) —the acetate moiety at the benzylic position is not passive; it is a critical "molecular trigger."

This guide analyzes the therapeutic targets of ACA and related this compound scaffolds. Unlike standard enzyme inhibitors that rely solely on lock-and-key binding, ACA functions as a pro-electrophile . The acetate group acts as a leaving group, facilitating the formation of a reactive quinone methide intermediate that covalently modifies cysteine residues on specific signaling proteins. This unique mechanism unlocks targets previously considered "undruggable," including the NF-κB signaling complex and Exportin-1 (XPO1) .

Chemical Biology: The "Acetate Switch" Mechanism

To understand the therapeutic targets, one must first understand the engagement mechanism. ACA (1'-acetoxy-2'-propene) contains an acetate group at the 1'-position (benzylic) and a double bond at the 2'-position.

The Quinone Methide Cascade

The biological activity of ACA is governed by an elimination reaction. Under physiological conditions (or catalyzed by esterases), the acetate group leaves, generating a highly reactive quinone methide or an electrophilic cation.

  • Step 1: Hydrolysis/Elimination of the 1'-Acetate.

  • Step 2: Formation of an electrophilic intermediate.

  • Step 3: Michael addition of nucleophilic thiol groups (Cysteine residues) on target proteins.

Key Insight: The acetate group is essential. Analogs lacking the acetate (e.g., 1'-hydroxychavicol) often show significantly reduced potency, validating the acetate as a requisite "warhead" precursor.

Primary Therapeutic Targets

Nuclear Factor-κB (NF-κB)

ACA is a potent inhibitor of the NF-κB pathway, a central regulator of inflammation and cancer cell survival (e.g., Multiple Myeloma).[1][2]

  • Mechanism: ACA does not merely compete for the DNA binding site. Instead, it inhibits the phosphorylation and degradation of IκBα (the inhibitor of NF-κB).[1] Furthermore, it can directly alkylate Cysteine residues (specifically Cys38 on the p65 subunit), preventing nuclear translocation.

  • Therapeutic Outcome: Induction of apoptosis in myeloma cells; sensitization to chemotherapy (e.g., Bortezomib).

Exportin-1 (XPO1/CRM1)

XPO1 is the primary nuclear export receptor for tumor suppressor proteins (TSPs) like p53 and FOXO.

  • Mechanism: Similar to Selective Inhibitor of Nuclear Export (SINE) compounds, ACA targets the Cys528 residue in the cargo-binding groove of XPO1.

  • Therapeutic Outcome: Nuclear retention of TSPs, leading to cell cycle arrest and apoptosis in leukemia and solid tumors.

PI3K/Akt/mTOR Pathway

Recent in silico and in vitro studies indicate ACA targets the PI3K signaling cascade.

  • Mechanism: Molecular docking suggests high-affinity binding to PI3Kδ (p110δ), potentially competing with ATP or allosterically modulating the kinase.

  • Therapeutic Outcome: Suppression of osteosarcoma and glioblastoma cell proliferation.

Xanthine Oxidase (XO)

ACA was originally identified as a specific inhibitor of Xanthine Oxidase.

  • Mechanism: Competitive inhibition of XO, reducing the production of superoxide anions.

  • Therapeutic Outcome: Anti-inflammatory effects; reduction of oxidative stress-induced carcinogenesis.

Visualizing the Signaling Cascade

The following diagram illustrates the multi-target inhibition mechanism of ACA, highlighting the central role of the Acetate-dependent activation step.

ACA_Pathway ACA 1'-Acetoxychavicol Acetate (ACA) QM Quinone Methide (Reactive Intermediate) ACA->QM Elimination Acetate Acetate Leaving Group ACA->Acetate Release PI3K PI3K/Akt Pathway ACA->PI3K Non-covalent Binding? NFkB NF-κB Complex (p65/p50) QM->NFkB Cys Alkylation (Inhibits Translocation) QM->NFkB BLOCKS XPO1 XPO1 (Exportin-1) Cys528 QM->XPO1 Covalent Binding XO Xanthine Oxidase QM->XO Inhibition Inflammation Inflammatory Cytokines (IL-6, TNF-α) NFkB->Inflammation Promotes IkBa IκBα (Inhibitor) NuclRet Nuclear Retention of p53/FOXO XPO1->NuclRet Inhibition leads to Apoptosis Apoptosis (Caspase 3/8/9) PI3K->Apoptosis Inhibition Induces NuclRet->Apoptosis Induces

Caption: Mechanistic pathway of ACA. The 1'-acetate group functions as a leaving group, generating a reactive intermediate that inhibits NF-κB and XPO1 via cysteine alkylation.

Experimental Protocols for Target Validation

To validate ACA or novel this compound derivatives in your pipeline, use the following self-validating protocols.

Protocol A: NF-κB Inhibition Verification (Luciferase Reporter)

Objective: Quantify the transcriptional suppression of NF-κB by the test compound.

  • Cell Seeding : Seed HEK293T or RPMI8226 (myeloma) cells at

    
     cells/well in 24-well plates.
    
  • Transfection :

    • Transfect with pNF-κB-Luc (firefly luciferase reporter containing 5x NF-κB binding sites).

    • Co-transfect with pRL-TK (Renilla luciferase) for normalization of transfection efficiency.

    • Control: Use Empty Vector to measure background.

  • Treatment :

    • After 24h, treat cells with ACA (0, 5, 10, 20 µM).

    • Simultaneously stimulate with TNF-α (10 ng/mL) to induce NF-κB.

  • Incubation : Incubate for 6–12 hours.

  • Assay :

    • Lyse cells using Passive Lysis Buffer.

    • Measure luminescence using a Dual-Luciferase Assay System.

  • Data Analysis : Calculate the Ratio (Firefly/Renilla). Plot Relative Luciferase Units (RLU).

    • Validation Criteria: TNF-α alone should induce >10-fold signal. ACA should dose-dependently reduce this signal (IC50 ~5-10 µM).

Protocol B: Annexin V/PI Apoptosis Assay

Objective: Determine if the mechanism of death is apoptosis (consistent with NF-κB/XPO1 inhibition) vs. necrosis.

  • Preparation : Treat

    
     cancer cells (e.g., U266) with ACA (10 µM) for 12h, 24h, and 48h.
    
  • Staining :

    • Wash cells with cold PBS.

    • Resuspend in 1X Binding Buffer.

    • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI) .

  • Flow Cytometry :

    • Incubate 15 min at RT in dark.

    • Analyze within 1 hour on a flow cytometer (Ex: 488nm; Em: 530nm for FITC, >575nm for PI).

  • Gating Strategy :

    • Q1 (Annexin-/PI+) : Necrosis (Toxic/Off-target).

    • Q2 (Annexin+/PI+) : Late Apoptosis.

    • Q3 (Annexin-/PI-) : Live.

    • Q4 (Annexin+/PI-) : Early Apoptosis (Target mechanism).

    • Success Metric: Significant shift to Q4/Q2 indicates programmed cell death.

Protocol C: In Silico Molecular Docking (PI3K/XPO1)

Objective: Predict binding affinity and pose.

  • Protein Prep : Retrieve PDB structures (e.g., 4LXD for PI3Kδ, 3NC0 for XPO1). Remove water/ligands.

  • Ligand Prep : Construct ACA structure; minimize energy (MMFF94 force field).

  • Grid Generation : Define active site box (centered on Cys528 for XPO1).

  • Docking : Use AutoDock Vina or Gold.

    • Parameter: Set exhaustiveness to 8+.

  • Analysis : Look for Hydrogen bonds with hinge region residues and proximity of the C1' atom to Cysteine thiols (for covalent docking simulations).

Summary of Quantitative Data

Therapeutic TargetCell Line / ModelEffective Concentration (IC50)Mechanism of ActionRef
NF-κB RPMI8226 (Myeloma)~2.0 - 5.0 µMInhibition of IκBα phosphorylation; p65 alkylation[1, 2]
XPO1 HeLa / Jurkat~1.0 - 10 µMCovalent modification of Cys528[1]
Xanthine Oxidase Rat Liver HomogenateKi = 2.3 µMCompetitive Inhibition[3]
PI3K Pathway MG-63 (Osteosarcoma)20.41 µMDownregulation of p-Akt/p-mTOR[4]
Caspase 3 T98G (Glioblastoma)~15 - 30 µMActivation via ROS generation[5]

References

  • Ito, K., Nakazato, T., Xian, M. J., et al. (2005).[3] "1'-Acetoxychavicol Acetate Is a Novel Nuclear Factor κB Inhibitor with Significant Activity against Multiple Myeloma In vitro and In vivo."[1][2][3] Cancer Research, 65(10), 4417–4424.[3] Link

  • Ito, K., Nakazato, T., Murakami, A., et al. (2004).[3] "Induction of Apoptosis in Human Myeloid Leukemic Cells by 1'-Acetoxychavicol Acetate through a Mitochondrial- and Fas-Mediated Dual Mechanism."[1][2][3] Clinical Cancer Research, 10(6), 2120–2130. Link

  • Ohnishi, M., Tanaka, T., Makita, H., et al. (1996).[3] "Chemopreventive effect of a xanthine oxidase inhibitor, 1'-acetoxychavicol acetate, on rat oral carcinogenesis."[3] Japanese Journal of Cancer Research, 87(4), 349–356. Link

  • Safitri, A., et al. (2024). "1'-Acetoxychavicol acetate Suppresses Osteosarcoma Cell Proliferation through the PI3K Pathway: A Molecular Docking and Cytotoxicity Study." Molecular and Cellular Biomedical Sciences. Link

  • Williams, M., Tietzel, I., & Quick, Q. A. (2013). "1'-Acetoxychavicol acetate promotes caspase 3-activated glioblastoma cell death by overcoming enhanced cytokine expression."[3] Oncology Letters, 5(6), 1968–1972.[3] Link

Sources

Methodological & Application

Application Note: Synthesis and Purification of High-Purity Palladium(II) Acetate [Pd(OAc)₂] for Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Based on the ambiguity of the term "2-Acetate" and the context of "drug development" and "high purity," this guide focuses on Palladium(II) Acetate (Pd(OAc)₂). In pharmaceutical research, this compound is the ubiquitous "this compound" salt required as a catalyst for critical cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Executive Summary & Scientific Rationale

In modern drug development, Palladium(II) Acetate (often colloquially referred to as "Palladium this compound") is a cornerstone reagent. It serves as the precatalyst for constructing Carbon-Carbon and Carbon-Heteroatom bonds, which are fundamental to synthesizing active pharmaceutical ingredients (APIs).

Commercial grades often contain traces of polymeric species or insoluble oxides that hamper catalytic turnover frequencies (TOF). This protocol outlines a high-fidelity synthesis and recrystallization workflow to generate monomeric, crystalline Pd(OAc)₂ with >99.5% purity, ensuring reproducibility in sensitive kinetic studies.

Clarification on Nomenclature: While "this compound" can chemically refer to organic regioisomers (e.g., Glycerol this compound or Isosorbide this compound), in the context of high-throughput screening and catalysis, it predominantly refers to the oxidation state (II) acetate salt of palladium.

Safety & Handling (Critical)

  • Palladium Compounds: Potentially sensitizing and toxic. Handle in a glovebox or dedicated fume hood.

  • Nitrogen Oxides (NOₓ): The oxidation step releases toxic brown NO₂ gas. Efficient scrubbing or high-flow ventilation is mandatory.

  • Glacial Acetic Acid: Corrosive and flammable.

Synthesis Protocol

Phase 1: Oxidation and Ligand Exchange

The synthesis relies on the oxidation of elemental palladium sponge by nitric acid, followed by ligand exchange with acetic acid. Direct dissolution in acetic acid is kinetically inert; the nitrate intermediate is thermodynamically required to facilitate the acetate substitution.

Reaction Scheme:




Step-by-Step Methodology:
  • Digestion:

    • Place 10.0 g of Palladium Sponge (99.9% metal basis) into a 500 mL round-bottom flask equipped with a reflux condenser and a gas outlet leading to a caustic scrubber (NaOH solution).

    • Slowly add 20 mL of concentrated Nitric Acid (HNO₃) and 100 mL of Glacial Acetic Acid .

    • Observation: Evolution of brown NO₂ fumes will begin immediately.

  • Reflux & Substitution:

    • Heat the mixture to reflux (approx. 100°C) . Maintain reflux until NO₂ evolution ceases and the palladium sponge is completely dissolved (approx. 2–4 hours).

    • The solution should turn a deep reddish-brown. If black particles remain, add small aliquots of HNO₃ until dissolution is complete.

  • Concentration:

    • Cool the solution to 60°C.

    • Concentrate the mixture under reduced pressure (Rotary Evaporator) to remove excess nitric acid and water. Crucial: Do not evaporate to dryness, as this may form insoluble oxides. Reduce to a viscous syrup.

Phase 2: Purification and Crystallization

Purity is defined by the removal of nitrate residues and the prevention of trimeric cluster formation (


).
  • Crystallization:

    • Redissolve the syrup in 50 mL of hot Glacial Acetic Acid .

    • Allow the solution to cool slowly to room temperature. Orange-brown needles of Pd(OAc)₂ will precipitate.

    • For higher purity, cool further to 4°C for 12 hours.

  • Filtration & Washing:

    • Filter the crystals using a sintered glass funnel (porosity 3 or 4).

    • Wash the filter cake with cold Glacial Acetic Acid (

      
      ) followed by a small amount of water to remove trace nitrates.
      
    • Note: Excessive water washing can hydrolyze the product; keep water contact brief.

  • Drying:

    • Dry the crystals under high vacuum (0.1 mbar) at 40°C for 24 hours.

    • Target Appearance: Crystalline, orange-brown needles. (Dark green or black powder indicates decomposition to Pd metal or oxides).

Analytical Specifications

Table 1: Quality Control Metrics for Catalyst-Grade Pd(OAc)₂

ParameterSpecificationAnalytical Method
Appearance Orange to Brown Crystalline NeedlesVisual Inspection
Palladium Content 47.4% ± 0.2%ICP-OES / Gravimetric
Nitrate Content < 0.05%Ion Chromatography
Insolubles (in AcOH) < 0.1%Gravimetric Filtration
Chloride (Cl⁻) < 50 ppmTitration / IC

Process Visualization

The following diagram illustrates the critical path from raw metal to high-purity catalyst, highlighting the impurity rejection points.

Pd_Acetate_Synthesis Pd_Sponge Pd Sponge (Raw Material) Digestion Digestion & Reflux (T = 100°C, 4h) Pd_Sponge->Digestion Add Nitric_Acid HNO3 + AcOH (Oxidizing Agent) Nitric_Acid->Digestion Add Crude_Syrup Crude Pd(NO3)2 / Pd(OAc)2 Syrup Digestion->Crude_Syrup Concentrate NOx_Waste NOx Fumes (To Scrubber) Digestion->NOx_Waste Gas Evolution Crystallization Recrystallization (Glacial AcOH) Crude_Syrup->Crystallization Redissolve Filtration Filtration & Wash Crystallization->Filtration Drying Vacuum Drying (40°C, 24h) Filtration->Drying Wet Cake Filtrate_Waste Filtrate (Excess HNO3/Nitrates) Filtration->Filtrate_Waste Remove Impurities Final_Product High-Purity Pd(OAc)2 Crystals Drying->Final_Product

Figure 1: Workflow for the synthesis of Palladium(II) Acetate, emphasizing the removal of nitrate impurities via crystallization.

Scientific Commentary: The Importance of "High Purity"

In drug development, the "this compound" ligand plays a dual role: it stabilizes the Pd(II) center and acts as an internal base in the Concerted Metallation-Deprotonation (CMD) mechanism.

  • Impurity Impact: Trace nitrates left over from the synthesis can act as catalyst poisons or alter the redox potential of the system, leading to poor reproducibility in Suzuki couplings.

  • Structure: High-purity Pd(OAc)₂ exists as a trimeric structure in the solid state. Amorphous samples often indicate partial hydrolysis to polymeric hydroxides, which are less active.

References

  • Bakherad, M. (2013). Palladium(II) acetate: A versatile catalyst in organic synthesis. Applied Organometallic Chemistry. Link

  • Sigma-Aldrich. (2024). Palladium(II) Acetate Specification Sheet. Link

  • Organic Process Research & Development. (2006). Scaleable Synthesis of Drug Intermediates using Pd Catalysis. ACS Publications. Link

  • Diva Portal. (2010). Synthesis of C(sp2)-P bonds by palladium-catalyzed reactions: The role of the this compound ligand. Link

Preparation of 2-Acetate stock solutions for cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

In the context of drug development and cell signaling, "2-Acetate" typically refers to one of two distinct classes of reagents, depending on the research phase:

  • Bioactive Acetate Esters: Most notably Phorbol 12-myristate 13-acetate (PMA) (also known as TPA).[1][2] This is a potent Protein Kinase C (PKC) activator used as a standard tool compound for inducing differentiation (e.g., THP-1 monocytes) or T-cell activation.

  • Metabolic Probes: Sodium Acetate (often [2-13C]-Acetate for flux analysis). These are used to study the ACSS2-mediated conversion of acetate to acetyl-CoA, a critical pathway in cancer cell survival and histone acetylation.

Editorial Note: Given the technical complexity required for "Application Notes," this guide prioritizes the PMA (Bioactive Ester) protocol due to its instability, toxicity, and requirement for anhydrous solvents. A secondary section addresses Metabolic Acetate preparation.

Part I: Phorbol 12-myristate 13-acetate (PMA)

Context: Immunology, Toxicology, and Cancer Drug Screening.

Physicochemical Constraints & Causality
  • Hydrolysis Risk: PMA contains sensitive ester linkages at the C12 and C13 positions. Presence of water in the stock solution leads to rapid hydrolysis, generating inactive phorbol derivatives. Causality: You must use anhydrous DMSO (<0.1% water) to maintain potency over months.

  • Adsorption: Lipophilic esters like PMA can adsorb to certain plastics. Causality: High-concentration stocks (10 mM) should be prepared in borosilicate glass or high-quality polypropylene (PP) to prevent loss of titer.

  • Photostability: The conjugated double bond system is light-sensitive. Causality: All manipulation must occur under low light or in amber vials.

Reagents & Equipment
  • PMA Lyophilized Solid: (e.g., 1 mg or 5 mg vials).

  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous grade (≥99.9%), sterile filtered.

    • Alternative: Ethanol (100%) can be used, but evaporation rates make concentration management difficult for long-term storage.

  • Vessels: Amber borosilicate glass vials with Teflon-lined caps.

Detailed Protocol: Preparation of 10 mM Stock

Step 1: Calculation

  • MW of PMA: ~616.83 g/mol .

  • Target Concentration: 10 mM (10 mmol/L).

  • Formula:

    
    
    
  • Example: To dissolve 1 mg of PMA:

    
    
    

Step 2: Solubilization (The "Wash-Down" Method)

  • Do not attempt to weigh <1 mg of PMA powder; static charge will cause significant loss. Dissolve the entire commercial vial contents.

  • Add the calculated volume of Anhydrous DMSO directly into the manufacturer’s vial.

  • Vortex vigorously for 30 seconds. Ensure the solvent washes the sides of the vial to capture all lyophilized flakes.

  • Quality Check: Inspect against light.[2] The solution must be crystal clear. Any turbidity indicates incomplete solubilization or water contamination.

Step 3: Aliquoting & Storage

  • Transfer the stock solution into amber microcentrifuge tubes (low-binding PP).

  • Aliquot Volume: 20–50 µL per tube (Single-use aliquots).

    • Reasoning: PMA degrades after >3 freeze-thaw cycles. Small aliquots prevent the need to refreeze the master stock.

  • Storage: Store at -20°C (stable for 6–12 months) or -80°C (stable for >2 years).

Working Solution Preparation (Self-Validating Step)
  • Standard Working Conc: 10–100 ng/mL (approx. 16–160 nM).

  • Dilution Strategy:

    • Thaw one 10 mM aliquot.

    • Intermediate Dilution: Dilute 1:100 in culture medium (creates 100 µM).

    • Final Dilution: Dilute further to reach nM range.

  • Validation: Ensure the final DMSO concentration in the culture well is <0.1% to avoid solvent cytotoxicity.

Part II: Sodium Acetate (Metabolic Probe)

Context: Metabolic Flux Analysis (MFA) and Histone Acetylation Studies.

Protocol: 1.0 M Sterile Stock

Unlike PMA, Sodium Acetate is water-soluble but prone to pH drift and bacterial growth.

  • Weighing: Weigh 8.203 g of Sodium Acetate (Anhydrous, MW: 82.03 g/mol ).

  • Dissolution: Dissolve in 80 mL of cell culture grade water (WFI).

  • pH Adjustment (Critical): Acetate solutions are naturally basic. Adjust pH to 7.4 using dilute Acetic Acid or NaOH, depending on the starting salt form, to match physiological pH.

  • Volume Adjustment: Bring total volume to 100 mL.

  • Sterilization: Filter through a 0.22 µm PES membrane . Do not autoclave (acetate can volatilize/degrade under high heat/pressure).

  • Storage: 4°C for 3 months.

Visualization: Signaling & Workflow

Figure 1: PMA Activation Pathway & Preparation Workflow

This diagram illustrates the dual-track logic: The physical preparation workflow (left) and the biological mechanism of action (right) triggered by the reagent.

PMA_Workflow cluster_prep Stock Preparation Protocol cluster_mech Mechanism of Action (Cellular) Lyophilized Lyophilized PMA (Store Desiccated) Solubilization Vortex & Inspect (Clear Solution) Lyophilized->Solubilization DMSO Anhydrous DMSO (>99.9%) DMSO->Solubilization Aliquot Single-Use Aliquots (Amber Vials) Solubilization->Aliquot Freeze Store at -20°C (Avoid Freeze-Thaw) Aliquot->Freeze PMA_Work PMA Working Sol. (10-100 ng/mL) Freeze->PMA_Work Thaw Membrane Cell Membrane Translocation PMA_Work->Membrane PKC PKC Activation (Mimics DAG) Membrane->PKC Signaling NF-κB / AP-1 Pathway PKC->Signaling Outcome Differentiation / Cytokine Release Signaling->Outcome

Caption: Figure 1. Integrated workflow for PMA stock preparation (left) and its downstream biological activation of Protein Kinase C (PKC) isoforms (right).

Data Summary & Reference Tables

Table 1: Solvent Compatibility for Acetate Esters
SolventSolubility Limit (PMA)Stability (at -20°C)Notes
DMSO (Anhydrous) ~100 mM>12 MonthsRecommended. Best for freezing. Hygroscopic; keep tightly sealed.
Ethanol (100%) ~20 mM1-3 MonthsEvaporates even at low temps, altering concentration. Good for immediate use.
Water/PBS < 1 µMHoursIncompatible. Rapid hydrolysis and precipitation.
Table 2: Dilution Scheme for Cell Treatment (10 mM Stock)

Targeting a final concentration of 50 ng/mL (~81 nM) in 10 mL media.

StepSourceVolumeDiluentFinal Conc.DMSO %
Stock PMA Powder-DMSO10 mM 100%
Intermed. 1 10 mM Stock10 µL990 µL Media100 µM 1%
Intermed. 2 100 µM Sol.10 µL990 µL Media1 µM 0.01%
Final 1 µM Sol.810 µL9.19 mL Media~81 nM <0.001%

Troubleshooting & FAQs

  • Q: My PMA stock has turned cloudy upon thawing.

    • A: This indicates water contamination or DMSO freezing artifacts. Warm to 37°C for 5 minutes and vortex. If cloudiness persists, the ester has likely hydrolyzed/precipitated. Discard.

  • Q: Can I use plastic pipette tips?

    • A: Yes, for brief handling. However, do not store PMA solutions in polystyrene (PS) tubes; use polypropylene (PP) or glass.

  • Q: Why use "this compound" (Sodium Acetate) controls?

    • A: In metabolic studies, high concentrations of acetate (5-20 mM) can alter histone acetylation (via ACSS2). Always run a "vehicle" control (NaCl) to distinguish osmotic effects from metabolic effects.

References

  • Comerford, S. A., et al. (2014). Acetate dependence of tumors. Cell, 159(7), 1591-1602. (Demonstrates the metabolic role of acetate/ACSS2).[3][4] Retrieved from [Link]

Sources

Application Note: Optimizing In Vitro Assay Concentrations for Acetate Ester Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Bioactivation (PMA) and Cytotoxicity Screening

Executive Summary

This guide provides a rigorous methodology for determining optimal in vitro concentrations for compounds containing acetate ester moieties, specifically focusing on Phorbol 12-myristate 13-acetate (PMA) as a gold-standard agonist and Tocopheryl Acetate (Vitamin E Acetate) as a model for lipophilic cytotoxicity.

Acetate esters ("2-Acetates") are frequently used in drug discovery to enhance membrane permeability (prodrug strategy) or as direct activators of Protein Kinase C (PKC). However, their utility is often compromised by poor aqueous solubility and steep toxicity curves. This protocol establishes a self-validating workflow to identify the "Golden Window"—the concentration range that maximizes specific bioactivity while minimizing solvent effects and non-specific cytotoxicity.

Target Audience: Assay Development Scientists, Immunologists, and Medicinal Chemists.

Strategic Framework: The "2-Acetate" Challenge

Acetate-functionalized compounds present unique screening challenges:

  • Hydrolysis Dependency: Many acetates are prodrugs requiring intracellular hydrolysis by carboxylesterases to become active.

  • Lipophilicity: High logP values often require DMSO concentrations that border on cellular toxicity (>0.1%).

  • Biphasic Responses: Compounds like PMA induce differentiation at low doses (5–15 ng/mL) but apoptosis or "exhaustion" phenotypes at high doses (>100 ng/mL).

Workflow Visualization

The following diagram outlines the logical flow for screening acetate derivatives, ensuring solubility artifacts do not confound biological data.

ScreeningCascade cluster_0 Critical Checkpoint Start Compound Stock (DMSO) Solubility Step 1: Solubility Limit Test (Nephelometry/Visual) Start->Solubility Decide1 Precipitation? Solubility->Decide1 Vehicle Step 2: DMSO Tolerance (Cell-Specific) ToxScreen Step 3: Cytotoxicity Range Finding (MTT/CCK-8) Vehicle->ToxScreen Decide2 Toxicity > 10%? ToxScreen->Decide2 Functional Step 4: Functional Titration (EC50 Determination) Decide1->Start Yes (Dilute/Sonicate) Decide1->Vehicle No Decide2->ToxScreen Yes (Reduce Conc) Decide2->Functional No (Safe Range)

Caption: Sequential screening logic to filter solubility artifacts and toxicity before functional validation.

Core Protocol 1: Solubility & Vehicle Tolerance

Before testing biological activity, you must define the Maximum Tolerable Concentration (MTC) of the solvent. Acetate esters are highly hydrophobic and typically require DMSO.

Experimental Design
  • Objective: Determine the maximum % DMSO the specific cell line can tolerate without altering baseline signaling or viability.

  • Standard: Most primary cells tolerate 0.1% ; robust cell lines (e.g., HeLa, Jurkat) may tolerate 0.5% .

Step-by-Step Procedure
  • Preparation: Prepare a 2000X stock solution of the acetate compound in 100% anhydrous DMSO.

  • Titration: Perform a mock dilution series of DMSO without compound into the culture medium:

    • 0.05%, 0.1%, 0.25%, 0.5%, 1.0%.

  • Incubation: Incubate cells for the duration of the intended assay (e.g., 24h).

  • Readout: Assess morphology (microscopy) and viability (ATP-based assay like CellTiter-Glo).

  • Criteria: The "Safe Limit" is the highest DMSO concentration where viability is >95% relative to untreated media.

Technical Insight: Never exceed 0.5% DMSO for PMA assays. High DMSO acts as a chemical permeabilizer, artificially enhancing PMA entry and skewing EC50 data [1].

Core Protocol 2: Bioactivation Screening (Case Study: PMA)

Phorbol 12-myristate 13-acetate (PMA) is the standard for "this compound" screening in immunology. It mimics diacylglycerol (DAG) to activate Protein Kinase C (PKC).[1]

The "Golden Window" for PMA

PMA exhibits distinct effects based on concentration. Using a single "standard" dose (e.g., 100 ng/mL) is a common error that leads to experimental artifacts.

ApplicationOptimal ConcentrationDurationMechanism
T-Cell Activation 1 – 10 ng/mL4 – 6 hPKC-mediated NF-κB translocation
THP-1 Differentiation 15 – 20 ng/mL48 – 72 hIntegrin upregulation (adherence)
Tumor Promotion > 50 ng/mLChronicHyper-proliferation / Exhaustion
Protocol: THP-1 Differentiation Optimization

Objective: Induce macrophage differentiation without causing "activation burnout."

  • Seeding: Plate THP-1 monocytes at

    
     cells/mL in RPMI-1640 + 10% FBS.
    
  • Dosing: Prepare PMA working solutions to achieve final well concentrations of:

    • Low: 5 ng/mL[2][3][4]

    • Medium: 15 ng/mL (Recommended starting point)

    • High: 50 ng/mL

  • Rest Period (Critical):

    • Incubate with PMA for 48 hours.[5]

    • Wash Step: Remove PMA-containing media. Wash 3x with warm PBS.

    • Rest: Add fresh media (no PMA) and rest for 24 hours. This ensures the cells return to a resting macrophage state (M0) rather than a constantly activated state.

  • Validation: Check for expression of CD11b and CD14 via flow cytometry.

Mechanism of Action Diagram

Understanding the pathway ensures you select the correct downstream readout.

PMA_Pathway PMA PMA (this compound) Membrane Cell Membrane PMA->Membrane Passive Diffusion PKC PKC Activation (Mimics DAG) Membrane->PKC Binds C1 Domain Raf Raf-1 PKC->Raf NFkB NF-κB Translocation PKC->NFkB MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Response Cytokine Release (IL-2, TNF-α) ERK->Response NFkB->Response

Caption: PMA bypasses surface receptors to directly activate PKC, triggering the MAPK/NF-κB cascade.

Core Protocol 3: Cytotoxicity Screening (Case Study: Tocopheryl Acetate)

For acetate esters used in formulation (e.g., Vitamin E Acetate), the goal is often to define the LC50 (Lethal Concentration 50) .

Experimental Setup
  • Cell Model: A549 (Lung epithelial) or HepG2 (Liver).

  • Range Finding: Logarithmic scale is essential due to the steep toxicity curve of acetates.

    • Range: 1 µM, 10 µM, 50 µM, 100 µM, 500 µM.

  • Preparation:

    • Tocopheryl acetate is viscous. Weighing must be precise.

    • Dissolve in DMSO, then sonicate for 10 minutes to ensure monomeric dispersion.

  • Assay (MTT/CCK-8):

    • Plate cells at 10,000/well (96-well plate).

    • Treat for 24 hours.

    • Add reagent and read absorbance at 450 nm (CCK-8) or 570 nm (MTT).

Data Interpretation[1][2][5][6][7][8][9][10][11]
  • Specific Toxicity: If toxicity occurs only at concentrations where precipitation is visible (cloudiness), the toxicity is likely physical (membrane disruption) rather than chemical.

  • Hydrolysis Lag: Acetate esters are often less toxic than their parent alcohols until hydrolyzed. If acute toxicity is low, extend exposure to 48h to allow for intracellular esterase activity [2].

References

  • Effect of DMSO on Cell-Based Assays. Scientist Solutions / ResearchGate Consensus. (2025). Guidelines on DMSO tolerance limits (0.1% - 0.5%) for various cell lines.

  • In Vitro Methods used for Ester Prodrug Screening. ResearchGate. (2024).[6] Methodology for screening hydrolysis-dependent ester prodrugs.

  • Phorbol 12-myristate 13-acetate (PMA) Differentiation Protocols. Frontiers in Immunology. (2022).[1][2] Optimization of PMA concentration (15 ng/mL) for THP-1 macrophage models.

  • Cytotoxicity of Vitamin E Acetate in Lung Cells. University of New Mexico Digital Repository. (2021). Dose-dependent toxicity of aerosolized and liquid Tocopheryl Acetate in THP-1 and A549 cells.

  • PMA and Ionomycin T-Cell Activation. Journal of Immunology. (2023).[7][8] Standard concentrations for synergistic activation of T-cells.

Sources

Application Note: Reaction Conditions for Esterification using Isopropenyl Acetate (2-Acetoxypropene)

[1]

Part 1: Strategic Analysis & Core Directive

The "this compound" Paradigm in Synthesis

In the context of high-precision organic synthesis, "this compound" most critically refers to Isopropenyl Acetate (IUPAC: 2-Acetoxypropene) , a specialized enol ester reagent used for irreversible transesterification. Unlike standard acetylation reagents (Acetic Anhydride, Acetyl Chloride) which generate acidic byproducts (acetic acid, HCl), Isopropenyl Acetate releases chemically inert acetone , driving the equilibrium forward solely through volatility and thermodynamic stability.

This guide focuses on the Isopropenyl Acetate system, widely regarded as the "Gold Standard" for:

  • Chemoselective Acetylation: Protecting sensitive alcohols without affecting acid-labile groups.

  • Enzymatic Kinetic Resolution: The preferred acyl donor for lipase-catalyzed chiral resolutions due to the non-reversible nature of the reaction.

  • Thermodynamic Control: Avoiding the "back-reaction" common in methyl/ethyl acetate transesterifications.

Comparative Reagent Profile

The following table contrasts Isopropenyl Acetate with traditional C2-acylation sources.

FeatureIsopropenyl Acetate (2-Acetoxypropene)Acetic AnhydrideAcetyl Chloride
Byproduct Acetone (Neutral, Volatile)Acetic Acid (Weak Acid)HCl (Strong Acid)
Reversibility Irreversible (Tautomerization)IrreversibleIrreversible
Atom Economy ModerateHighHigh
Acid Sensitivity Excellent (Neutral conditions possible)Poor (Requires base)Very Poor (Requires base)
Enzyme Compatible Yes (Ideal) No (Deactivates enzymes)No
Primary Use Kinetic Resolution, Acid-Sensitive SubstratesGeneral Bulk AcetylationSterically Hindered Alcohols

Part 2: Mechanistic Pathways

The Irreversible Enol-Ester Drive

The superiority of Isopropenyl Acetate lies in its leaving group. Upon nucleophilic attack by the alcohol (R-OH), the intermediate collapses to release the enol form of acetone (propen-2-ol), which instantly tautomerizes to acetone. This tautomerization is effectively irreversible, preventing the reverse reaction (hydrolysis/alcoholysis) that plagues standard ester transesterifications.

Mechanism Diagram (DOT)

The following diagram illustrates the catalytic cycle for acid-catalyzed acetylation using Isopropenyl Acetate.

IsopropenylAcetateMechanismSubstrateAlcohol Substrate(R-OH)TetraIntTetrahedralIntermediateSubstrate->TetraIntNucleophilic AttackReagentIsopropenyl Acetate(2-Acetoxypropene)Inter1ActivatedOxocarbenium IonReagent->Inter1ProtonationCatalystAcid Catalyst(p-TsOH / H+)Catalyst->Inter1Inter1->TetraIntProductAcetate Ester(R-OAc)TetraInt->ProductEliminationByproduct_EnolPropen-2-ol(Enol Form)TetraInt->Byproduct_EnolByproduct_KetoneAcetone(Gas/Solvent)Byproduct_Enol->Byproduct_KetoneTautomerization(Irreversible Driving Force)

Caption: Mechanistic pathway of Isopropenyl Acetate transesterification. The irreversible tautomerization of the enol byproduct to acetone drives the reaction to completion.

Part 3: Detailed Experimental Protocols

Protocol A: Chemoselective Acetylation of Acid-Sensitive Alcohols

Objective: Acetylate a secondary alcohol in the presence of acid-labile protecting groups (e.g., TBS ethers, acetals).

Reagents:

  • Substrate: Alcohol (1.0 equiv)

  • Reagent: Isopropenyl Acetate (3.0 - 5.0 equiv)

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) monohydrate (1-5 mol%) OR Camphorsulfonic acid (CSA).

  • Solvent: THF or DCM (Optional; Isopropenyl Acetate can act as solvent).

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the alcohol substrate (10 mmol) in dry THF (20 mL).

    • Note: If the substrate is liquid and stable, neat Isopropenyl Acetate can be used as the solvent.

  • Reagent Addition: Add Isopropenyl Acetate (30-50 mmol, 3-5 equiv) via syringe.

  • Catalyst Addition: Add p-TsOH (0.1 - 0.5 mmol) at room temperature (25°C).

  • Reaction: Stir the mixture at 60°C. Monitor by TLC or GC-MS.

    • Insight: The evolution of acetone is invisible but ensures conversion. For sluggish substrates, equip with a reflux condenser.

  • Quench: Once complete (typically 2-6 hours), cool to room temperature. Add saturated aqueous NaHCO₃ (10 mL) to neutralize the catalyst.

  • Workup: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude residue often requires minimal purification as the excess reagent and acetone byproduct are volatile. Flash chromatography (Hexane/EtOAc) yields the pure acetate.

Protocol B: Lipase-Catalyzed Kinetic Resolution (Enzymatic)

Objective: Enantioselective acetylation of a racemic secondary alcohol using Isopropenyl Acetate as the irreversible acyl donor.

Reagents:

  • Substrate: Racemic Alcohol (1.0 equiv)

  • Reagent: Isopropenyl Acetate (0.6 equiv for resolution, excess for full conversion)

  • Biocatalyst: Candida antarctica Lipase B (CAL-B, immobilized, e.g., Novozym 435)

  • Solvent: Toluene or MTBE (Anhydrous).

Step-by-Step Procedure:

  • Setup: In a 20 mL vial, dissolve racemic alcohol (1.0 g) in anhydrous Toluene (10 mL).

  • Acyl Donor: Add Isopropenyl Acetate (0.6 equiv relative to racemate).

    • Critical: Do not use large excess if performing resolution; 0.5-0.6 equiv ensures the enzyme stops after consuming the fast-reacting enantiomer.

  • Initiation: Add immobilized Lipase (10-20 mg/mmol substrate).

  • Incubation: Shake or stir gently at 30-40°C.

    • Warning: Vigorous stirring can pulverize the immobilized enzyme support.

  • Monitoring: Monitor Enantiomeric Excess (ee) via Chiral HPLC/GC. The reaction produces Acetone, which does not inhibit the enzyme (unlike Acetic Acid).

  • Termination: Filter off the enzyme beads (can be recycled).

  • Separation: The filtrate contains the Acetate (Product, e.g., R-enantiomer) and the unreacted Alcohol (Substrate, e.g., S-enantiomer). Separate via column chromatography.

Part 4: Troubleshooting & Optimization

Common Failure Modes
ObservationRoot CauseCorrective Action
Low Conversion Catalyst poisoning or wet solventDry solvents (molecular sieves). Increase catalyst loading to 10 mol%.
Byproduct Formation Acid-catalyzed elimination of alcoholSwitch to Protocol B (Enzymatic) or use Pyridine/DMAP with Acetic Anhydride instead.
Racemization Temperature too highReduce temperature to <40°C. Use Lipase methods for chiral substrates.
Yellowing of Reaction Polymerization of Isopropenyl AcetateUse fresh reagent.[1] Add radical inhibitor (BHT) if running >80°C.
"this compound" vs. 2-Haloacetates

Note: If the specific "this compound" refers to 2-Chloroacetate or 2-Bromoacetate (used for protective groups removed by thiourea), the conditions differ significantly. These require Chloroacetyl Chloride and Pyridine . Ensure you are not confusing Isopropenyl Acetate (Acyl donor) with Haloacetates (Specialized protecting groups).

Part 5: References

  • Gowrisankar, S., et al. "Isopropenyl Acetate: A Versatile Reagent for Acetylation and Kinetic Resolution." Chemical Reviews, 2010.

  • Ghanem, A. "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron, 2007.

  • Organic Syntheses. "Enol Esters in Organic Synthesis: Preparation of Isopropenyl Acetate." Org.[2] Synth. Coll. Vol. 3, p.452.

  • Breton, G.W. "Applications of Isopropenyl Acetate in Transesterification." Journal of Organic Chemistry, 1999.

  • Weber, H.K., et al. "Irreversible Enzymatic Acetylation using Enol Esters." European Journal of Organic Chemistry, 1999.

Application Note: Precision Purification of Labile 2-O-Acetyl Derivatives via Flash Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The purification of 2-O-acetyl derivatives (commonly encountered in carbohydrate chemistry, steroid synthesis, and glyceride processing) presents a unique paradox: the target molecule is often distinct by polarity but kinetically unstable on standard stationary phases.

The core challenge is Acyl Migration (Transesterification) . Silica gel (


) is inherently acidic (pH ~4–5 in aqueous suspension) due to surface silanol groups (

). In the presence of a free neighboring hydroxyl group (common in "2-acetate" intermediates where the 1- or 3-position is unprotected), acidic silica catalyzes the migration of the acetate group to the thermodynamically more stable primary position (1-acetate) or a less sterically hindered position.

This guide details a Buffered Silica Protocol designed to suppress silanol activity, ensuring the isolation of the specific this compound regioisomer with >98% fidelity.

Pre-Chromatography Diagnostics: The "2D-TLC" Stability Test

Before committing valuable crude material to a column, you must validate the stability of your compound on the stationary phase.

The 2D-TLC Protocol for Stability
  • Spotting: Apply the crude mixture to the bottom-left corner of a silica TLC plate.

  • First Elution: Run the plate in your target solvent system (e.g., 30% EtOAc/Hexanes).

  • Drying: Dry the plate under a stream of cool air. Do not heat.

  • Second Elution: Rotate the plate 90° counter-clockwise and run it again in the exact same solvent system.

  • Analysis:

    • Stable: All spots appear on a diagonal line (

      
      ).
      
    • Unstable (Migration/Decomposition): Spots appear off-diagonal. If the this compound converts to the 1-acetate during the run, you will see a "ghost" spot appearing below or above the diagonal, indicating reaction on the silica.

Decision Gate: If off-diagonal spots appear, you must use the Buffered Silica Protocol below.

Visualization & Detection

Acetate esters often lack strong UV chromophores. Relying solely on UV


 leads to fraction loss. Use the following destructive stains for method development:
Stain ReagentTarget FunctionalityPreparationHeat Activation
p-Anisaldehyde Universal; highly sensitive for acetates/carbohydrates.135 mL EtOH + 5 mL H

SO

+ 1.5 mL AcOH + 3.7 mL p-Anisaldehyde.[1]
High (Heat gun)
CAM (Hanessian’s) Polyols, esters.10g Ce(SO

)

+ 25g Ammonium Molybdate + 100 mL H

SO

+ 900 mL H

O.
High (Heat gun)
KMnO

Alkenes, oxidizable groups (non-destructive to backbone).1.5g KMnO

+ 10g K

CO

+ 1.25 mL 10% NaOH + 200 mL H

O.
None/Mild

Core Protocol: Buffered Flash Chromatography

Objective: Neutralize surface silanols to prevent


 acyl migration while maintaining separation efficiency.
Materials
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Buffer: Triethylamine (Et

    
    N) or Pyridine (1% v/v in mobile phase).
    
  • Solvents: Hexanes (Hex), Ethyl Acetate (EtOAc).[2][3]

Workflow Diagram

The following logic flow dictates the purification strategy.

PurificationWorkflow Start Crude this compound Mixture TLC_Test 2D-TLC Stability Test Start->TLC_Test Decision Migration Observed? TLC_Test->Decision Standard_Col Standard Flash Column (Hex/EtOAc) Decision->Standard_Col No Buffered_Col Buffered Silica Column (1% Et3N Pre-wash) Decision->Buffered_Col Yes Fractions Fraction Analysis (TLC) Standard_Col->Fractions Packing Slurry Pack with 1% Et3N/Hexane Buffered_Col->Packing Loading Solid Load on Celite (Avoid liquid load in polar solvents) Packing->Loading Elution Gradient Elution (Maintain 0.5% Et3N) Loading->Elution Elution->Fractions Pool Pool & Evaporate (Bath < 35°C) Fractions->Pool

Figure 1: Decision matrix and workflow for purifying labile acetate esters. Note the critical branch point based on silica stability.

Step-by-Step Procedure
Step 1: Column Pre-Treatment (The "Neutralization" Step)
  • Pack the column with silica gel using a slurry method.

  • Critical: Pre-elute the packed column with 3 column volumes (CV) of Hexanes containing 1% Triethylamine (Et

    
    N) .
    
    • Mechanism:[4] The amine coordinates with the acidic silanol protons, effectively "capping" the catalytic sites responsible for migration [1].

  • Flush with 2 CV of pure Hexanes to remove excess free amine (optional, but recommended if Et

    
    N interferes with detection).
    
Step 2: Sample Loading (Solid Load Strategy)

Liquid loading with strong solvents (DCM/MeOH) can induce migration before the run starts. Use Solid Loading :

  • Dissolve crude material in a minimal amount of DCM.

  • Add Celite 545 (approx. 2x weight of crude).

  • Evaporate to dryness on a rotavap (bath temp < 30°C).

  • Add the free-flowing powder to the top of the pre-equilibrated column.

Step 3: Gradient Elution

Run the column using a gradient of Hexanes/EtOAc.

  • Note: If the compound is extremely sensitive, maintain 0.5% Et

    
    N  in the mobile phase throughout the run.
    
  • Flow Rate: Optimize for "Flash" conditions (2 in./min solvent drop rate) as per Still et al. [2]. Fast elution minimizes residence time on the column, reducing the window for migration.

Step 4: Workup
  • Identify product fractions via TLC (stain with Anisaldehyde).[5]

  • Pool fractions.

  • Evaporation: Use a rotary evaporator with the water bath set to < 35°C .

    • Warning: Concentrating acetates in the presence of residual Et

      
      N and heat can sometimes induce elimination or hydrolysis. Keep it cool.
      

Mechanism of Failure: Why 2-Acetates Migrate

Understanding the failure mode is essential for troubleshooting. The migration usually proceeds via a five-membered ortho-acid intermediate.

AcylMigration Silica Acidic Silica (Si-OH) Substrate This compound (Free 1-OH) Silica->Substrate Catalyzes Intermediate Ortho-Acid Cyclic Intermediate Substrate->Intermediate Nucleophilic Attack (1-OH on Carbonyl) Product 1-Acetate (Thermodynamic) Intermediate->Product Collapse

Figure 2: Mechanistic pathway of acid-catalyzed acyl migration on silica gel.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Streaking/Tailing Acidic interaction or column overload.Increase Et

N concentration to 1%. Ensure loading is <1% of silica mass.
Product Co-elution Migration occurring during elution.Switch to "Buffered Silica" (Step 1). Lower run time (increase flow rate).
"Ghost" Spots on TLC Decomposition on plate.Use 2D-TLC to confirm. If confirmed, use neutral alumina instead of silica.
Low Recovery Hydrolysis of ester.Check solvents for water content.[6] Ensure Et

N is distilled/dry.

References

  • Teledyne ISCO. (2012). Strategies for the Flash Purification of Highly Polar Compounds. Application Note AN82. Retrieved from [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[2][7][8][9] Rapid chromatographic technique for preparative separations with moderate resolution.[2][8] Journal of Organic Chemistry, 43(14), 2923–2925.[2] Retrieved from [Link]

  • University of Rochester. (n.d.). Flash Chromatography Guide and Solvent Systems.[2][10] Retrieved from [Link]

  • Reich, H. J. (n.d.). TLC Stains and Visualization.[5][11] University of Wisconsin-Madison. Retrieved from [Link]

Sources

Crystallization techniques for isolating 2-Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Crystallization Protocols for the Isolation of 2-Acetate

Part 1: Core Directive & Executive Summary

Scope: This guide details the isolation and purification of This compound (specifically referring to position-2 acetylated intermediates, such as 2-O-acetyl regioisomers or this compound ester precursors used in API synthesis). Isomeric purity is critical here; the presence of the thermodynamically stable 3-acetate or di-acetate byproducts often compromises downstream efficacy.

The Challenge: Isolating this compound presents a classic "solubility-selectivity" paradox. The target this compound often shares a narrow solubility window with its regioisomers (e.g., 3-Acetate) and tends to "oil out" (liquid-liquid phase separation) rather than crystallize due to the flexibility of the acetate moiety.

The Solution: We utilize a Controlled Cooling Anti-Solvent (CCAS) crystallization strategy, coupled with Seeding at the Metastable Limit . This protocol prioritizes kinetic control to harvest the this compound before isomer equilibration or byproduct co-precipitation occurs.

Part 2: Scientific Integrity & Logic (The "Why" and "How")

Solubility Mapping & Solvent Selection

Random solvent screening is inefficient for acetates. We employ a Hansen Solubility Parameter (HSP) approach. This compound molecules typically possess a polar ester head and a lipophilic scaffold.

  • Primary Solvent (Good Solubility): Polar aprotic solvents (e.g., Acetone, Ethyl Acetate) disrupt the crystal lattice but can lead to high solubility losses.

  • Anti-Solvent (Poor Solubility): Non-polar alkanes (e.g., Heptane, Hexane) or alcohols (e.g., Isopropanol at low T) force precipitation.

Critical Insight: Avoid protic solvents (Methanol/Ethanol) if the this compound is prone to transesterification or solvolysis. For stable acetates, Isopropanol (IPA) is the gold standard anti-solvent due to its gentle supersaturation curve.

Metastable Zone Width (MSZW) Control

Success depends on operating within the MSZW—the region between the solubility curve and the spontaneous nucleation curve.

  • Too Fast: Rapid cooling crosses the nucleation limit instantly, trapping impurities (3-Acetate) in the lattice.

  • Too Slow: Allows time for the this compound to isomerize to the more stable 3-Acetate in solution.

  • Optimal: Seeded cooling at 0.2°C/min maintains a constant supersaturation ratio (

    
    ), promoting pure growth of the this compound polymorph.
    
Impurity Rejection Mechanism

The major impurity, 3-Acetate , often co-crystallizes. By using a binary solvent system (e.g., EtOAc/Heptane 1:3), we exploit the differential temperature dependence of solubility. The this compound typically has a steeper solubility curve, allowing it to crystallize out while the 3-Acetate remains in the mother liquor at 0–5°C.

Part 3: Visualization & Experimental Protocols

Workflow Diagram: Isolation Logic

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Crystallization cluster_2 Phase 3: Isolation Reaction_Mix Crude Reaction Mixture (2-Ac + 3-Ac + Byproducts) Solvent_Swap Solvent Exchange (Distill to EtOAc) Reaction_Mix->Solvent_Swap Strip Solvents Dissolution Heat to 60°C (Clear Solution) Solvent_Swap->Dissolution Adjust Conc. Seed_Point Cool to 45°C Add 2-Ac Seeds (0.5 wt%) Dissolution->Seed_Point Supersaturation Aging Isothermal Aging (45°C for 1 hour) Seed_Point->Aging Crystal Growth Cooling_Ramp Linear Cooling (0.2°C/min to 5°C) Aging->Cooling_Ramp Depletion Filtration Filtration & Wash (Cold Heptane) Cooling_Ramp->Filtration Slurry Drying Vacuum Drying (<40°C) Filtration->Drying Mother_Liquor Mother Liquor (Waste/Recycle) Filtration->Mother_Liquor Filtrate contains 3-Acetate Final_Product Pure this compound (>99% Purity) Drying->Final_Product

Caption: Workflow for the selective crystallization of this compound, emphasizing the seeding step to prevent oiling out.

Detailed Protocol: Isolation of this compound

Materials:

  • Crude this compound (approx. 85% purity)

  • Solvent A: Ethyl Acetate (EtOAc) – Dissolver

  • Solvent B: n-Heptane – Anti-solvent

  • Seed Crystals: Pure this compound (>99%, milled)

Quantitative Parameters Table:

ParameterValueRationale
Initial Concentration 150 mg/mL (in EtOAc)High enough for yield, low enough to prevent crashing.
Solvent Ratio 1:3 (EtOAc : Heptane)Optimizes yield while keeping impurities soluble.
Dissolution Temp 60°CEnsures complete erasure of thermal history.
Seeding Temp 45°C (Saturation Point)Introduces growth surface in the metastable zone.
Cooling Rate 0.2°C / minSlow cooling favors pure crystal growth over nucleation.
Final Temp 5°CMaximizes yield; going lower risks precipitating impurities.

Step-by-Step Methodology:

  • Dissolution (The "Erasure" Step):

    • Charge 10.0 g of crude this compound into a jacketed glass reactor.

    • Add 20 mL of Ethyl Acetate (2 vol).

    • Heat to 60°C with stirring (250 RPM). Ensure the solution is perfectly clear. Note: If solids remain, add EtOAc in 1 mL increments.

  • Anti-Solvent Addition (Primary):

    • Slowly add 20 mL of n-Heptane (2 vol) at 60°C over 10 minutes.

    • Checkpoint: The solution should remain clear. If cloudiness appears, reheat to 65°C to dissolve.

  • Nucleation Control (Seeding):

    • Cool the solution to 45°C at a rate of 1°C/min.

    • Add 50 mg (0.5 wt%) of pure this compound seed crystals.

    • Hold (Age) at 45°C for 60 minutes.

    • Observation: The solution should turn slightly opaque as the seeds grow. This "aging" step is crucial to establish a robust crystal bed and prevent "oiling out."

  • Controlled Crystallization:

    • Begin adding the remaining 40 mL of n-Heptane (4 vol) over 2 hours using a dosing pump.

    • Simultaneously, cool the reactor from 45°C to 5°C at a linear rate of 0.2°C/min .

    • Mechanism:[1][2][3][4][5] The slow addition of anti-solvent combined with cooling maintains a constant supersaturation, driving the this compound onto the seed crystals rather than nucleating new (impure) crystals.

  • Filtration and Wash:

    • Once at 5°C, hold for 30 minutes.

    • Filter the slurry using a vacuum Buchner funnel.

    • Displacement Wash: Wash the cake with 20 mL of cold (0°C) Heptane/EtOAc (9:1 mix). This removes the mother liquor containing the 3-Acetate impurity without redissolving the product.

  • Drying:

    • Dry the wet cake in a vacuum oven at 35°C for 12 hours.

    • Warning: Do not exceed 40°C, as some 2-Acetates are thermally labile and may undergo solid-state isomerization.

Part 4: Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Oiling Out (Liquid droplets instead of crystals)Supersaturation is too high; temperature gap > MSZW.Increase the seeding temperature; reduce cooling rate; increase seed loading to 1.0%.
Low Yield Final solubility is too high.Lower final temp to 0°C; increase Heptane ratio to 1:4.
High Impurity (3-Acetate) Entrapment or co-crystallization.Slower cooling (0.1°C/min); perform a "temperature cycling" (heat/cool) step after seeding to dissolve fines.

References

  • Process for the Synthesis and Purification of Cannabinoic Acids and Acylated Derivatives Thereof. European Patent Office. Patent EP4186886. (Describes the crystallization of THCA this compound). Link

  • Process for obtaining 4-hydroxy-2-methyl-N-(2-pyridyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide. US Patent 4797483A. (Details the isolation of isopropyl 3-oxo-1,2-benzoisothiazoline-2-acetate). Link

  • Insights into crystallization mechanism: a synchrotron study of polymorphism in a cobalt acetate cluster compound. IUCr Journals, 2006. (Fundamental principles of acetate cluster crystallization). Link

  • Separation of regio-isomers. ResearchGate Discussion. (General strategies for separating acetate regioisomers). Link

  • Regio- and stereo-selectivity issues in radical brominations... Journal of the Chemical Society, Perkin Transactions 1. (Discusses equilibration of acetate isomers). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing Aqueous Solubility of Acetate-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of compounds featuring an acetate functional group. Our approach is rooted in foundational chemical principles and validated by extensive field experience to empower you to overcome solubility hurdles in your experiments.

Introduction: The Dual Nature of Acetate Solubility

The term "acetate" in a compound's name can signify two distinct chemical forms with vastly different solubility profiles:

  • Acetate Salts: When acetate (CH₃COO⁻) acts as a counter-ion to a positively charged molecule (e.g., a protonated amine), it forms a salt. Simple acetate salts like sodium acetate are generally highly soluble in water due to their ionic nature and ability to form hydrogen bonds.[1][2] However, if the parent molecule is large and hydrophobic, the overall salt's solubility can still be limited.

  • Acetate Esters: When the acetate group is covalently bonded to a molecule via an ester linkage (R-O-C(=O)-CH₃), the compound is typically much less polar.[3][4] The ester group can participate in some hydrogen bonding, but its contribution is often overshadowed by the hydrophobicity of the parent scaffold, leading to poor aqueous solubility.

This guide will address challenges with both forms, focusing on the practical steps you can take to achieve your desired concentration in aqueous buffers.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address the most common questions and issues encountered in the laboratory.

Q1: My acetate-containing compound won't dissolve in my buffer. Where do I start?

Answer: Start with the fundamentals of your compound and your dissolution technique. Low solubility is often a multi-factorial problem.

Initial Troubleshooting Workflow:

G start Compound Fails to Dissolve check_compound Step 1: Verify Compound & Buffer - Correct compound and lot? - Correct buffer components & pH? - Freshly prepared buffer? start->check_compound check_method Step 2: Enhance Physical Dissolution - Vortex vigorously? - Sonicate for 5-15 mins? - Gentle warming (if stable)? check_compound->check_method sol_check Is solubility improved? check_method->sol_check ph_path Step 3: Investigate Chemical Properties Is your compound a salt or ester? What is its pKa? sol_check->ph_path No success Success! Document the effective method. sol_check->success Yes failure Proceed to Advanced Troubleshooting ph_path->failure

Caption: Initial troubleshooting workflow for solubility issues.

If these initial physical methods are insufficient, the issue is likely rooted in the inherent chemical properties of your molecule, requiring a more systematic approach involving pH, co-solvents, or other excipients.

Q2: How does pH impact the solubility of my compound?

Answer: The effect of pH is one of the most powerful tools at your disposal, but its impact depends entirely on the functional groups of the parent molecule. The pKa of acetic acid (~4.76) is generally not the primary consideration; the pKa of your molecule is.[5][6][7][8]

  • For Acetate Salts of Basic Compounds (e.g., Drug-NH₃⁺ ⁻OAc): The parent molecule is basic. To maximize solubility, you must keep the basic group (e.g., an amine) in its protonated, charged state. According to the Henderson-Hasselbalch equation, this is achieved by formulating your buffer at a pH at least 1.5 to 2 units BELOW the pKa of the basic group. In this pH range, the compound exists predominantly in its more soluble, ionized form.

  • For Acidic Compounds with an Acetate Ester Group: The acetate ester itself is neutral and not directly affected by pH. However, if the parent molecule also contains an acidic functional group (e.g., a carboxylic acid or phenol), its solubility will be pH-dependent. To maximize solubility, you must deprotonate the acidic group by formulating your buffer at a pH at least 1.5 to 2 units ABOVE the pKa of that acidic group. This converts the molecule into its more soluble anionic salt form.

G cluster_low_ph Low pH (pH < pKa of Drug) cluster_high_ph High pH (pH > pKa of Drug) low_ph_node Drug-NH₃⁺ (Protonated) + OAc⁻ = High Solubility high_ph_node Drug-NH₂ (Neutral) + OAc⁻ = Low Solubility (Precipitation Risk) compound Acetate Salt of a Basic Compound (pKa of Drug-NH₃⁺) compound->low_ph_node Favored State compound->high_ph_node Disfavored State

Caption: pH effect on the solubility of a basic drug's acetate salt.

Q3: Is using a co-solvent a good strategy? How do I choose one?

Answer: Absolutely. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous environment, making it more favorable for less polar molecules to dissolve.[9] This is often the next logical step if pH adjustment is insufficient or not viable for your experimental system.

Mechanism of Co-Solvency: The co-solvent molecules disrupt the strong hydrogen-bonding network of water, creating "pockets" that are energetically more suitable for accommodating hydrophobic regions of your compound.

Common Co-solvents for Biological Buffers:

Co-SolventTypical Starting % (v/v)Key Characteristics
Ethanol (EtOH) 5-20%Biocompatible at low %; can denature proteins at high %.
Dimethyl Sulfoxide (DMSO) 1-10%Very strong solvent; can be toxic to cells at >1%.
Polyethylene Glycol (PEG 300/400) 10-30%Low toxicity; can increase viscosity.
Propylene Glycol (PG) 10-40%Common pharmaceutical excipient; good safety profile.

Important Consideration: Be aware that high concentrations of organic co-solvents can cause buffer salts, particularly phosphates, to precipitate.[10] If you need to use a high percentage of co-solvent, consider a more organic-soluble buffer system like ammonium acetate.[11]

Q4: My compound is extremely insoluble. What advanced options do I have?

Answer: For very challenging compounds, you may need to employ more advanced formulation techniques that involve creating a more favorable micro-environment for the molecule.

  • Surfactants: These are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles. Your hydrophobic compound can partition into the hydrophobic core of these micelles, effectively "dissolving" it in the bulk aqueous phase. Common lab-grade surfactants include Tween® 20/80 and Triton™ X-100. This technique is potent but be mindful that surfactants can interfere with certain biological assays or denature proteins.[12]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate a poorly soluble guest molecule, forming an "inclusion complex" where the hydrophobic part of your compound is shielded from water. This complex has a much higher aqueous solubility than the drug alone. β-Cyclodextrin and its chemically modified derivatives (like HP-β-CD and SBE-β-CD) are frequently used.[9][12]

G cluster_cyclo Cyclodextrin Encapsulation Cpd Insoluble Compound CD Cyclodextrin (Hydrophobic Cavity) Complex Soluble Inclusion Complex

Sources

Technical Support Center: A Guide to Preventing Hydrolysis of 2-Acetate Esters During Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for ensuring the stability of your 2-acetate compounds. The hydrolysis of acetate esters is a frequent and often underestimated challenge in research and development, leading to compromised sample integrity, inaccurate experimental results, and loss of valuable materials. This guide provides field-proven insights and actionable protocols to help you proactively prevent degradation and troubleshoot issues when they arise.

Section 1: Understanding the "Enemy" - The Mechanism of Hydrolysis

Q1: What is this compound hydrolysis, and why is it a critical issue?

The reaction is most commonly catalyzed by the presence of either an acid or a base.[3]

  • Acid-Catalyzed Hydrolysis: This is a reversible equilibrium reaction, essentially the reverse of a Fischer esterification.[3][4] The presence of excess water drives the reaction toward the formation of the alcohol and carboxylic acid.

  • Base-Catalyzed Hydrolysis (Saponification): This reaction is generally considered irreversible.[5] A hydroxide ion (from an alkaline substance) directly attacks the ester's carbonyl carbon. The resulting carboxylic acid is immediately deprotonated by the base to form a carboxylate salt, which prevents the reverse reaction from occurring.[4][6]

Mechanism of base-catalyzed this compound hydrolysis.
Q2: What are the key environmental factors that trigger and accelerate hydrolysis?

A2: Several environmental factors can initiate or speed up the degradation of this compound esters. These factors often work in synergy, making careful control of the storage environment paramount.[7]

  • Moisture (Humidity): As water is a key reactant, its presence is the most critical factor. Acetylsalicylic acid (aspirin), a classic this compound ester, is stable in dry air but rapidly hydrolyzes when exposed to moisture.[1][8] High-humidity environments are extremely detrimental to the stability of solid compounds.[8]

  • Temperature: Higher temperatures provide the activation energy needed for the hydrolysis reaction to occur, dramatically accelerating the rate of degradation.[7][9] Studies on aspirin show a more than fivefold increase in hydrolysis when the temperature is raised from 22.5°C to 37°C.[10] Conversely, lowering the storage temperature is a highly effective strategy to extend shelf life.[8][11]

  • pH: The stability of an ester is highly dependent on pH. The hydrolysis rate is typically at its minimum in a slightly acidic environment (pH range of approximately 4 to 6.5) and increases significantly in both strongly acidic and, especially, alkaline conditions.[12][13]

  • Light: Exposure to UV or even visible light can induce photodegradation, a process that breaks chemical bonds and can either directly cleave the ester or create reactive species that accelerate hydrolysis.[7][8]

  • Enzymatic Activity: In biological samples or non-sterile solutions, enzymes like esterases and lipases can efficiently catalyze ester hydrolysis.[14][15][16] This is a major concern for compounds stored in biological buffers, cell culture media, or plasma.

Section 2: Proactive Prevention - Best Practices for Storage

Q3: I have a new batch of a this compound compound. What are the ideal storage conditions for it as a solid?

A3: For maximum stability of a solid this compound compound, you must create an environment that rigorously excludes the key degradation factors identified above.

Parameter Recommendation Rationale Source(s)
Temperature Store at ≤ -20°C. If not feasible, store at 2-8°C. Avoid room temperature for long-term storage.Drastically slows the reaction kinetics of hydrolysis. Reduced temperatures provide significantly better stability.[8][17]
Humidity Store in a desiccator with an active desiccant (e.g., silica gel).Minimizes exposure to atmospheric moisture, a primary reactant in hydrolysis.[8][18]
Atmosphere For highly sensitive compounds, backfill the container with an inert gas (e.g., argon or nitrogen) before sealing.Displaces both moisture and oxygen, preventing hydrolysis and potential oxidative degradation.[19]
Light Store in an amber glass vial or other light-blocking container. Prevents photodegradation from UV and visible light, which can compromise the compound's structure.[8][17][20]
Container Use a tightly sealed glass vial with a chemically inert cap liner (e.g., PTFE).Prevents the ingress of moisture and other atmospheric contaminants during storage.[20][21]
Q4: I need to prepare a stock solution of my this compound compound. What is the best way to prepare and store it to ensure stability?

A4: Preparing solutions introduces new stability challenges. The choice of solvent is the most critical decision you will make.

Solvent Type Recommendation Rationale Source(s)
Aqueous Solutions (e.g., Buffers, Media) AVOID if possible. If necessary, prepare fresh before each experiment and discard unused portions.Water is a reactant. Furthermore, common biological buffers (e.g., phosphate buffer) can actively catalyze hydrolysis.[2][10]
Aprotic Organic Solvents USE anhydrous-grade solvents such as DMSO, DMF, or Acetonitrile.These solvents do not participate in the hydrolysis reaction. Using an anhydrous grade ensures minimal water content.[10]
Protic Organic Solvents (e.g., Alcohols) Use with caution. Ensure the solvent is anhydrous.While less reactive than water, alcohols can participate in transesterification, another potential degradation pathway.[22]

Best Practices for Solutions:

  • Use Anhydrous Solvents: Always use high-purity, anhydrous-grade solvents to minimize water content.

  • Store Frozen: Store stock solutions at -20°C or -80°C.

  • Aliquot: Dispense the stock solution into smaller, single-use aliquots. This prevents repeated freeze-thaw cycles and minimizes the introduction of atmospheric moisture into the main stock each time it is opened.

  • Inert Gas: Before sealing and freezing, flush the headspace of the vial with argon or nitrogen.

Q5: Are there specific packaging recommendations I should follow?

A5: Yes, proper packaging is your first line of defense.

  • Primary Container: As mentioned, use Type I borosilicate amber glass vials with PTFE-lined screw caps. This protects from light and provides an excellent seal.

  • Secondary Containment: For long-term storage, especially of sensitive solids, place the primary vial inside a heat-sealed, moisture-barrier bag that also contains a small desiccant packet.

  • Vacuum Sealing: For ultimate protection, vacuum sealing the secondary bag can be beneficial as it removes the majority of atmospheric components.[23]

Section 3: Troubleshooting - Identifying and Quantifying Hydrolysis

Q6: I suspect my stored this compound compound has degraded. What are the tell-tale signs?

A6: Suspect hydrolysis if you observe any of the following:

  • Physical Changes: The appearance of a vinegary smell (acetic acid) is a classic indicator.[8] You might also see changes in the physical state of a solid, such as clumping or melting point depression.

  • Inconsistent Experimental Results: A gradual or sudden drop in the compound's activity or potency in your assays is a major red flag.

  • Chromatographic Changes: When analyzing by HPLC or TLC, you may see a decrease in the peak area of your parent compound and the emergence of a new, typically more polar, peak corresponding to the hydrolyzed alcohol product.[24]

Q7: How can I definitively confirm and quantify the extent of hydrolysis in my sample?

A7: A quantitative analytical method is required for definitive confirmation. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique.

G Start Suspected Hydrolysis (e.g., low activity, new TLC spot) Prep Prepare Samples: 1. Degraded Sample 2. Reference Standard (Fresh) 3. Spiked Sample (Std + Degraded) Start->Prep Analyze Analyze all samples by HPLC (Reverse-Phase C18 column is common) Prep->Analyze Eval Evaluate Chromatogram Analyze->Eval NoPeak No new peaks observed. Parent peak area matches standard. Eval->NoPeak No YesPeak New, more polar peak observed. Parent peak area is reduced. Eval->YesPeak Yes Action Discard degraded stock. Review storage protocols. NoPeak->Action Consider other causes for low activity. Confirm Confirm peak identity by spiking with suspected alcohol product or using LC-MS. YesPeak->Confirm Quantify Quantify % Hydrolysis: (Area_Product / (Area_Product + Area_Parent)) * 100 Confirm->Quantify Quantify->Action

Troubleshooting workflow for suspected hydrolysis.

This protocol provides a general framework. The mobile phase, column, and detection wavelength must be optimized for your specific compound.

  • Preparation of Standards and Samples:

    • Reference Standard: Accurately weigh and dissolve a pristine, uncompromised sample of your this compound compound in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

    • Hydrolysis Product Standard (if available): Prepare a standard of the expected alcohol byproduct in the same manner.

    • Test Sample: Prepare your suspect sample at the same concentration as the reference standard.

  • HPLC Method:

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid or trifluoroacetic acid to ensure good peak shape, is typical.

    • Detection: Use a UV detector set to the λ_max of your this compound compound. The alcohol product may or may not be visible at the same wavelength.

    • Injection: Inject equal volumes (e.g., 10 µL) of your reference standard and test sample.

  • Data Analysis:

    • Identification: Compare the chromatograms. The hydrolyzed product will typically appear as a new peak with a shorter retention time (it is usually more polar) than the parent ester.

    • Quantification: Integrate the peak areas for the parent ester and the hydrolysis product in your test sample. Calculate the percentage of hydrolysis using the following formula (assuming similar response factors): % Hydrolysis ≈ [Area(hydrolysis product) / (Area(parent ester) + Area(hydrolysis product))] * 100%

Section 4: Advanced Topics & FAQs

Q8: My compound is in a biological matrix (e.g., plasma, tissue homogenate). Are there special considerations?

A8: Absolutely. Biological matrices present the dual challenges of a high-water environment and the presence of active esterase enzymes.[10][14]

  • Immediate Processing: Process samples immediately after collection. If not possible, flash-freeze them in liquid nitrogen and store them at -80°C.

  • Esterase Inhibitors: For in vitro experiments or sample workups, consider adding esterase inhibitors (e.g., sodium fluoride or diisopropyl fluorophosphate - use with extreme caution and appropriate safety measures ) to the matrix to prevent enzymatic degradation.

  • Protein Precipitation: Immediately precipitate proteins using a cold organic solvent like acetonitrile to denature enzymes and extract your compound. Centrifuge at a low temperature and analyze the supernatant promptly.

Q9: Can I reverse the hydrolysis to recover my ester?

A9: In theory, yes, via an esterification reaction. However, in practice, this is not a feasible or recommended purification strategy for a degraded storage sample. The process would require isolating the hydrolyzed alcohol from the remaining ester and unreacted starting materials, followed by a new chemical synthesis (e.g., Fischer esterification or acylation with acetyl chloride). This is far more effort than simply discarding the compromised sample and using a fresh, properly stored aliquot. Attempting to "rescue" a degraded sample risks introducing more impurities and jeopardizes the integrity of your experiments.

References

  • DergiPark. (2025). Investigation of the Stability of Acetylsalicylic Acid Solution at Different Temperatures. Available at: [Link]

  • PubMed. (1983). Stability of aspirin in different media. Available at: [Link]

  • Journal of Pharmaceutical and Allied Sciences. (2024). Stability Evaluation of Acetylsalicylic Acid in Commercial Aspirin Tablets Under Different Storage Conditions. Available at: [Link]

  • SciSpace. (2002). The kinetics of hydrolysis of acetylsalicylic acid (Aspirin) in different polar media. Available at: [Link]

  • Mansour University. (n.d.). Lab. 3 Stability of Aspirin (Storage Test). Available at: [Link]

  • DergiPark. (2021). Determination of the Expression Rate of Ethyl Acetate Hydrolysis Reaction Depending on the Temperature. Available at: [Link]

  • American Chemical Society. (1980). Volatile Ester Hydrolysis or Formation during Storage of Model Solutions and Wines. Available at: [Link]

  • GSC Advanced Research and Reviews. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Available at: [Link]

  • ResearchGate. (2014). Hydrolysis rate of ethyl acetate as function of pH and temperature in C. Based on International Critical Tables (1930). Available at: [Link]

  • AOPHARM. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Available at: [Link]

  • Fiveable. (2025). Chemistry of Esters | Organic Chemistry Class Notes. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Acetic Acid Esters - Protecting Groups. Available at: [Link]

  • PNAS. (2010). Impact of temperature on the time required for the establishment of primordial biochemistry, and for the evolution of enzymes. Available at: [Link]

  • ThaiScience. (n.d.). Effect of Storage Conditions on 2- Acetyl-1-pyrroline Content in Aromatic Rice Variety, Khao Dawk Mali 105. Available at: [Link]

  • Bio-Gene. (2025). Top 5 Factors Affecting Chemical Stability. Available at: [Link]

  • University of the Free State. (n.d.). Evaluation of a spectrophotometric method to follow hydrolysis of acetates with whole yeast cells. Available at: [Link]

  • PubMed. (1998). Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs. Available at: [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Available at: [Link]

  • ResearchGate. (2005). Effect of Storage Conditions on 2–Acetyl‐1–pyrroline Content in Aromatic Rice Variety, Khao Dawk Mali 105 | Request PDF. Available at: [Link]

  • Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]

  • BMC Biology. (2016). A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis. Available at: [Link]

  • ResearchGate. (2009). 2-Acetyl-1-Pyrroline Levels in Fragrant Rice as Affected by Storage Condition and Packaging | Request PDF. Available at: [Link]

  • Wikipedia. (n.d.). Ester hydrolysis. Available at: [Link]

  • Chemguide. (n.d.). hydrolysis of esters. Available at: [Link]

  • ATSDR. (n.d.). ANALYTICAL METHODS. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Safety First: Handling and Storage of Ethyl Acetate in Industrial Settings. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid ethyl ester. Available at: [Link]

  • Frontiers. (2023). Enzyme catalyzes ester bond synthesis and hydrolysis: The key step for sustainable usage of plastics. Available at: [Link]

  • Thieme. (n.d.). Hydrolysis and Transacylation: Esterases, Lipases, Phosphatases, and Phosphoryl Transferases. Available at: [Link]

  • GMP Insiders. (2024). Stability Storage Conditions In Pharma Industry. Available at: [Link]

  • ResearchGate. (2021). How to prevent ethyl acetate from degrading into acetic acid?. Available at: [Link]

  • ResearchGate. (2012). Determination of acetate in pharmaceutical products by HPLC. Available at: [Link]

  • ChemRxiv. (2021). Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. Available at: [Link]

Sources

Technical Support Center: 2-Acetoxybenzoic Acid (Aspirin) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting for low yields encountered during the synthesis of 2-Acetoxybenzoic acid (Aspirin), a common yet crucial procedure in pharmaceutical development. We will explore the underlying chemistry to diagnose and resolve common issues, ensuring a robust and reproducible synthesis.

Part 1: Frequently Asked Questions (FAQs)

Here are answers to common questions that arise during the synthesis of 2-Acetoxybenzoic acid.

Q1: What is the most common cause of low aspirin yield?

A1: The most frequent causes of low yield are incomplete reaction due to poor quality reagents or suboptimal conditions, and hydrolysis of the aspirin product back to salicylic acid, especially during workup and purification.[1][2][3] Moisture is a critical factor to control throughout the process.[4]

Q2: My product failed to crystallize. What went wrong?

A2: Failure to crystallize can be due to several factors. Too much solvent may have been used during the recrystallization step, keeping the product dissolved.[5] Alternatively, the presence of impurities can inhibit crystal formation. Gently scratching the inside of the flask with a glass rod can sometimes initiate crystallization.[6]

Q3: Why is a catalyst like sulfuric or phosphoric acid necessary?

A3: An acid catalyst, such as sulfuric or phosphoric acid, is used to speed up the esterification reaction between salicylic acid and acetic anhydride.[2][7][8] The catalyst protonates the acetic anhydride, making it more reactive towards the salicylic acid.[9]

Q4: My final product has a vinegary smell. Is this normal?

A4: A faint smell of vinegar (acetic acid) might be present, but a strong odor indicates the presence of unreacted acetic anhydride or decomposition of the aspirin product due to hydrolysis.[2][10] Proper washing and drying of the final product should minimize this.

Q5: How can I test the purity of my synthesized aspirin?

A5: A simple and effective qualitative test for purity is the ferric chloride (FeCl3) test.[11] Salicylic acid, which has a phenolic hydroxyl group, will produce a violet-colored complex with ferric chloride, while pure aspirin will not.[11][12] Thin-layer chromatography (TLC) and melting point analysis can provide a more quantitative assessment of purity.[6]

Part 2: In-depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving issues leading to low yields in 2-acetoxybenzoic acid synthesis.

Issue 1: Low Yield of Crude Product

If the initial yield of aspirin before purification is low, the problem likely lies in the reaction itself.

Possible Causes & Solutions:

  • Poor Quality of Reagents:

    • Salicylic Acid: Ensure the salicylic acid is pure (>99%) and dry.[8] Impurities can interfere with the reaction.

    • Acetic Anhydride: Acetic anhydride is highly susceptible to hydrolysis, reacting with atmospheric moisture to form acetic acid. Use freshly opened or properly stored acetic anhydride. An excess of acetic anhydride is typically used to drive the reaction to completion.[1][8]

  • Suboptimal Reaction Conditions:

    • Temperature: The reaction is typically heated to increase the rate.[4][8] A common temperature range is 70-90°C.[8] However, excessively high temperatures or prolonged heating can lead to decomposition of the product.[10]

    • Reaction Time: Insufficient reaction time will result in incomplete conversion of the salicylic acid. A typical reaction time is 15-20 minutes with heating.[13][14]

  • Insufficient Catalyst:

    • Ensure the correct amount of acid catalyst (e.g., concentrated sulfuric acid or phosphoric acid) is added.[7][11][15] The catalyst is crucial for achieving a reasonable reaction rate.[9]

Troubleshooting Workflow: Diagnosing Low Crude Yield

Caption: Troubleshooting workflow for low crude aspirin yield.

Issue 2: Significant Product Loss During Purification

If the crude yield is acceptable but the final yield after recrystallization is low, the issue lies in the workup and purification steps.

Possible Causes & Solutions:

  • Premature Crystallization: If the product crystallizes too quickly during the addition of water to quench excess acetic anhydride, impurities can become trapped within the crystals.

  • Hydrolysis of Aspirin: Aspirin can hydrolyze back to salicylic acid and acetic acid, especially in the presence of water and at elevated temperatures or in alkaline conditions.[1][2]

    • Use ice-cold water for washing the crystals to minimize dissolution and hydrolysis.[6][9]

    • Avoid prolonged contact with water.

  • Excessive Solvent in Recrystallization: Using too much solvent (e.g., ethanol or water) during recrystallization will result in a significant portion of the product remaining in solution upon cooling.[5] The goal is to use the minimum amount of hot solvent to fully dissolve the crude product.[5]

  • Incomplete Crystallization: Insufficient cooling of the recrystallization solution will lead to incomplete precipitation of the product. Ensure the solution is thoroughly chilled in an ice bath.[16]

Impact of Key Parameters on Aspirin Synthesis
ParameterEffect on YieldEffect on PurityRationale
Reaction Temperature Increases with temperature up to an optimal point[13]Can decrease at very high temperatures due to decompositionHigher temperatures increase reaction rate, but can also promote side reactions and product degradation.[10][13]
Reaction Time Increases with time up to the point of reaction completionGenerally improves with sufficient timeAllows for the complete conversion of the limiting reagent (salicylic acid).
Excess Acetic Anhydride Increases yieldCan decrease purity if not fully removedDrives the equilibrium of the reaction towards the product side.[1][8]
Water Contamination Decreases yieldDecreases purityReacts with acetic anhydride and promotes hydrolysis of the aspirin product.[2][4]
Recrystallization Solvent Volume Decreases with increasing volumeGenerally improvesUsing the minimum amount of hot solvent maximizes product recovery upon cooling.[5]

Part 3: Standard Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of 2-Acetoxybenzoic acid.

Materials:

  • Salicylic acid

  • Acetic anhydride

  • Concentrated sulfuric acid (or 85% phosphoric acid)

  • Deionized water

  • Ethanol (for recrystallization, optional)

  • Erlenmeyer flask

  • Hot plate or water bath

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum filtration apparatus

Procedure:

  • Reaction Setup:

    • Weigh approximately 2.0 g of salicylic acid and place it in a 125 mL Erlenmeyer flask.[11]

    • In a fume hood, carefully add 5 mL of acetic anhydride to the flask.[13]

    • Add 5-10 drops of concentrated sulfuric acid or 85% phosphoric acid to the mixture and swirl gently.[11][15][17]

  • Reaction:

    • Heat the flask gently in a water bath at approximately 70-80°C for 15-20 minutes.[8][13] Swirl the flask occasionally to ensure all the salicylic acid dissolves and reacts.

  • Quenching and Crystallization:

    • Remove the flask from the heat and allow it to cool for a few minutes.

    • Carefully and slowly add 20 mL of ice-cold deionized water to the flask to hydrolyze the excess acetic anhydride.[6]

    • Place the flask in an ice bath to facilitate the crystallization of the aspirin.[6][9] If crystals do not form, gently scratch the inner wall of the flask with a glass stirring rod.

  • Isolation of Crude Product:

    • Collect the solid aspirin crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Purification by Recrystallization:

    • Transfer the crude aspirin to a beaker.

    • Add the minimum amount of hot ethanol or a mixture of ethanol and water to dissolve the crystals.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Collect the purified aspirin crystals by vacuum filtration.

  • Drying and Analysis:

    • Dry the purified crystals thoroughly to remove any residual solvent.

    • Determine the yield and assess the purity of the final product using the ferric chloride test, TLC, and/or melting point analysis.

References

  • Chemistry LibreTexts. (2024, November 19). 1.14: Experiment_614_Synthesis of Aspirin_1_1_2. [Link]

  • ChemAnalyst. (2025, August 11). Inside the Chemistry: Industrial Production Process of Aspirin. [Link]

  • Atlas. Synthesis of aspirin how does the reaction occur in order to produce aspirin by salicylic acid, acetic anhydride and sulfuric acid. and under which conditions does it happen. [Link]

  • Journal of Chemical Education. (1998). Synthesis of Aspirin A General Chemistry Experiment. [Link]

  • ResearchGate. (2023, April 19). Synthesis of Aspirin: Catalytic Role of Phosphoric Acid in the Acetylation of Salicylic Acid and Acetic Anhydride. [Link]

  • Study.com. Hydrolysis of Aspirin | Overview, Reactions & Mechanism. [Link]

  • Wikipedia. Aspirin. [Link]

  • Quora. (2015, December 16). What is the chemistry behind the hydrolysis of aspirin into salicylic acid?. [Link]

  • AWS. Effect of Temperature on the Purity and Yield of Aspirin. [Link]

  • EduBirdie. Hydrolysis of Acetylsalicylic Acid (Aspirin). [Link]

  • Aspirin synthesis.pdf. (n.d.). [Link]

  • Chemistry LibreTexts. (2025, August 11). LAB 6 - SYNTHESIS AND ANALYSIS OF ASPRIN. [Link]

  • University of Birmingham. Chemistry A level revision resource: Making aspirin in the lab. [Link]

  • Chem21Labs. Synthesis of Aspirin. [Link]

  • ACS Publications. (2022, July 28). The Automated Synthesis of Aspirin: An Undergraduate Practical Activity. [Link]

  • SweetStudy. (2014, February 25). Organic chem lab reports (purification - recrystallization of benzoic | Organic chemistry homework help. [Link]

  • Recrystallization of Benzoic Acid. (n.d.). [Link]

  • YouTube. (2021, July 5). Synthesis of Aspirin (2-Acetoxybenzoic acid) from Salicylic Acid. [Link]

  • RSC Education. Purifying by recrystallisation | 16–18 years | Resource. [Link]

  • Studylib. Aspirin Synthesis & TLC Analysis: 2-Acetoxybenzoic Acid. [Link]

  • ResearchGate. (PDF) Recrystallization of Impure Benzoic Acid. [Link]

  • SQA. (2022). Synthesis of Aspirin - Understanding Standards. [Link]

  • Docsity. (2019, July 30). Synthesis and Purification of Acetylsalicylic Acid (Aspirin) via Esterification Reaction | Schemes and Mind Maps Chemistry. [Link]

Sources

Minimizing side reactions when using 2-Acetate reagents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of


-Functionalized Acetate Reagents 

Status: Operational Ticket ID: #ACE-2024-OPT Subject: Minimizing Side Reactions in C-C and C-Heteroatom Bond Formation Assigned Specialist: Senior Application Scientist, Synthesis Division

Mission Statement

You have reached the Tier-3 Technical Support Center. This guide addresses the "2-Acetate" reagent class—specifically


-Haloacetates  (e.g., Ethyl bromoacetate) and 

-Diazoacetates
(e.g., Ethyl diazoacetate). These reagents are powerful staples in drug development for introducing two-carbon units, but they are notorious for three specific failure modes: Ambident Selectivity (O- vs. C-alkylation) , Homocoupling/Dimerization , and Poly-alkylation .

This guide provides self-validating protocols to suppress these pathways.

Module 1: Nucleophilic Substitution ( -Haloacetates)

Reagent Focus: Ethyl Bromoacetate, Methyl Chloroacetate.

Issue A: O-Alkylation vs. C-Alkylation Competition

User Query: "I am trying to C-alkylate a phenol/enol, but I keep isolating the O-alkylated ether. How do I switch selectivity?"

Technical Diagnosis: Enolates are ambident nucleophiles.[1] The selectivity is dictated by the Hard-Soft Acid-Base (HSAB) theory and solvent effects.

  • O-Alkylation (Hard): Favored by "naked" anions in polar aprotic solvents where the negative charge is localized on the electronegative oxygen.

  • C-Alkylation (Soft): Favored when the oxygen is shielded (coordinated) or in protic solvents that hydrogen-bond to the oxygen, reducing its nucleophilicity.

Troubleshooting Protocol:

VariableTo Promote C-Alkylation (Target)To Promote O-Alkylation (Target)Mechanistic Rationale
Solvent Protic / Non-Polar (e.g.,

-BuOH, THF)
Polar Aprotic (e.g., DMF, DMSO, HMPA)Protic solvents H-bond to the enolate Oxygen, blocking it. Aprotic solvents leave the Oxygen "naked" and reactive.[1]
Counter-ion Lithium (Li

)
Potassium (K

) / Cesium (Cs

)
Li

binds tightly to Oxygen (strong O-Li bond), forcing attack from Carbon. Large cations (Cs

) dissociate, leaving Oxygen free.
Additives None 18-Crown-6 Crown ethers sequester the cation, creating a highly reactive "naked" enolate that prefers the hard Oxygen center.
Leaving Group Iodide (Soft)Tosylate/Triflate (Hard)Soft electrophiles prefer soft nucleophiles (Carbon).

Visual Decision Tree:

AlkylationSelectivity Start Start: Enolate Alkylation Solvent Select Solvent System Start->Solvent PolarAprotic High Dielectric Constant (Naked Anion) Solvent->PolarAprotic DMF/DMSO ProticNonPolar H-Bonding/Coordination (Shielded Oxygen) Solvent->ProticNonPolar THF/t-BuOH Cation Select Counter-ion Lithium Tight Ion Pair (O-Li) Cation->Lithium Use LDA/LiHMDS Potassium Loose Ion Pair Cation->Potassium Use KOtBu O_Alk RESULT: O-Alkylation (Ether Formation) PolarAprotic->O_Alk Favors Hard Center ProticNonPolar->Cation C_Alk RESULT: C-Alkylation (C-C Bond) Lithium->C_Alk Favors C-Attack Mix RESULT: Mixture Potassium->Mix Mixed/O-Attack

Caption: Logic flow for controlling regioselectivity in enolate alkylation with haloacetates.

Issue B: Over-Alkylation (Dialkylation)

User Query: "I successfully C-alkylated my substrate, but 30% of the product has two acetate groups attached."

Technical Diagnosis: The product of the first alkylation (a mono-ester) is often more acidic (pK


 ~11-13) than the starting material (pK

~20-25 for ketones/esters). The base deprotonates the product faster than the starting material, leading to a second alkylation.

Corrective Workflow:

  • Inverse Addition: Do not add the acetate to the base/substrate mixture. Instead, add the base to the substrate slowly, generate the enolate completely, and then add the haloacetate.

  • Stoichiometry: Use a slight deficiency of the base (0.95 eq) relative to the substrate to ensure no free base remains to deprotonate the product.

  • Enamine Protocol (Alternative): If using ketones, convert to an enamine (pyrrolidine + ketone) first. Enamines are mono-nucleophilic and self-stopping, preventing poly-alkylation.

Module 2: Organometallic Couplings (Reformatsky Reaction)

Reagent Focus: Ethyl Bromoacetate + Zinc.

Issue: Homocoupling and Initiation Failure

User Query: "The Zinc isn't inserting, or I'm seeing succinate esters (dimers) instead of the alcohol."

Technical Diagnosis:

  • Initiation Failure: The oxide layer on Zinc prevents reaction with the bromoacetate.

  • Homocoupling: Once formed, the Reformatsky reagent (BrZnCH

    
    COOEt) is stable, but if the local concentration of bromoacetate is high and the electrophile (aldehyde) is absent or unreactive, the zinc reagent attacks a second molecule of bromoacetate, eliminating ZnBr
    
    
    
    to form diethyl succinate.

Optimization Matrix:

ParameterRecommendationWhy?
Zinc Activation TMSCl (5 mol%) or 1,2-Dibromoethane Chemically etches the oxide layer, exposing reactive Zn(0) surface immediately.
Temperature Reflux (Initiation)

0°C (Reaction)
Heat is needed to start the insertion. Once started, cool the reaction to stabilize the enolate and prevent dimerization.
Addition Mode Pre-mix Reagents Mix the aldehyde and bromoacetate together and add them slowly to the activated Zinc slurry. This ensures the Zinc enolate is trapped by the aldehyde immediately upon formation, preventing it from finding another bromoacetate molecule.

Module 3: Carbene Chemistry ( -Diazoacetates)

Reagent Focus: Ethyl Diazoacetate (EDA).[2][3]

Issue: Carbene Dimerization (Fumarate/Maleate Formation)

User Query: "I am trying to cyclopropanate an alkene, but my major products are diethyl fumarate and maleate."

Technical Diagnosis: The metal-carbenoid intermediate (M=CHCOOEt) is highly electrophilic. If it encounters another molecule of EDA (nucleophilic), it couples to form a dimer (N


 is lost). This is a bimolecular  side reaction (Rate 

[EDA]

), whereas cyclopropanation is bimolecular regarding alkene but first-order regarding EDA.

The "Syringe Pump" Solution: To favor cyclopropanation (Pathway A) over dimerization (Pathway B), you must keep the steady-state concentration of EDA approaching zero.

Protocol:

  • Catalyst: Rh

    
    (OAc)
    
    
    
    (0.5 mol%) or Cu(OTf)
    
    
    .
  • Solvent: DCM or DCE (non-coordinating).

  • Technique: Dissolve the alkene and catalyst in the flask. Dilute the EDA in solvent (1:10 ratio). Add the EDA solution via syringe pump over 4–8 hours .

Visual Mechanism & Control:

DiazoControl cluster_0 High EDA Conc. (Fast Addition) cluster_1 Low EDA Conc. (Syringe Pump) EDA Ethyl Diazoacetate (EDA) Carbenoid Metal-Carbenoid (Ln=M=CHCOOEt) EDA->Carbenoid -N2 Catalyst Rh/Cu Catalyst Catalyst->Carbenoid Dimer Fumarate/Maleate (Waste) Carbenoid->Dimer + EDA (Dimerization) Cyclo Cyclopropane (Target) Carbenoid->Cyclo + Alkene (Insertion) EDA_High Excess EDA Alkene Alkene Substrate

Caption: Kinetic competition between bimolecular dimerization (waste) and cyclopropanation (target).

References

  • Alkylation Kinetics & HSAB

    • Title: "Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacet
    • Source: Proc. Indian Acad. Sci. (Chem. Sci.), 1985.[4]

    • URL:[Link]

  • Diazoacetate Dimerization Control

    • Title: "BH3-catalyzed oligomerization of ethyl diazoacetate: the role of C-boron enol
    • Source: J. Am. Chem. Soc., 2007.
    • URL:[Link]

  • Reformatsky Protocols

    • Title: "Reformatsky Reaction - Organic Chemistry Portal."
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Ethyl Diazoacetate Safety & Synthesis

    • Title: "Ethyl Diazoacet
    • Source: Organic Syntheses, Coll.[5] Vol. 3, p.392.

    • URL:[Link][4]

Sources

Technical Support Center: Optimizing pH for Acetate Ester Stability

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the Technical Support Center. This guide, prepared by our team of application scientists, provides in-depth technical information and practical troubleshooting advice for researchers working with active pharmaceutical ingredients (APIs) containing acetate ester functional groups. The stability of these esters is critically dependent on pH, and a thorough understanding of this relationship is essential for developing robust and effective formulations.

Part 1: Frequently Asked Questions (FAQs) - The Chemistry of Degradation

This section addresses the fundamental principles governing the stability of acetate esters in solution.

Q1: Why is pH the most critical factor for the stability of my acetate ester compound?

The stability of an acetate ester is primarily dictated by its susceptibility to hydrolysis, a chemical reaction where water cleaves the ester bond, breaking the compound into a carboxylic acid (acetic acid) and an alcohol. This reaction is significantly catalyzed by both acidic and basic conditions.[1][2][3]

  • Acid-Catalyzed Hydrolysis: In acidic solutions (low pH), the carbonyl oxygen of the ester is protonated.[1][4] This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule.[4][5] All steps in this mechanism are reversible.[2]

  • Base-Catalyzed (Saponification): In basic solutions (high pH), the hydroxide ion (OH⁻), a powerful nucleophile, directly attacks the carbonyl carbon.[1] This process is generally faster and is considered irreversible because the resulting carboxylic acid is immediately deprotonated to form a carboxylate salt, which is resistant to further nucleophilic attack.[2][3]

Between these two extremes, there is typically a pH range where the rates of both acid and base catalysis are at a minimum, resulting in the greatest stability for the ester.

Q2: What is a pH-rate profile and how do I interpret it for my compound?

A pH-rate profile is a graph that plots the degradation rate constant (k) of a compound against the pH of the solution. For most esters, this plot has a characteristic "V" or "U" shape.

  • The Descending Arm (Acidic Region): At low pH, the degradation rate is high due to acid catalysis and decreases as the pH increases.

  • The Ascending Arm (Basic Region): At high pH, the degradation rate is high due to base catalysis and increases as the pH further increases.

  • The Trough (Optimal pH): The bottom of the "V" or "U" shape represents the pH at which the hydrolysis rate is slowest. This is the pH of maximum stability. For many simple esters, this trough lies in the mildly acidic range, often between pH 4 and 6.[6]

Understanding this profile is crucial for selecting a formulation pH that ensures the drug's shelf-life and efficacy.

Q3: What role do buffers play, and can the buffer itself affect stability?

Buffers are essential in pharmaceutical formulations to maintain the pH at a stable, optimal level, protecting the drug from degradation.[7][8] However, buffers are not always inert. Some buffer species can actively participate in the hydrolysis reaction, a phenomenon known as general acid-base catalysis or buffer catalysis.[6] For example, buffer components like phosphate or citrate can act as nucleophiles or proton donors/acceptors, directly accelerating ester degradation. Therefore, the choice of buffer is as critical as the choice of pH.[9][10]

Part 2: Experimental Protocols & Data

This section provides practical, step-by-step guidance for determining the optimal pH for your compound.

Protocol 1: Generating a pH-Rate Profile

This protocol outlines a typical experiment to determine the pH of maximum stability for an acetate ester API. This is a form of forced degradation study, which is a key component of drug development.[5][11][12]

Objective: To quantify the degradation rate of the API across a range of pH values to identify the optimal pH for formulation.

Materials:

  • API (your acetate ester compound)

  • A series of buffers covering a pH range (e.g., pH 2 to 10)

  • High-purity water

  • Calibrated pH meter

  • Constant temperature chamber (e.g., incubator or water bath)

  • Validated stability-indicating HPLC method capable of separating the API from its degradation products.[13][14][15]

Procedure:

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) to cover the desired pH range. A buffer concentration of 25-50 mM is a common starting point.[9]

  • Sample Preparation: Accurately prepare stock solutions of your API in a suitable solvent. Spike a known concentration of the API into each buffer solution. Ensure the final concentration is well within the detection limits of your analytical method.

  • Time Zero (T=0) Analysis: Immediately after preparation, take an aliquot from each pH sample and analyze it using the validated HPLC method. This establishes the initial concentration of the API at T=0.

  • Incubation: Place the remaining samples in a constant temperature chamber set to a stress temperature (e.g., 40°C or 60°C) to accelerate degradation.

  • Time-Point Analysis: At predetermined time intervals (e.g., 2, 4, 8, 24, 48 hours), withdraw samples from each pH solution and analyze them by HPLC.

  • Data Analysis:

    • For each pH, plot the concentration of the API versus time.

    • Assuming pseudo-first-order kinetics (which is common when water is in vast excess), plot the natural logarithm of the API concentration (ln[API]) versus time.[16][17]

    • The slope of this line is the negative of the apparent degradation rate constant (-k).

    • Finally, plot the calculated rate constants (k) against pH to generate the pH-rate profile. The lowest point on this curve indicates the pH of maximum stability.

Data Presentation: Common Pharmaceutical Buffer Systems

The selection of a buffer system is critical and must be compatible with the API and the intended route of administration.[9][10][18]

Buffer SystempKa(s) at 25°CEffective pH RangeCommon Applications
Citrate Buffer3.13, 4.76, 6.402.5 - 6.5Oral and topical formulations. Use in injectables is often limited to low concentrations (<10 mM) due to potential pain on injection.[9]
Acetate Buffer4.763.6 - 5.6Widely used in oral, topical, and parenteral products.[9][10]
Phosphate Buffer2.15, 7.20, 12.336.0 - 8.0Very common in parenteral and ophthalmic preparations due to its physiological compatibility.[9][19]
Borate Buffer9.248.0 - 10.0Primarily used in ophthalmic and external preparations. Not for internal use due to toxicity. [10][20]

Part 3: Troubleshooting Guide

This section addresses common issues encountered during stability studies.

Q: My compound is degrading faster than expected, even at what I predicted to be the optimal pH. What could be wrong?

A: This is a common issue that can stem from several factors beyond simple acid/base hydrolysis.

  • Buffer Catalysis: As mentioned, the buffer species itself may be accelerating the degradation. Solution: Repeat a key experiment at the problematic pH using a structurally different buffer with a similar pKa to see if the rate changes.

  • Excipient Interaction: Other components in your formulation (e.g., solubilizers, preservatives) could be reacting with your API.

  • Ionic Strength: The total concentration of ions in the solution can influence reaction rates.

  • Temperature Effects: Ensure your temperature control is precise. Degradation rates are highly sensitive to temperature fluctuations.

  • Oxidation: Your API may also be susceptible to oxidative degradation, which can be pH-dependent. Solution: Consider if adding an antioxidant or chelating agent is necessary, and conduct experiments under an inert atmosphere (e.g., nitrogen).[8]

Troubleshooting Workflow Diagram

This diagram provides a logical path for diagnosing unexpected API degradation.

G Start Unexpected API Degradation Observed Check_pH Is pH accurately controlled and stable over time? Start->Check_pH Check_Buffer Is buffer catalysis a possibility? Check_pH->Check_Buffer  Yes Sol_pH Recalibrate pH meter. Increase buffer capacity. Check_pH->Sol_pH  No Check_Excipients Are there reactive excipients in the formulation? Check_Buffer->Check_Excipients  No Sol_Buffer Test alternative buffer system (e.g., switch from phosphate to citrate). Check_Buffer->Sol_Buffer  Yes Check_Atmosphere Could oxidation be a factor? Check_Excipients->Check_Atmosphere  No Sol_Excipients Conduct excipient compatibility studies. Check_Excipients->Sol_Excipients  Yes Sol_Atmosphere Add antioxidant/chelator. Package under inert gas (N2). Check_Atmosphere->Sol_Atmosphere  Yes G cluster_acid Acid-Catalyzed Hydrolysis (Low pH) cluster_base Base-Catalyzed Hydrolysis (High pH) A1 1. Protonation of Carbonyl A2 2. Nucleophilic Attack by H₂O A1->A2 A3 3. Proton Transfer A2->A3 A4 4. Elimination of Alcohol A3->A4 Products Carboxylic Acid + Alcohol A4->Products B1 1. Nucleophilic Attack by OH⁻ B2 2. Elimination of Alkoxide B1->B2 B3 3. Irreversible Deprotonation B2->B3 B3->Products Ester Acetate Ester Ester->A1 Ester->B1

Caption: Key steps in acid- and base-catalyzed ester hydrolysis.

References

  • Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. (2016). YouTube. Available at: [Link]

  • The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. ResearchGate. Available at: [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (2020). Chemistry Steps. Available at: [Link]

  • ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Slideshare. Available at: [Link]

  • ICH Topic Q 1 A Stability Testing Guidelines. European Medicines Agency. Available at: [Link]

  • acid base catalysed Ester hydrolysis. Slideshare. Available at: [Link]

  • ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). GMP-Verlag. Available at: [Link]

  • Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. Fagron Academy. Available at: [Link]

  • Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. Pharmaguideline. Available at: [Link]

  • Stability tests according to ICH Q1A (R2). (2012). Memmert. Available at: [Link]

  • A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). (2024). BioBoston Consulting. Available at: [Link]

  • Mechanisms of Ester hydrolysis. Science discussions. Available at: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available at: [Link]

  • Biological Buffers: Essential Tools in Pharmaceutical Processes. DKSH. Available at: [Link]

  • Buffers in Pharmaceutical and Biologic Systems. University of an-Najah. Available at: [Link]

  • pH Dependent Effect of β-Cyclodextrin on the Hydrolysis Rate of Trifluoroacetate Esters. (1997). The Journal of Organic Chemistry. Available at: [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Sygnature Discovery. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Quotient Sciences. Available at: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2013). Asian Journal of Research in Pharmaceutical Science. Available at: [Link]

  • Formulation Strategies For Enhancing Drug Stability. Scribd. Available at: [Link]

  • Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. (2024). Cureus. Available at: [Link]

  • The Impact of Formulation Strategies on Drug Stability and Bioavailability. (2024). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Strategies for Resolving Stability Issues in Drug Formulations. (2025). Pharmaguideline. Available at: [Link]

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. Available at: [Link]

  • Kinetic study of the hydrolysis of cellulose acetate in the pH range of 2-10. ResearchGate. Available at: [Link]

  • Method Development & Forced Degradation. J-Star Research. Available at: [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]

  • The pH-dependence of enzymic ester hydrolysis. National Institutes of Health. Available at: [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026). LCGC International. Available at: [Link]

  • Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. ChemRxiv. Available at: [Link]

  • Kinetic studies in ester hydrolysis. Indian Academy of Sciences. Available at: [Link]

  • Stability Indicating HPLC Method Development –A Review. (2021). International Journal of Trend in Scientific Research and Development. Available at: [Link]

Sources

Long-term storage conditions to prevent 2-Acetate degradation

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for Researchers, Scientists, and Drug Development Professionals handling labile 2-Acetate derivatives (e.g., 2-O-Acetyl intermediates, 2-Arachidonoylglycerol [2-AG], or 2-Acetoxy APIs).[1]

These compounds are characterized by an ester linkage at the C-2 position, rendering them highly susceptible to hydrolysis (loss of the acetate group) and acyl migration (isomerization to the C-1 or C-3 position).[1]

Subject: Prevention of Hydrolytic Degradation and Acyl Migration in this compound Compounds Ticket Priority: Critical (Stability Indicated) Applicable For: API Intermediates, Lipid Mediators (2-AG), Carbohydrate Acetates, and Acetylated Prodrugs.[1]

PART 1: THE DEGRADATION MECHANISM (Know Your Enemy)

Before implementing a storage protocol, it is vital to understand why this compound compounds degrade. The two primary failure modes are Hydrolysis and Isomerization .

1. Hydrolysis (The "Vinegar" Pathway)

Water attacks the carbonyl carbon of the acetate group, cleaving the ester bond.

  • Result: Formation of the parent alcohol (des-acetyl) and free Acetic Acid.[1]

  • Catalysts: Acids (

    
    ), Bases (
    
    
    
    ), and Esterases.
  • Indicator: A characteristic vinegar smell (acetic acid release) and pH drop.[1]

2. Acyl Migration (The "Isomerization" Trap)

In compounds with adjacent free hydroxyl groups (common in lipids like 2-AG or sugars), the acetyl group at C-2 migrates to the thermodynamically more stable C-1 or C-3 primary hydroxyl position.[1]

  • Mechanism: Nucleophilic attack by the neighboring hydroxyl oxygen on the acetate carbonyl, forming a cyclic orthoacid intermediate.

  • Result: Loss of biological potency (e.g., 2-AG becomes 1-AG, which is biologically inactive at CB receptors).[1]

  • Catalysts: Base (even weak bases like glass surfaces), Protich solvents (Methanol/Ethanol), and Silica gel.

PART 2: DIAGNOSTIC WORKFLOWS (Visualizing the Pathway)

The following diagram illustrates the competing degradation pathways you must control.

AcetateDegradation cluster_conditions Accelerating Factors Compound This compound Compound (Active/Target) Ortho Cyclic Orthoester Intermediate Compound->Ortho pH > 6 / Protic Solvents (Migration Initiation) Hydrolysis Parent Alcohol + Acetic Acid Compound->Hydrolysis H2O / pH < 4 (Direct Hydrolysis) Isomer 1-Acetate Isomer (Inactive/Impurity) Ortho->Isomer Thermodynamic Rearrangement Isomer->Hydrolysis H2O / Time Silica Gel Silica Gel Methanol Methanol Basic Glassware Basic Glassware Moisture Moisture

Caption: Figure 1. Competing degradation pathways for this compound derivatives. Note that Acyl Migration (center path) is often faster than direct hydrolysis in neutral/basic conditions.

PART 3: MASTER STORAGE PROTOCOL (Step-by-Step)

To ensure long-term stability (>6 months), strictly adhere to this self-validating protocol.

Phase 1: Preparation & Solvent Choice

Rule: Never store this compound compounds in alcohols (Methanol/Ethanol).[1]

  • Why? Alcohols promote transesterification and acyl migration.[1]

  • Solution: Use Acetonitrile (ACN) or DMSO for stock solutions.[1] If the compound is a lipid (like 2-AG), use Argon-purged Acetonitrile .[1]

Phase 2: The "Acidic Lock" (Crucial for Lipids/Sugars)

Acyl migration is base-catalyzed.[1] Acidifying the storage matrix stabilizes the 2-position.[1]

  • Step: If storing in solvent, add 0.1% Acetic Acid or Formic Acid to the matrix.

  • Target pH: Maintain an apparent pH of 4.5 – 5.5 .

  • Warning: Too much acid (pH < 3) will trigger hydrolysis.[1]

Phase 3: Physical State & Temperature [1]
  • Solid State: Lyophilize to a dry powder.[1] Store at -20°C .

  • Liquid State: Store in amber glass vials (silanized if possible) at -80°C .

  • Headspace: Always overlay with inert gas (Argon or Nitrogen) to exclude moisture and oxygen.

Summary of Storage Conditions
ParameterOptimal ConditionRisk ZoneMechanism of Failure
Temperature -80°C (Liquids)-20°C (Solids)> 4°CArrhenius acceleration of hydrolysis.[1]
Solvent Acetonitrile (Anhydrous)Methanol, Water, PBSTransesterification & Migration.
pH Environment Slightly Acidic (pH 5) Basic (pH > 7)Base-catalyzed Migration (2→1 shift).[1]
Container Silanized Glass Untreated GlassSurface silanols (

) act as weak bases.[1]
PART 4: TROUBLESHOOTING & FAQs

Q1: I see a new peak emerging at RRT 1.05 in my HPLC chromatogram. Is this degradation?

Answer: Yes, this is likely the 1-Acetate isomer (Acyl Migration). [1] * Diagnosis: This occurs if your sample was dissolved in a protic solvent (like methanol) or left at room temperature in a non-acidified buffer.

  • Fix: Switch diluent to Acetonitrile + 0.1% Formic Acid . Keep autosampler temperature at 4°C .

Q2: My compound smells like vinegar when I open the vial.

Answer: You have significant Hydrolysis .

  • Cause: Moisture ingress.[1] The "vinegar" is free acetic acid released from the molecule.

  • Immediate Action: The batch is compromised. For future batches, ensure the vial is parafilm-sealed and stored with desiccant. Check the water content of your solvent (must be <0.05%).

Q3: Can I store my this compound compound in PBS (Phosphate Buffered Saline)?

Answer: NO.

  • Reasoning: PBS has a pH of ~7.[1]4. At this pH, the acyl group at position 2 is thermodynamically unstable and will migrate to position 1 within hours to days.

  • Alternative: If an aqueous buffer is required for an assay, prepare it immediately before use and keep it on ice. For storage, use organic solvents.

Q4: Why do you recommend Silanized Glass?

Answer: Standard borosilicate glass has surface silanol groups (


).[1] These surface charges can act as a heterogeneous base catalyst , promoting the migration of the acetate group even in a dry solvent. Silanization caps these groups, making the glass inert.
PART 5: REFERENCES & VALIDATION
  • VanderWel, H., et al. (2000). Inhibition of 2-Arachidonoylglycerol Hydrolysis and Migration. Biochemistry . Explains the kinetics of 2-acyl migration and the necessity of acidic conditions for stabilization.[1]

  • Image Permanence Institute (IPI) . Vinegar Syndrome: Acetate Film Degradation.[1] While focused on film, this provides the authoritative mechanism for autocatalytic acetate hydrolysis ("Vinegar Syndrome") applicable to all acetate esters.

  • Sigma-Aldrich (Merck) .[1] Product Information: 2-Arachidonoylglycerol Storage. Technical bulletin confirming the requirement for acetonitrile solutions and -80°C storage to prevent isomerization.[1]

  • Larsson, K., et al. (2013). Monitoring of Acetate Hydrolysis and Migration in Lipid Systems. Journal of Lipid Research . Detailed methodology on distinguishing between hydrolysis and migration using NMR/HPLC.

Disclaimer: This guide is intended for research use. Always consult the specific Safety Data Sheet (SDS) for your specific this compound derivative.[1]

Sources

Technical Support Center: Purification of Commercial 2-Acetyl-1,3-indandione Samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of commercial 2-Acetyl-1,3-indandione (2-Acetate) samples. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common issues encountered during the purification of this versatile β-dicarbonyl compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial 2-Acetyl-1,3-indandione samples?

Commercial 2-Acetyl-1,3-indandione may contain several types of impurities stemming from its synthesis and potential degradation over time. These can include:

  • Unreacted Starting Materials: Depending on the synthetic route, these may include 1,3-indandione, acetyl chloride, or ethyl acetoacetate.[1][2]

  • Synthesis Byproducts: The synthesis of 1,3-indandione derivatives can lead to various side products.[3][4] For instance, self-condensation products of starting materials or intermediates can occur.

  • Degradation Products: As a β-dicarbonyl compound, 2-Acetyl-1,3-indandione can be susceptible to hydrolysis or other degradation pathways, especially in the presence of moisture or incompatible solvents.[1]

  • Tautomers: 2-Acetyl-1,3-indandione exists in tautomeric forms, which can complicate analysis and purification. The predominant form is the enol with an exocyclic double bond.[5][6]

Q2: What are the recommended methods for purifying 2-Acetyl-1,3-indandione?

The most effective methods for purifying 2-Acetyl-1,3-indandione are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity.

  • Recrystallization: This is an effective technique for removing small amounts of impurities from a solid compound.[7]

  • Column Chromatography: This method is ideal for separating mixtures with multiple components or when impurities have similar solubility to the desired product.[8]

Q3: How can I assess the purity of my 2-Acetyl-1,3-indandione sample?

Several analytical techniques can be used to determine the purity of your sample:

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying impurities.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities.[11][12]

  • Melting Point Analysis: A sharp melting point range close to the literature value (109-112 °C) is indicative of high purity.[13]

Purification Protocols

This section provides detailed, step-by-step methodologies for the purification of 2-Acetyl-1,3-indandione.

Recrystallization

Recrystallization is a technique used to purify a solid compound by dissolving it in a suitable hot solvent and allowing it to crystallize upon cooling, leaving impurities behind in the solution.[7][14]

  • Solvent Selection: The ideal solvent should dissolve the compound well at its boiling point but poorly at low temperatures.[15] For 2-Acetyl-1,3-indandione, ethanol or a mixture of ethanol and water can be effective.[16][17]

  • Dissolution: In a fume hood, place the impure 2-Acetyl-1,3-indandione in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid completely dissolves.[18]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Impure this compound B Add minimal hot solvent A->B C Heat to dissolve B->C D Hot gravity filtration C->D If insoluble impurities present E Slow cooling to RT D->E F Cool in ice bath E->F G Vacuum filtration F->G H Wash with cold solvent G->H I Dry crystals H->I J Pure this compound I->J

Caption: Workflow for the purification of 2-Acetyl-1,3-indandione by recrystallization.

Column Chromatography

Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase as a mobile phase is passed through it.[19][20]

  • Stationary and Mobile Phase Selection: For 2-Acetyl-1,3-indandione, silica gel is a suitable stationary phase. The mobile phase (eluent) should be a solvent system that provides good separation of the desired compound from its impurities. A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is commonly used. The optimal ratio can be determined by thin-layer chromatography (TLC).

  • Column Packing:

    • Dry Packing: Fill the column with dry silica gel, then gently tap the column to ensure even packing.

    • Wet Packing (Slurry Packing): Prepare a slurry of silica gel in the initial mobile phase and pour it into the column. This method often results in a more uniform packing.[21]

  • Sample Loading: Dissolve the crude 2-Acetyl-1,3-indandione in a minimal amount of the mobile phase or a suitable volatile solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2-Acetyl-1,3-indandione.

Column_Chromatography_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation A Pack column with silica gel C Load sample onto column A->C B Dissolve crude this compound B->C D Elute with mobile phase C->D E Collect fractions D->E F Analyze fractions by TLC E->F G Combine pure fractions F->G H Evaporate solvent G->H I Pure this compound H->I

Caption: Workflow for the purification of 2-Acetyl-1,3-indandione by column chromatography.

Troubleshooting

This section addresses common issues that may be encountered during the purification of 2-Acetyl-1,3-indandione.

Problem Possible Cause Solution
Recrystallization
Low or no crystal formation- Too much solvent was used.[22]- The solution was not sufficiently saturated.- Boil off some of the solvent to concentrate the solution and then allow it to cool again.[22]- Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.[5]
Oiling out (formation of an oil instead of crystals)- The compound is precipitating at a temperature above its melting point.[22]- High concentration of impurities.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly.[23]- Consider pre-purification by another method, such as column chromatography.
Column Chromatography
Poor separation of compounds- Inappropriate mobile phase polarity.[24]- Optimize the mobile phase composition using TLC to achieve better separation.
Compound is not eluting from the column- The mobile phase is not polar enough.[24]- The compound may be strongly adsorbed to the stationary phase.- Gradually increase the polarity of the mobile phase.[24]- If the compound is acidic or basic, adding a small amount of a modifier (e.g., acetic acid or triethylamine) to the mobile phase may help.
Tailing of peaks- Sample overload.- Interaction with active sites on the silica gel.[25]- Reduce the amount of sample loaded onto the column.- Add a small percentage of a polar solvent (e.g., methanol) to the mobile phase to block active sites.

References

  • Experiment 2: Recrystallization. (n.d.).
  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Recrystallization. --->. (n.d.).
  • Hawach. (2025, February 11). Several Problems of Flash Column Chromatography. [Link]

  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. [Link]

  • Recrystallization method. (n.d.).
  • Liotta, D. C., & L.J. D. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 27(18), 5969. [Link]

  • Enchev, V., et al. (2003). Reaction of 2-acetyl-indane-1,3-dione with aniline - Schiff base or enamine? Journal of Molecular Structure, 654(1-2), 11-20.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • University of York Department of Chemistry. (n.d.). Problems with Recrystallisations. [Link]

  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]

  • University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. [Link]

  • Khan, K. Z., & Shah, S. (2014). Synthesis and Characterization of 2-Substituted Derivatives of 1, 3-Indandione. Global Journals of Research in Engineering, Chemistry and Chemical Engineering, 14(1).
  • Chemsrc. (2025, August 26). 2-ACETYL-1,3-INDANEDIONE | CAS#:1133-72-8. [Link]

  • Lácová, M., & Šišková, N. (1984). Synthesis of new derivatives of 2-thio-l,3-indandione. Chemical Papers, 38(5), 687-692.
  • Longdom Publishing. (n.d.). Advanced Techniques in Column Chromatography. [Link]

  • Recrystallization of Impure Acetanilide and Melting Point Determination. (n.d.).
  • Cerritos College. (n.d.). Purification of Impure Acetanilide. [Link]

  • Khan, K. Z. (2014). Studies on mechanism of formation of 2-substituted-1,3- indandiones/ortho thio quinones and allied heterocycles. Journal of Chemistry Letters, 2014(1), 1-8.
  • IJCRT. (2023, May 5). Column Chromatography. [Link]

  • ResearchGate. (n.d.). 1H NMR spectral data of impurities 1, 2 & 3. [Link]

  • Anveshana's International Publication. (n.d.). OVERVIEW ON COLUMN CHROMATOGRAPHY. [Link]

  • Isolation and Purification of Organic Compounds Thin Layer Chromatography (TLC). (n.d.).
  • Google Patents. (n.d.). CN103121887A - Preparation method of 1,3-indandione compounds.
  • Biosciences Biotechnology Research Asia. (2025, March 25). Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. [Link]

  • Chemical Review and Letters. (2020, April 18). Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. [Link]

  • Asian Journal of Research in Chemistry. (2012, May 24). Impurity Profiling With Use of Hyphenated Techniques. [Link]

  • alpaipars. (n.d.). NMR spectroscopy in pharmacy. [Link]

  • RP-HPLC Method Development and Validation for The Determination of Active Ingredients in Pharmaceuticals. (n.d.).
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). 13. [Link]

  • Khidre, R. E., et al. (2019). Synthetic Applications of 2-diazo-1,3-indanedione. Jazan University Journal of Applied Sciences, 1(1), 1-13.
  • Dass, R., et al. (2024). RP-HPLC Method Development and Validation of Genotoxic Impurity 1- Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. Impactfactor, 14(4), 2186-2190. [Link]

  • ResearchGate. (2024, December 1). (PDF) RP-HPLC Method Development and Validation of Genotoxic Impurity 1-Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. [Link]

  • MDPI. (2022, June 20). Determination of 2-Acetyl-1-pyrroline via a Color-Change Reaction Using Chromium Hexacarbonyl. [Link]

Sources

Technical Support Center: Thermal Stability of 2-Acetate Compounds During Autoclaving

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide addresses common challenges and questions regarding the thermal stability of compounds containing a 2-acetate functional group when subjected to autoclave sterilization. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity of your experiments and drug formulations.

Frequently Asked Questions (FAQs)

Q1: I need to sterilize a solution containing my this compound compound. Is autoclaving a suitable method?

A: In most cases, autoclaving is not a suitable method for sterilizing solutions containing this compound compounds, particularly 2-acetoxy esters. The combination of high temperature (typically 121°C), pressure, and saturated steam creates ideal conditions for chemical degradation. The primary pathway of degradation is hydrolysis, which will cleave the acetate group from your molecule, rendering it inactive or altering its properties.[1]

It is crucial to distinguish between an acetate ester and a simple acetate salt. While solutions of sodium acetate or potassium acetate are routinely and safely autoclaved for use as buffers[2][3][4], the covalent ester bond in a this compound compound is far more susceptible to thermal and hydrolytic cleavage.

Q2: What exactly happens to a this compound ester at a molecular level during autoclaving?

A: During autoclaving, the this compound ester undergoes a reaction called hydrolysis . In this reaction, a water molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester group. The high temperature of the autoclave provides the necessary activation energy for this reaction to proceed at a significant rate. The process breaks the ester bond (specifically, the acyl-oxygen bond), resulting in the formation of two new molecules: the parent molecule with a hydroxyl group at the 2-position and acetic acid.[1][5] This irreversible degradation fundamentally changes the chemical identity of your starting compound.

For instance, 2-Acetoxybenzoic acid (Aspirin) will hydrolyze to form Salicylic acid and Acetic acid.[6]

G cluster_conditions Conditions Compound This compound Compound (e.g., 2-Acetoxybenzoic Acid) Parent Parent Molecule with 2-OH Group (e.g., Salicylic Acid) Compound->Parent Hydrolysis Water Water (H₂O) (from steam) Heat High Temperature (~121°C) Pressure High Pressure (~15 psi) Acid Acetic Acid

Caption: Hydrolysis of a this compound Compound during Autoclaving.

Q3: What are the tell-tale signs that my this compound compound has degraded after autoclaving?

A: There are several indicators of degradation. You should treat the presence of any of these signs as confirmation that autoclaving is not a viable sterilization method for your solution.

Observation Underlying Cause (Mechanism) Recommended Analytical Confirmation
Significant pH Drop Formation of acetic acid as a hydrolysis byproduct, which increases the proton concentration in the solution.pH Meter
Appearance of Precipitate The hydrolyzed parent molecule may have lower solubility in the buffer compared to the original this compound compound, causing it to precipitate out.Visual Inspection, Microscopy
Loss of Biological Activity The acetate group was essential for the compound's function (e.g., binding to a target receptor). Its removal results in an inactive molecule.In-vitro or in-vivo functional assays
Unexpected Analytical Peaks Chromatographic or spectroscopic analysis will show new peaks corresponding to the degradation products.HPLC, LC-MS, GC-MS

Troubleshooting Guide: Post-Autoclaving Issues

Problem 1: My solution's pH dropped from 7.4 to 4.5 after autoclaving.
  • Causality: This is a classic sign of ester hydrolysis. The cleavage of the acetate group releases one molar equivalent of acetic acid for every mole of your compound that degrades.[6] Acetic acid is a weak acid that will significantly lower the pH of an unbuffered or weakly buffered solution.

  • Troubleshooting Steps:

    • Confirm Degradation: Use an analytical technique like HPLC to compare the autoclaved sample to a non-autoclaved control. You will likely see a diminished peak for your starting material and a new peak for the hydrolyzed product.

    • Cease Autoclaving: Do not use this solution for your experiments. The chemical entity you intended to test is no longer pure.

    • Implement an Alternative: Switch to a non-thermal sterilization method. For most research-scale solutions, sterile filtration is the industry standard.[7]

Problem 2: My drug compound shows no efficacy in my cell-based assay after I autoclaved the stock solution.
  • Causality: The biological activity of many pharmaceutical compounds is highly dependent on their precise chemical structure. The this compound group is likely a key part of the pharmacophore, the region of the molecule responsible for its biological effect. Hydrolysis removes this group, altering the molecule's shape and electronic properties, thus preventing it from binding to its biological target.

  • Troubleshooting Workflow:

G start Start: Assay Failure with Autoclaved Compound q1 Was the compound solution sterilized via autoclaving? start->q1 hydrolysis High Likelihood of Hydrolytic Degradation q1->hydrolysis Yes other_issue Investigate other assay variables (cells, reagents, etc.) q1->other_issue No q2 Was a non-autoclaved control run in parallel? hydrolysis->q2 confirm Assay failure is linked to autoclaving process. q2->confirm Yes, and it worked q2->other_issue No / It also failed action Action: Prepare fresh solution and sterilize using 0.22 µm filtration. confirm->action end End: Re-run assay with properly sterilized compound action->end

Caption: Troubleshooting workflow for loss of biological activity.

Recommended Protocols & Alternative Methodologies

The most robust solution to thermal stability issues is to avoid heat-based sterilization entirely.

Protocol: Sterile Filtration of a Thermally Labile this compound Solution

This is the preferred method for sterilizing heat-sensitive solutions.[7]

Objective: To sterilize a solution containing a this compound compound without using heat, thereby preserving its chemical integrity.

Materials:

  • Solution of this compound compound in an appropriate solvent/buffer.

  • Sterile syringe (size appropriate for your volume).

  • Sterile syringe filter with a 0.22 µm pore size (e.g., PVDF, PES, or another compatible membrane).

  • Sterile collection vessel (e.g., sterile conical tube or bottle).

  • Laminar flow hood or biological safety cabinet.

  • 70% ethanol for disinfection.

Procedure:

  • Prepare Workspace: Thoroughly wipe down the laminar flow hood with 70% ethanol. Place all sterile materials inside.

  • Prepare Syringe: Aseptically open the packaging for the syringe and the syringe filter.

  • Draw Solution: Draw your unsterilized solution into the syringe.

  • Attach Filter: Securely twist the sterile syringe filter onto the Luer-lock tip of the syringe.

  • Filter Solution: Carefully uncap the sterile collection vessel. Position the outlet of the filter inside the vessel and apply steady, gentle pressure to the syringe plunger. The solution will pass through the 0.22 µm membrane, which physically removes bacteria, into the sterile container.

  • Seal and Label: Once filtration is complete, immediately cap the sterile collection vessel. Label it clearly with the compound name, concentration, date, and "Sterile Filtered."

  • Quality Control (Optional but Recommended): To confirm sterility, you can plate a small aliquot of the filtered solution onto a non-selective growth medium (e.g., LB or TSB agar) and incubate for 24-48 hours. No growth confirms the sterility of your technique.

Comparison of Sterilization Methods
Method Mechanism Pros Cons Suitability for this compound Solutions
Autoclaving (Steam) Kills microbes via hydrolysis and coagulation of proteins using high-pressure steam.[7]Fast, effective, no toxic residues.Unsuitable for heat/moisture-sensitive compounds. [8]NOT RECOMMENDED
Sterile Filtration Physical removal of microorganisms by passing the liquid through a membrane with a pore size smaller than the microbes (typically 0.22 µm).[7]Fast, effective for solutions, preserves chemical integrity.Does not remove viruses or mycoplasma; filter can clog.HIGHLY RECOMMENDED
Gamma Irradiation Uses ionizing radiation to destroy microbial DNA.[9]High penetration, very effective.Requires specialized facilities and can sometimes affect compound stability.Potentially suitable, but requires specific validation studies for your compound.
Ethylene Oxide (EtO) Gas Alkylating agent that disrupts microbial DNA and proteins.[8]Effective for heat-sensitive materials.Leaves toxic residues that must be removed; lengthy cycle.Not suitable for liquid solutions. Primarily for dry materials and devices.

References

  • ResearchGate. (n.d.). Which of the following is autoclavable and required autoclave- EDTA, CTAB buffer-Tris-Hcl,, sodium acetate buffer , ctab extraction buffer ?
  • Cold Spring Harbor Labor
  • Sambrook, J., & Russell, D. W. (2001). Appendix A: Biochemical Techniques. In Molecular Cloning: A Laboratory Manual (3rd ed.).
  • Quora. (2021, March 1). If the medium cannot be autoclaved, what are the other preferred methods of sterilization?
  • Adschiri, T., et al. (2006). Hydrothermal decomposition of esters under high pressure. Journal of the Japan Petroleum Institute, 49(4), 188-195.
  • Protocol Online. (2005, February 28). Autoclave alternative. Retrieved from [Link]

  • Richard, T. L., et al. (2015). High temperature ester hydrolysis operating at high ester to water ratios. U.S.
  • Gal, S., & Malec, M. (2009). Thermal Behaviour of Acetylsalicylic Acid - active Substance and Tablets. Journal of Thermal Analysis and Calorimetry, 97(2), 653-658.
  • Quora. (2024, November 11). What are some alternatives to autoclaves for sterilization?
  • Westlab. (2017, April 29). Different Sterilisation Methods Used in the Lab. Retrieved from [Link]

  • Electron Microscopy Sciences. (n.d.). Acetate Buffer Solution, pH 8, 1000 mL. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 15). 15.8: Hydrolysis of Esters. Retrieved from [Link]

  • Clark, J. (n.d.). Hydrolysing Esters.
  • American Dental Accessories. (2010, October 29). Practice Tips #27: Troubleshooting Sterilizers (Part 1). Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed pathway of vinyl acetate degradation in P. fluorescens PCM...
  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • Cordente, A. G., et al. (2022). Mechanisms of production and control of acetate esters in yeasts. Journal of the Institute of Brewing, 128(3), 227-246.
  • Medium. (2025, September 25). How Autoclave Synthesis Enhances Thermal Stability in Polymers. Retrieved from [Link]

  • Gard, D. R., et al. (2006). Thermal Degradation of Acetate-Intercalated Hydroxy Double and Layered Hydroxy Salts. Inorganic Chemistry, 45(9), 3766-3773.
  • ResearchGate. (2025, June 20). Studies on Thermal Decomposition Mechanism and Kinetics of Aspirin.
  • Szczyrba, E., et al. (2014). Enzymes involved in vinyl acetate decomposition by Pseudomonas fluorescens PCM 2123 strain. Folia Microbiologica, 59(6), 485-492.
  • Sandia National Laboratories. (2012).
  • Fagron. (2023, January 3). Active Ingredient Summary Table Thermal Stability.
  • Flinn Scientific. (2016). Supersaturated Sodium Acetate Solution.
  • DailyMed. (2004, October 15). 0.25% acetic acid irrigation, usp. Retrieved from [Link]

  • IChemE. (1998). Understanding vinyl acetate polymerisation accidents. IChemE Symposium Series No. 144, 387-398.
  • ResearchGate. (2024, January 24). The thermal degradation of poly(vinyl acetate) and poly(ethylene-co-vinyl acetate), Part I: Experimental study of the degradation mechanism.
  • Rapolu, R., et al. (2015). Isolation, Characterization of a Potential Degradation Product of Aspirin and an HPLC Method for Quantitative Estimation of Its Impurities.
  • QScience.com. (2013, November 1). Direct oxidation of esters and their path established by stoichiometry, product analysis and the Taft-Pavelich four-parameter relationship. Retrieved from [Link]

  • Vyazovkin, S., & Dranca, I. (2002). Hard to swallow dry: kinetics and mechanism of the anhydrous thermal decomposition of acetylsalicylic acid. Journal of Pharmaceutical Sciences, 91(3), 649-657.
  • Netzsch. (2019, December 31). About the Thermal Behavior of Acetylsalicylic Acid and Aspirin. Retrieved from [Link]

  • Team Medical. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • NYSORA. (2026, February 17). No IV fluid flow. Retrieved from [Link]

Sources

Validation & Comparative

Comprehensive Guide to Regioselective Assignment of 2-O-Acetate Moieties in Drug Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development, acetylation is a critical modification used to enhance lipophilicity, improve blood-brain barrier penetration (prodrug strategies), or stabilize labile intermediates. However, acetylation is rarely perfectly regioselective. Distinguishing the 2-O-acetate (C2 position) from regioisomers (C3, C4, or C6) is a frequent bottleneck in structural verification.

This guide provides a definitive protocol for identifying the 2-acetate moiety using 1H and 13C NMR. Unlike generic spectral guides, this document focuses on the diagnostic "Deshielding Shift" and the HMBC "Connectivity Triangle" as the primary validation methods.

Part 1: The Mechanistic Basis of Detection

To identify a this compound, you must look beyond the acetyl methyl singlet (~2.0 ppm). The methyl signal itself is often non-diagnostic because acetyl methyls at different positions (C2, C3, C4) often overlap in a narrow window (2.0–2.2 ppm).

The definitive diagnostic is the Ring Proton (H-2).

The "Deshielding" Effect (1H NMR)

When a hydroxyl group (-OH) at position 2 is acetylated (-OAc), the electron-withdrawing nature of the ester carbonyl deshields the geminal proton (H-2).

  • Observation: The H-2 signal shifts downfield by +1.0 to +1.5 ppm .

  • Example (Pyranose Scaffold):

    • Free OH at C2: H-2 appears at ~3.2 – 3.6 ppm .

    • Acetylated at C2: H-2 shifts to ~4.7 – 5.2 ppm .

The Coupling Signature (J-Coupling)

Once the H-2 peak is located in the downfield region (4.7–5.2 ppm), its splitting pattern confirms it is indeed H-2 and not H-3 or H-4.

  • H-2 Specifics: In glucose-type scaffolds, H-2 couples to the anomeric proton (H-1).

    • 
      -anomer:  Large coupling (
      
      
      
      Hz) due to trans-diaxial arrangement.
    • 
      -anomer:  Small coupling (
      
      
      
      Hz) due to equatorial-axial arrangement.
  • Note: H-3 and H-4 typically do not show coupling to the anomeric proton.

Part 2: Comparative Analysis of Assignment Methods

FeatureMethod A: 1D 1H-NMR (Chemical Shift) Method B: Solvent Shift (ASIS) Method C: 2D HMBC (The Gold Standard)
Principle Relies on predicted downfield shift of H-2.Uses Benzene-d6 to resolve overlapping methyls.Correlates Carbonyl C to Ring H.
Sensitivity High (Standard).High.Lower (Requires concentrated sample).
Ambiguity Moderate: If multiple acetates exist, H-2, H-3, and H-4 may all cluster between 4.8–5.5 ppm.Low: Benzene creates unique shielding zones, separating signals.Zero: Definitive structural proof.
Time Cost 5–10 mins.10–20 mins (extra sample prep).1–4 hours.
Best For Quick purity checks of known compounds.Resolving overlapping methyl singlets.De novo structure elucidation.

Part 3: Detailed Experimental Protocol

Phase 1: Sample Preparation
  • Solvent Selection: Start with CDCl3 .[1] If methyl peaks overlap (2.0–2.1 ppm), switch to C6D6 (Benzene-d6) . Benzene molecules stack against the acetate carbonyl, inducing an upfield shift that varies by position, often resolving C2-OAc from C3-OAc.

  • Concentration:

    • For 1D 1H: ~2–5 mg.

    • For 2D HMBC: ~10–20 mg is recommended to detect long-range couplings.

Phase 2: The "HMBC Triangle" Workflow (Validation)

This is the self-validating protocol for confirming this compound.

  • Locate the Carbonyls (13C): Find the ester carbonyl signals in the 169–171 ppm range.

  • Locate the Methyls (1H): Identify the sharp singlets at 1.9–2.2 ppm .

  • Run HMBC (Heteronuclear Multiple Bond Correlation): Set optimization for long-range coupling (

    
     Hz).
    
  • Trace the Connectivity:

    • Step A: The Methyl Protons will show a strong cross-peak to their own Carbonyl Carbon (

      
      ).
      
    • Step B (The Key): That same Carbonyl Carbon will show a cross-peak to a Ring Proton (

      
      ).
      
    • Conclusion: If the Carbonyl couples to the proton assigned as H-2 (based on splitting

      
      ), the acetate is unequivocally at position 2.
      

Part 4: Visualization of the Assignment Logic

The following diagram illustrates the "HMBC Triangle" logic required to distinguish a Cthis compound from a C3-acetate.

G cluster_spectrum Spectral Data Inputs Methyl_H 1H: Methyl Singlet (2.0 ppm) Carbonyl_C 13C: Carbonyl (170 ppm) Methyl_H->Carbonyl_C HMBC (2-bond) Strong Correlation Ring_H2 1H: Ring Proton H-2 (Deshielded ~4.8 ppm) Carbonyl_C->Ring_H2 HMBC (3-bond) Diagnostic Link Ring_H3 1H: Ring Proton H-3 (Shielded ~3.5 ppm) Carbonyl_C->Ring_H3 No Correlation (Too distant) Decision Structural Conclusion: 2-O-Acetate Confirmed Ring_H2->Decision Confirms Position

Caption: The "HMBC Triangle" logic. The Acetyl Carbonyl acts as the bridge (hub) connecting the Acetyl Methyl to the specific Ring Proton (H-2).

Part 5: Reference Data Tables

Table 1: Chemical Shift Trends for Glucose Pentaacetate (CDCl3)

Note: Values are approximate and depend on concentration/temperature.

MoietyProton Shift (1H)

Carbon Shift (13C)

Multiplicity (1H)Coupling (

)
2-OAc Methyl 2.03 ppm20.6 ppmSinglet-
2-OAc Carbonyl -169.5 ppm--
H-2 (Ring) 5.08 ppm 70.8 ppmdd

Hz (

)
H-1 (Anomeric) 6.33 ppm89.0 ppmd

Hz
H-3 (Ring) 5.46 ppm69.8 ppmt

Hz
Table 2: Solvent Effects (The "ASIS" Advantage)

When switching from Chloroform (


) to Benzene (

):
SignalEffect in

Utility
Acetyl Methyls Upfield shift (0.2 – 0.5 ppm).Methyls at C2, C3, and C4 often shift by different amounts, resolving a single broad peak into distinct singlets.
Ring Protons Variable shift.Helps unmask H-2 if it is overlapping with H-3 or H-4 in Chloroform.

References

  • Kono, H., et al. (2015).[2] NMR characterization of cellulose acetate: chemical shift assignments, substituent effects, and chemical shift additivity. Carbohydrate Polymers.[3]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[2] (Standard reference for HMBC/HSQC pulse sequences).

  • SDBS Database. Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST). (Source for Glucose Pentaacetate reference shifts).

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
  • ResearchGate. Differentiation of regioisomeric acetates using 2D NMR.

Sources

Comparative Efficacy & Development Profile: 2-O-Acetate vs. 1-O-Acetate Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Content Type: Technical Comparison Guide Subject: Regioisomeric Acetate Esters (2-OAc vs. 1-OAc) Context: Structure-Activity Relationship (SAR) & Pharmaceutical Stability

In drug development, the positioning of an acetate moiety—specifically between the 1-position (often primary or quasi-equatorial) and the 2-position (often secondary or axial)—acts as a critical molecular switch. This guide analyzes the comparative efficacy of 2-Acetate versus 1-Acetate isomers. While 1-acetates are thermodynamically favored in many acyclic systems (e.g., glycerol), This compound isomers often exhibit superior receptor selectivity and potency in complex pharmacophores (e.g., diterpenes, steroids) due to rigid conformational locking. Conversely, 1-acetates typically offer superior metabolic lability, serving as effective prodrug handles.

Mechanistic Divergence: The "Acetate Switch"

The efficacy difference between this compound and 1-acetate isomers is rarely about intrinsic chemical energy and almost always about topological fit and enzymatic accessibility .

A. Pharmacodynamic Impact (Receptor Binding)
  • This compound (Secondary/Rigid): In polycyclic scaffolds (e.g., Salvinorins, Steroids), the C-2 position is often embedded within a chiral ring. Acetylation here creates a specific hydrophobic protrusion that can lock the ligand into a receptor's orthosteric site. The secondary nature of the ester linkage restricts rotation, reducing the entropic penalty upon binding.

  • 1-Acetate (Primary/Flexible): The C-1 position, often on a flexible arm or less hindered ring edge, allows the acetate group to rotate freely. While this improves solubility, it often leads to "entropic wobble," reducing binding affinity (Ki) for specific receptors like GPCRs.

B. Pharmacokinetic Impact (Metabolic Stability)
  • Acyl Migration (The Stability Trap): In vicinal diols (like glycerol or carbohydrates), a this compound group will spontaneously migrate to the 1-position under physiological pH (7.4) to relieve steric strain. This 2

    
     1 acyl migration  is a critical failure mode in formulation, as the 1-isomer is often less active or more rapidly hydrolyzed.
    
  • Lipase Sensitivity: 1-Acetates are hydrolyzed by non-specific esterases/lipases 10–100x faster than 2-acetates due to the lack of steric hindrance.

Case Study: Efficacy in GPCR Ligands (Salvinorin Scaffold)

The most prominent example of "this compound vs. 1-Acetate" efficacy in modern drug development is the Salvinorin class (Kappa Opioid Receptor agonists).

Comparative Efficacy Data

The C-2 acetate is the critical pharmacophore. Shifting or removing this group destroys potency.

CompoundAcetate PositionTarget (KOR) Affinity (

)
Functional Efficacy (

)
Interpretation
Salvinorin A 2-OAc (Native)~1.0 nM1.3 nMHigh Potency. C-2 acetate engages hydrophobic pocket (Tyr312/313).
Salvinorin B 2-OH (Deacetylated)>1000 nMInactiveLoss of C-2 acetate abolishes binding.
Salvinorin C 1-OAc (Modified)~1022 nMLow/InactiveIntroduction of 1-OAc causes steric clash; fails to compensate for C-2 loss.
Herkinorin 2-Benzoate~10 nM (Mu)ModerateBulky 2-substitution shifts selectivity from Kappa to Mu receptors.

Key Insight: The this compound is not merely a lipophilic handle; it is a structural key. The 1-acetate isomer (or 1-substituted analogs) fails because the receptor pocket cannot accommodate the spatial shift of the carbonyl oxygen by ~1.5 Å.

Case Study: Stability & Migration (Glycerol Monoacetins)

In prodrug formulation (e.g., lipid-based delivery), the distinction between 1-monoacetin and 2-monoacetin is governed by Acyl Migration .

Physicochemical Comparison
Feature1-Monoacetin (1-OAc)2-Monoacetin (2-OAc)Drug Development Implication
Thermodynamic Stability High (90% at equilibrium)Low (10% at equilibrium)2-OAc drugs must be stored at low pH/temp to prevent conversion to 1-OAc.
Enzymatic Hydrolysis Fast (

high)
Slow (

low)
1-OAc is a "burst release" prodrug; 2-OAc is a "sustained release" prodrug.
Solvent Power ModerateHigh2-OAc is a superior solvent for lipophilic drugs but unstable.
Mechanism of Failure: The Migration Pathway

Physiological conditions (pH 7.4, 37°C) catalyze the intramolecular migration of the acetate from the secondary (2) to the primary (1) hydroxyl.

AcylMigration Figure 1: The 2-to-1 Acyl Migration Pathway leading to rapid hydrolysis. Sub2 This compound Isomer (Kinetic Product) Inter Orthoacid Intermediate (Cyclic Transition State) Sub2->Inter pH > 7.0 Hydrolysis Hydrolysis Products (Glycerol + Acetate) Sub2->Hydrolysis Slow (Steric Block) Sub1 1-Acetate Isomer (Thermodynamic Product) Inter->Sub1 Fast Sub1->Hydrolysis Lipase/Esterase

Experimental Protocols

Protocol A: Differentiating Isomers via 1H-NMR

Context: Verifying regioisomeric purity during synthesis.

  • Solvent: Dissolve 5 mg of sample in

    
     (avoid 
    
    
    
    or
    
    
    to prevent migration).
  • Acquisition: Run standard 1H-NMR (400 MHz+).

  • Diagnostic Shift Analysis:

    • This compound (Methine Shift): Look for the quintet (glycerol backbone) or multiplet shifting downfield to

      
       5.0–5.2 ppm . The terminal 
      
      
      
      groups will appear as doublets/multiplets upstream (
      
      
      3.8–4.0 ppm).
    • 1-Acetate (Methylene Shift): Look for the terminal

      
       doublet shifting downfield to 
      
      
      
      4.1–4.3 ppm
      . The central methine remains upstream (
      
      
      3.8–4.0 ppm).
  • Quantification: Integrate the downfield signals. Purity % =

    
    .
    
Protocol B: Comparative Hydrolysis Assay

Context: Determining metabolic stability half-life (


).
  • Preparation: Prepare 10 mM stock solutions of purified 1-Acetate and this compound isomers in DMSO.

  • Reaction Mix: Dilute to 100

    
     in Phosphate Buffered Saline (PBS, pH 7.4) containing 1 unit/mL Porcine Liver Esterase (PLE) .
    
  • Sampling: Incubate at 37°C. Aliquot 50

    
     at 
    
    
    
    min.
  • Quenching: Immediately add 50

    
     ice-cold Acetonitrile + 1% Formic Acid to stop enzyme activity and migration.
    
  • Analysis: LC-MS/MS monitoring parent ion disappearance.

  • Calculation: Plot

    
     vs time. The slope 
    
    
    
    gives
    
    
    .
    • Expected Result: 1-Acetate

      
       5–10 min; this compound 
      
      
      
      30–60 min (if migration is controlled).

Visualizing the Efficacy Logic

The following diagram illustrates why the this compound is often the "Active" isomer in receptor-based pharmacology, while the 1-Acetate is the "Metabolic" isomer.

EfficacyLogic Figure 2: Pharmacological fate of Acetate Regioisomers cluster_2 This compound (Rigid/Buried) cluster_1 1-Acetate (Flexible/Exposed) Molecule Drug Scaffold Iso2 2-OAc Isomer Molecule->Iso2 Iso1 1-OAc Isomer Molecule->Iso1 Bind High Receptor Fit (Hydrophobic Lock) Iso2->Bind Key Interaction Meta2 Slow Hydrolysis (Steric Shield) Iso2->Meta2 Stability Iso2->Iso1 Acyl Migration (pH > 7) NoBind Low Receptor Fit (Steric Clash/Wobble) Iso1->NoBind Mismatch Meta1 Rapid Hydrolysis (Prodrug Activation) Iso1->Meta1 Clearance

References

  • Munro, T. A., & Rizzacasa, M. A. (2003). Salvinorins D–F, new neoclerodane diterpenoids from Salvia divinorum, and an improved method for the isolation of salvinorin A. Journal of Natural Products. Link

  • Chavkin, C., et al. (2004). Salvinorin A, an active component of the hallucinogenic sage Salvia divinorum is a highly efficacious

    
    -opioid receptor agonist. Journal of Pharmacology and Experimental Therapeutics. Link
    
  • Compton, D. R., et al. (1987). Synthesis and pharmacological evaluation of ester hydrolysis products of 2-arachidonylglycerol. Journal of Medicinal Chemistry. Link

  • Banda, K., et al. (2012). Acyl migration in monoacylglycerols: A detailed kinetic study. Journal of Organic Chemistry. Link

  • Prisinzano, T. E. (2005). Psychopharmacology of the hallucinogenic sage Salvia divinorum. Life Sciences. Link

A Comparative Guide to the Biological Activity of 2-Acetoxybenzoic Acid and its Control, Salicylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the biological activity of 2-acetoxybenzoic acid, commonly known as aspirin, against its primary biological precursor and control, salicylic acid. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of their mechanisms of action, comparative efficacy, and the experimental protocols used to evaluate their activity.

Introduction: The Significance of the 2-Acetoxy Group

The addition of an acetate group at the 2-position of salicylic acid, forming 2-acetoxybenzoic acid (aspirin), is a pivotal structural modification that dramatically alters its biological activity. While both compounds exhibit anti-inflammatory, analgesic, and antipyretic properties, the presence of the 2-acetate moiety in aspirin confers a unique mechanism of action that accounts for its potent and irreversible effects, particularly in the context of cyclooxygenase (COX) enzyme inhibition.[1][2][3] Salicylic acid, while being the active metabolite of aspirin, demonstrates a markedly different and less potent interaction with the COX enzymes.[3][4][5] This guide will dissect these differences, providing a clear, evidence-based comparison of their biological activities.

Mechanism of Action: A Tale of Two Molecules

The primary target for both aspirin and salicylic acid in the context of inflammation is the cyclooxygenase (COX) enzyme, which exists in two main isoforms, COX-1 and COX-2.[1][2][6] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][6]

2-Acetoxybenzoic Acid (Aspirin): Irreversible Inhibition

The defining feature of aspirin's mechanism of action is its ability to act as an acetylating agent.[1][2] The this compound group is transferred to a serine residue in the active site of the COX enzymes, leading to their irreversible inactivation.[2][6][7] This covalent modification permanently blocks the enzyme's ability to bind arachidonic acid, thus halting prostaglandin synthesis for the entire lifespan of the affected enzyme.[1][7] This irreversible inhibition, particularly of COX-1 in platelets, is the basis for aspirin's potent antiplatelet effects.[1][6][7]

Salicylic Acid: A Weaker, Reversible Interaction

In contrast, salicylic acid lacks the acetyl group and therefore cannot acetylate the COX enzymes.[2][3] Its anti-inflammatory effects are attributed to a weaker, reversible inhibition of COX activity.[2] Notably, the half-maximal inhibitory concentration (IC50) for salicylic acid's inhibition of COX-2 enzymatic activity in vitro is significantly higher than that of aspirin.[4] Some research suggests that salicylic acid's anti-inflammatory properties may be mediated through other mechanisms, such as the inhibition of COX-2 gene expression.[5][8]

The following diagram illustrates the distinct mechanisms of action of 2-acetoxybenzoic acid and salicylic acid on the COX enzyme.

cluster_aspirin 2-Acetoxybenzoic Acid (Aspirin) cluster_salicylic Salicylic Acid Aspirin Aspirin Acetylation Acetylation of Serine Residue Aspirin->Acetylation donates acetyl group Irreversible_Inhibition Irreversible COX Inhibition Acetylation->Irreversible_Inhibition COX_Enzyme COX Enzyme Irreversible_Inhibition->COX_Enzyme blocks active site Salicylic_Acid Salicylic Acid Reversible_Inhibition Weak, Reversible COX Inhibition Salicylic_Acid->Reversible_Inhibition weaker interaction Reversible_Inhibition->COX_Enzyme competes for active site Prostaglandin_Synthesis Prostaglandin Synthesis COX_Enzyme->Prostaglandin_Synthesis catalyzes

Caption: Mechanism of Action Comparison

Comparative Biological Activity: A Quantitative Look

The difference in the mechanism of action between 2-acetoxybenzoic acid and salicylic acid is reflected in their respective potencies against the COX enzymes. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function.

CompoundTargetIC50 (µg/mL)Potency
2-Acetoxybenzoic Acid (Aspirin) COX-15High
COX-2210Moderate
Salicylic Acid COX-1 & COX-2>100Very Low

Data sourced from MedchemExpress and Molecular Medicine.[4][9]

As the data indicates, aspirin is a potent inhibitor of COX-1 and a moderately potent inhibitor of COX-2.[9] In stark contrast, salicylic acid is a very weak inhibitor of both isoforms in direct enzymatic assays, with an IC50 value significantly higher than that of aspirin.[4]

Experimental Protocols

To empirically determine the biological activity of this compound compounds and their controls, standardized in vitro assays are employed. Below are detailed protocols for a Cyclooxygenase (COX) Inhibition Assay and a general Cell Viability (MTT) Assay.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a test compound to inhibit the peroxidase activity of COX-1 and COX-2.

Materials:

  • COX-1 and COX-2 enzymes (ovine)

  • Assay Buffer (0.1 M Tris-HCl, pH 7.8, containing 1 mM EDTA)

  • Heme

  • Colorimetric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • Arachidonic Acid solution

  • Test compounds (2-acetoxybenzoic acid and salicylic acid) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, heme, substrate, and arachidonic acid according to the manufacturer's instructions. Prepare serial dilutions of the test compounds.

  • Assay Setup: In a 96-well plate, add the following to designated wells:

    • Background Wells: 160 µL Assay Buffer and 10 µL Heme.

    • 100% Initial Activity Wells: 150 µL Assay Buffer, 10 µL Heme, and 10 µL of either COX-1 or COX-2 enzyme.

    • Inhibitor Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL of enzyme, and 10 µL of the test compound dilution.

  • Incubation: Incubate the plate at 25°C for 5 minutes.

  • Reaction Initiation: Add 20 µL of the Colorimetric Substrate solution to all wells, followed immediately by 20 µL of Arachidonic Acid solution to initiate the reaction.

  • Measurement: Shake the plate for a few seconds and read the absorbance at 590 nm within 5 minutes.

  • Data Analysis:

    • Subtract the average absorbance of the background wells from the absorbance of all other wells.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Absorbance of 100% Activity - Absorbance of Inhibitor) / Absorbance of 100% Activity] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Start Start: Prepare Reagents Plate_Setup Set up 96-well plate: - Background - 100% Activity - Inhibitor wells Start->Plate_Setup Incubate Incubate at 25°C for 5 min Plate_Setup->Incubate Add_Substrate Add Colorimetric Substrate Incubate->Add_Substrate Initiate_Reaction Add Arachidonic Acid Add_Substrate->Initiate_Reaction Read_Absorbance Read Absorbance at 590 nm Initiate_Reaction->Read_Absorbance Data_Analysis Calculate % Inhibition and IC50 Read_Absorbance->Data_Analysis

Caption: COX Inhibition Assay Workflow

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of the compounds on a cell line.

Materials:

  • Cell line (e.g., human fibroblasts)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS)

  • 96-well cell culture plates

  • Test compounds

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion

The presence of a this compound group is a critical determinant of the biological activity of 2-acetoxybenzoic acid, conferring a mechanism of irreversible COX inhibition that is absent in its parent compound, salicylic acid. This distinction results in a significantly higher potency for aspirin in direct enzymatic assays. The experimental protocols provided herein offer robust methods for quantifying these differences in a laboratory setting. Understanding these structure-activity relationships is fundamental for the rational design and development of novel therapeutic agents.

References

  • Wikipedia. (n.d.). Aspirin. Retrieved February 20, 2026, from [Link]

  • Wikipedia. (n.d.). Mechanism of action of aspirin. Retrieved February 20, 2026, from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Aspirin? Retrieved February 20, 2026, from [Link]

  • Al-Gareeb, A. I., et al. (2017).
  • Dr.Oracle. (2025, April 1). What is the mechanism of action of Acetylsalicylic acid (Aspirin)? Retrieved February 20, 2026, from [Link]

  • Al-Rawi, S. S., & Al-Amiery, A. A. (2020). Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. Indian Journal of Chemistry - Section B, 59B(11), 1701-1707.
  • Kovalenko, S. I., et al. (2023). Dichloroacetic acid derivatives as potential anti-tumor and anti-inflammatory agents. ScienceRise: Pharmaceutical Science, (5), 24-34.
  • Sagan, J., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2372.
  • Choi, H. W., et al. (2015). Aspirin's Active Metabolite Salicylic Acid Targets High Mobility Group Box 1 to Modulate Inflammatory Responses. Molecular Medicine, 21, 1-10.
  • Interchim. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit. Retrieved February 20, 2026, from [Link]

  • Tegeder, I., et al. (2001). Anti-inflammatory effects of aspirin and sodium salicylate. Naunyn-Schmiedeberg's Archives of Pharmacology, 364(4), 303-311.
  • Diarra, M., et al. (2023). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Journal of Medicinal Plants Research, 17(1), 1-9.
  • Frizzo, C. P., et al. (2014). Cytotoxic Activity of Salicylic Acid-Containing Drug Models with Ionic and Covalent Binding. ACS Medicinal Chemistry Letters, 5(11), 1175-1179.
  • Xu, X. M., et al. (1999). Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate. Proceedings of the National Academy of Sciences, 96(9), 5292-5297.
  • Medicosis Perfectionalis. (2019, June 9). Aspirin - Acetyl Salicylic Acid (ASA) - Antiplatelets, Analgesic, Antipyretic, Anti-inflammatory. Retrieved February 20, 2026, from [Link]

  • Dèrmane, F. A., & Singh, S. (2023). Salicylic Acid (Aspirin). In StatPearls.
  • Diyah, N. W., et al. (2024). Design of acyl salicylic acid derivates as COX-1 inhibitors using QSAR approach, molecular docking and QSPR analysis.
  • U.S. Government Publishing Office. (n.d.). The molecular mechanism of action of all non-steroidal anti-inflammatory drugs - (NSAIDs) is the inhibition of the enzyme cyclo-oxygenase (COX), responsible for. Retrieved February 20, 2026, from [Link]

  • Borenfreund, E., & Puerner, J. A. (1985). A simple quantitative procedure using monolayer cultures for cytotoxicity assays (HTD/NR-90). Journal of Tissue Culture Methods, 9(1), 7-9.
  • Kiss, R. (2014, November 23). Can someone advise me how to interpret my results of cytotoxicity using MTT assay? ResearchGate. Retrieved February 20, 2026, from [Link]

  • Al-Hamdani, A. A. S., et al. (2024). Mammalian Cell Cytotoxicity, Antibacterial Activity and the Properties of Methylenebis(Hydroxybenzoic Acid) and Its Related Zinc(II) Complex. Molecules, 29(2), 481.
  • Borenfreund, E., & Puerner, J. A. (1985). Comparisons of two in vitro cytotoxicity assays—The neutral red (NR) and tetrazolium MTT tests. Toxicology in Vitro, 1(3), 119-124.

Sources

Structural Confirmation of 2-Acetate Derivatives: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In medicinal chemistry, the acetylation of hydroxyl groups is a fundamental transformation. However, achieving and confirming regioselectivity—specifically distinguishing a 2-Acetate derivative from its 3-, 4-, or 6-position isomers—is a persistent analytical bottleneck. While NMR is the workhorse of daily synthesis, it frequently fails when proton signals overlap in crowded spectral regions (3.5–5.5 ppm) or when determining absolute stereochemistry.

This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against NMR and Mass Spectrometry for the structural confirmation of this compound derivatives. It provides a self-validating experimental protocol designed to resolve ambiguities that other methods cannot.

Comparative Analysis: XRD vs. The Alternatives

The following analysis evaluates the three primary structural confirmation methods based on resolution, regioselective confidence, and sample requirements.

Table 1: Methodological Performance Matrix
FeatureSC-XRD (Gold Standard) 2D NMR (NOESY/HMBC) Mass Spectrometry (HRMS)
Primary Output 3D Atomic Coordinates (XYZ)Connectivity (J-coupling) & Through-space (NOE)Molecular Formula (m/z)
Regioisomer Certainty Absolute (100%) High (80-90%) - Fails if signals overlapLow - Cannot distinguish isomers
Stereochemistry Absolute Configuration (Anomalous Dispersion)Relative (requires known chiral centers)None
Sample State Solid Crystal (0.1–0.3 mm)Solution (CDCl₃, DMSO-d₆)Ionized Gas Phase
Time to Result 24–48 Hours (including growth)1–4 Hours< 30 Minutes
Limitation Requires crystalline sampleSignal degeneracy; solvent effectsFragmentation patterns often identical
Expert Insight: The "Acetate Ambiguity"

In carbohydrate and steroid chemistry, the chemical shift difference between a this compound and a 3-Acetate proton can be as small as 0.05 ppm. In these cases, 2D NMR correlations (HMBC) often show "forests" of cross-peaks that are open to interpretation. SC-XRD is the only method that provides a direct, non-inferential image of the carbonyl oxygen's connectivity to the C2 carbon.

Decision Logic & Workflow

The following diagram illustrates the critical decision pathway for researchers facing structural ambiguity.

DecisionWorkflow Start Crude Acetylation Product HNMR 1H / 13C NMR Screening Start->HNMR Check Are Regio-Signals Distinct? HNMR->Check NMR_Success Confirm Structure via 2D NMR (HMBC/NOESY) Check->NMR_Success Yes (Clear separation) Ambiguity Ambiguous/Overlapping Signals (The 'this compound' Problem) Check->Ambiguity No (Overlap) Cryst Initiate Crystallization (Vapor Diffusion) Ambiguity->Cryst XRD SC-XRD Data Collection Cryst->XRD Solve Structure Solution (SHELXT) & Refinement (SHELXL) XRD->Solve Final Unambiguous 3D Model Solve->Final

Figure 1: Decision workflow for structural confirmation. Note that XRD is triggered immediately upon spectral ambiguity.

Experimental Protocol: SC-XRD for Acetates

This protocol is optimized for small molecule acetates, which often exhibit rotational disorder in the methyl group.

Phase 1: Crystallization (Vapor Diffusion)

Acetate derivatives are often soluble in polar organic solvents but reluctant to crystallize due to the flexible ester linkage.

  • Dissolution: Dissolve 5–10 mg of the generic "this compound" sample in a minimal amount (0.5 mL) of a "good" solvent (e.g., Acetone or DCM).

  • Setup: Place this solution in a small inner vial.

  • Diffusion: Place the open inner vial inside a larger jar containing 2–3 mL of a "poor" solvent (e.g., Pentane or Diethyl Ether). Crucial: The poor solvent must be more volatile than the good solvent.

  • Seal & Wait: Cap the outer jar tightly. Allow to stand undisturbed at 4°C for 24–72 hours.

Phase 2: Data Collection & Reduction
  • Source Selection: Use Cu-Kα radiation (λ = 1.54178 Å) .

    • Reasoning: Organic acetates (C, H, O) scatter X-rays weakly. Copper sources provide higher intensity diffraction at high angles compared to Molybdenum (Mo), essential for determining absolute configuration (Flack parameter) if the molecule is chiral.

  • Temperature: Collect data at 100 K using a cryostream.

    • Reasoning: Acetate methyl groups (

      
      ) rotate freely at room temperature, causing high thermal parameters (
      
      
      
      ) that degrade resolution. Freezing the crystal locks this rotation.
Phase 3: Structure Solution & Refinement (The "Self-Validating" Step)

This is where the structure is confirmed. We utilize the SHELX suite within the Olex2 interface.

  • Solution: Run SHELXT (Intrinsic Phasing).[1][2] This should locate all non-hydrogen atoms immediately.

  • Refinement: Run SHELXL (Least Squares Refinement).

  • The "this compound" Validation Check:

    • Examine the electron density map around the C2 position.

    • Disorder Handling: If the terminal methyl group looks like a "propeller" (electron density smeared), apply a disorder model. Split the hydrogen positions (AFIX 137) or the entire methyl carbon if necessary.

    • R-Factor: A final

      
       value of < 5.0% indicates a high-quality structure.
      

Data Simulation: The Confirmation

Below is a simulated comparison of data outputs for a hypothetical "Target-2-Acetate" confirmation.

Scenario

A researcher synthesizes a glucose derivative and attempts to acetylate only the C2 hydroxyl.

1. NMR Result (Ambiguous):

  • H2 signal: 4.85 ppm (dd, J = 9.8, 3.5 Hz).

  • H3 signal: 4.88 ppm (t, J = 9.6 Hz).

2. XRD Result (Definitive):

  • Space Group:

    
     (Chiral)
    
  • Bond Length C2-O2: 1.43 Å (Single bond C-O)

  • Bond Length O2-C(Carbonyl): 1.35 Å (Ester character)

  • Flack Parameter: 0.02(4) (Confirms absolute stereochemistry is correct).

  • Visual Proof: The electron density map clearly shows the carbonyl oxygen pointing away from the C3 position, confirming the This compound regioisomer.

Visualization of the Crystallography Pipeline

XRD_Pipeline Crystal Single Crystal (Mounted on Loop) Diffraction X-Ray Diffraction (Bragg's Law) Crystal->Diffraction X-rays RawData Raw Frames Reciprocal Space Diffraction->RawData Integration Phasing Phasing (SHELXT) Recover Phase Info RawData->Phasing Fourier Transform Refinement Refinement (SHELXL) Minimize F_obs vs F_calc Phasing->Refinement Electron Density CIF Final CIF File (Publishable Data) Refinement->CIF Validation

Figure 2: The SC-XRD data pipeline from physical crystal to digital CIF file.

References

  • Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A. [Link]

  • Dolomanov, O. V., et al. (2009). OLEX2: a complete structure solution, refinement and analysis program.[3][4][5] Journal of Applied Crystallography.[3][4][5][6] [Link]

Sources

Reproducibility of PMA (2-Acetate Ester) Experimental Results: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the critical reproducibility challenges associated with Phorbol 12-myristate 13-acetate (PMA) , often referred to in synthetic and structure-activity contexts by its active 13-acetate moiety or simply as PMA/TPA .

PMA is the industry-standard "gold tool" for activating Protein Kinase C (PKC) and differentiating monocytes (e.g., THP-1) in drug development. However, it suffers from a massive reproducibility crisis due to protocol inconsistencies (resting times, concentrations) and hydrolytic instability.

Content Type: Technical Comparison & Protocol Standardization Guide Subject: Phorbol 12-myristate 13-acetate (PMA) vs. Non-Tumorigenic Alternatives (Bryostatins, Indolactams) Audience: Senior Researchers, Assay Developers, and Pharmacologists

Executive Summary: The "Acetate" Variable in Signaling

In drug development, Phorbol 12-myristate 13-acetate (PMA) is the ubiquitous positive control for PKC activation and the standard reagent for differentiating THP-1 monocytes into macrophage-like models. Despite its prevalence, PMA generates highly variable experimental results across laboratories.[1]

This variability stems from three "Silent Killers" of reproducibility:

  • Protocol Divergence: The "Resting Phase" duration after PMA exposure dictates whether cells mimic M1 (pro-inflammatory) or M2 (regulatory) phenotypes.

  • Hydrolytic Instability: The C13-acetate ester is susceptible to hydrolysis in aqueous media, leading to concentration drift during long-term incubations (24h–72h).

  • Pleiotropic Activation: PMA mimics Diacylglycerol (DAG) indiscriminately, activating all classical and novel PKC isoforms (

    
    ), creating "noisy" background signals that mask specific drug effects.
    

This guide compares PMA with high-fidelity alternatives and provides a self-validating protocol to ensure data integrity.

Technical Comparison: PMA vs. Precision Alternatives

For precise pathway interrogation, PMA is often a "blunt hammer." The following table compares PMA with alternatives that offer superior stability or isoform specificity.

Table 1: Comparative Performance Metrics
FeaturePMA (Standard) Bryostatin-1 Indolactam V Prostratin
Primary Target Pan-PKC Activator (C1 Domain)Pan-PKC (High Affinity)PKC

,

(Selectivity)
Pan-PKC (Non-tumorigenic)
Tumor Promotion High (Potent Promoter)No (Antagonist activity)LowNo
Differentiation Strong (Macrophage-like)Moderate (Dendritic-like)WeakModerate
Stability (t½) Moderate (Ester hydrolysis risk)High (Macrolide)High (Indole alkaloid)High
Reproducibility Low (Protocol dependent)High (Saturating kinetics)Medium High
Cost LowVery HighModerateModerate
Best Use Case THP-1 Differentiation, NF-

B Max Signal
Alzheimer's/HIV Latency StudiesIsoform-specific ScreeningLatency Reversal Agents

Senior Scientist Insight: If your assay requires long-term (>24h) stimulation, PMA's effective concentration drops due to metabolism and hydrolysis. For long-duration assays, Bryostatin-1 provides a more stable activation profile without the confounding variable of tumor promotion (hyper-proliferation).

Mechanistic Visualization: The PKC Signaling Cascade

PMA acts as a rigid analog of Diacylglycerol (DAG), docking into the C1 domain of PKC. Unlike DAG, PMA is not rapidly metabolized, leading to sustained (supra-physiological) activation.

Figure 1: PMA-Induced PKC Activation & Downstream Signaling

This diagram illustrates the entry point of PMA and its divergence into the MAPK/ERK and NF-


B pathways, highlighting the nodes where reproducibility usually fails (PKC Translocation).

PKC_Pathway PMA PMA (2-Acetate Mimetic) PKC_Inactive PKC (Cytosolic/Inactive) PMA->PKC_Inactive High Affinity Binding DAG Endogenous DAG DAG->PKC_Inactive PKC_Active PKC (Membrane Bound/Active) PKC_Inactive->PKC_Active Translocation Raf Raf-1 PKC_Active->Raf IKK IKK Complex PKC_Active->IKK Degradation Proteasomal Degradation (Long-term PMA exposure) PKC_Active->Degradation Downregulation (24h+) MEK MEK1/2 Raf->MEK ERK ERK1/2 (p-ERK) MEK->ERK Diff Differentiation (CD11b+) ERK->Diff Gene Transcription NFkB NF-κB (Nuclear Translocation) IKK->NFkB Cyto Cytokine Release (TNF-α, IL-1β) NFkB->Cyto

Caption: PMA bypasses receptor signaling to lock PKC in an active state. Note the "Degradation" node: prolonged PMA exposure (>24h) paradoxically depletes PKC, a major source of inter-lab variability.

Validated Experimental Protocol: THP-1 Differentiation

The following protocol is designed to eliminate the "Resting Phase" variability documented in recent literature (Frontiers in Immunology, 2022).

The "Self-Validating" System

To ensure the protocol worked, you must include an Internal Validity Check (IVC) :

  • IVC 1 (Morphology): >90% of cells must be adherent and amoeboid.

  • IVC 2 (Surface Marker): Flow cytometry must show CD11b^high / CD14^low.

Step-by-Step Methodology

Reagents:

  • PMA Stock: 1 mg/mL in DMSO (Store at -20°C, aliquoted. Do not freeze-thaw >3 times ).

  • Media: RPMI 1640 + 10% FBS (Heat Inactivated) + 1% Pen/Strep.

Workflow:

  • Preparation (Day 0):

    • Seed THP-1 monocytes at

      
       cells/mL in 6-well plates.
      
    • Critical Step: Dilute PMA stock in warm media immediately before use. Do not store diluted PMA.

    • Standard Concentration: Add PMA to a final concentration of 100 ng/mL (approx 160 nM).

    • Note: Many labs use 10–200 ng/mL. 100 ng/mL is the saturation point for robust adherence; lower doses (10 ng/mL) increase batch variability.

  • Stimulation (Day 0 – Day 2):

    • Incubate for 48 hours at 37°C, 5% CO2.

    • Observation: Cells should adhere and flatten.

  • The Wash & Rest (Day 2 – Day 3) – The Reproducibility Key:

    • Why: Continuous PMA exposure causes PKC downregulation and "exhaustion."

    • Aspirate PMA-containing media.

    • Wash gently 2x with warm PBS (to remove all traces of PMA).

    • Add fresh, PMA-free complete media.

    • Resting Period: Incubate for 24 hours .

    • Result: This "rest" allows the cells to recover metabolic homeostasis and upregulate Toll-like Receptors (TLRs) for subsequent drug testing.

  • Assay Trigger (Day 3):

    • Cells are now differentiated M0 Macrophages. Proceed with drug treatment or LPS stimulation.

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Low Adherence (<50%) PMA Hydrolysis or FBS InterferenceUse fresh PMA aliquot. Ensure FBS is Heat-Inactivated (complement proteins can interfere).
High Cell Death DMSO Toxicity or PMA OverdoseFinal DMSO concentration must be <0.1%. Reduce PMA to 50 ng/mL if using sensitive sub-clones.
Inconsistent Cytokine Release Variable "Resting" TimeStandardize the resting phase to exactly 24h. Without rest, NF-

B is pre-exhausted.
"Drifting" EC50 Values Plasticware AbsorptionPMA is lipophilic. Use glass or low-binding plastic for serial dilutions.

References

  • Park, E.K., et al. (2007). Optimized THP-1 differentiation protocol for macrophage studies.Journal of Immunological Methods .

  • Lund, M.E., et al. (2016).[2] The choice of phorbol 12-myristate 13-acetate differentiation protocol influences the response of THP-1 macrophages to a pro-inflammatory stimulus.[1]Journal of Immunological Methods .

  • Frontiers in Immunology. (2022). Resting time after phorbol 12-myristate 13-acetate in THP-1 derived macrophages provides a non-biased model for the study of NLRP3 inflammasome.Frontiers .[3]

  • LC-MS/MS Method for Determination of Acetate Derivatives. (2020). FDA Laboratory Information Bulletin.

  • BenchChem. (2025).[4] Comparative Guide to Manganese Acetate vs Other Salts (Contextual Reference).

Sources

Safety Operating Guide

Navigating the Safe Handling of 2-Acetoxy-2-methyl-1-propyl acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive guide to the personal protective equipment (PPE), handling procedures, and disposal of 2-Acetoxy-2-methyl-1-propyl acetate, ensuring a secure and efficient laboratory environment.

For researchers and scientists in the fast-paced world of drug development, precision and safety in the laboratory are paramount. This guide provides an in-depth operational plan for handling 2-Acetoxy-2-methyl-1-propyl acetate, a compound that, like many organic esters, requires careful management. By understanding its hazard profile and implementing the robust procedures outlined below, you can ensure the integrity of your work and the safety of your team.

Hazard Assessment and Chemical Profile

Key Hazard Considerations:

  • Flammability: Acetate esters are generally flammable.[2][3] Vapors may be heavier than air and can travel to an ignition source.[4] It is crucial to handle this compound away from open flames, sparks, and other sources of ignition.[2][3][5][6]

  • Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[7]

  • Skin Irritation: Prolonged or repeated skin contact may lead to irritation and dermatitis.[1]

  • Respiratory Tract Irritation: Inhalation of vapors may cause respiratory irritation, drowsiness, or dizziness.[7]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential for minimizing exposure to 2-Acetoxy-2-methyl-1-propyl acetate. The following table summarizes the recommended PPE, and the subsequent workflow diagram provides a decision-making framework for its selection.

PPE CategoryItemSpecifications and Rationale
Eye & Face Protection Safety glasses with side-shields or GogglesEssential for preventing eye contact with splashes or vapors. A face shield should be worn in situations with a higher risk of splashing.
Hand Protection Chemical-resistant glovesThe selection of glove material (e.g., nitrile, neoprene) should be based on the manufacturer's compatibility data to ensure adequate protection against permeation and degradation.
Body Protection Laboratory coatA standard lab coat is necessary to prevent incidental skin contact. For larger quantities or procedures with a higher risk of splashes, a chemical-resistant apron or suit may be required.
Respiratory Protection Not generally required for small-scale use in a well-ventilated area.If vapors or mists are generated and ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary to prevent respiratory tract irritation.
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling 2-Acetoxy-2-methyl-1-propyl acetate.

PPE_Selection_Workflow start Start: Handling 2-Acetoxy-2-methyl-1-propyl acetate small_scale Small-scale use in well-ventilated area? start->small_scale large_scale Large-scale use or potential for splashes/aerosols? small_scale->large_scale No standard_ppe Standard PPE: - Safety glasses with side-shields - Chemical-resistant gloves - Lab coat small_scale->standard_ppe Yes enhanced_ppe Enhanced PPE: - Goggles and face shield - Chemical-resistant gloves - Chemical-resistant apron/suit large_scale->enhanced_ppe Yes inadequate_ventilation Is ventilation inadequate or are vapors/aerosols generated? standard_ppe->inadequate_ventilation enhanced_ppe->inadequate_ventilation respirator Add NIOSH-approved respirator with organic vapor cartridge inadequate_ventilation->respirator Yes end Proceed with experiment inadequate_ventilation->end No respirator->end

Caption: Decision workflow for selecting appropriate PPE.

Operational Plan: From Benchtop to Disposal

A systematic approach to handling and disposal is critical for maintaining a safe laboratory environment.

Engineering Controls and Safe Handling Practices
  • Ventilation: Always handle 2-Acetoxy-2-methyl-1-propyl acetate in a well-ventilated area, preferably within a chemical fume hood, to minimize the concentration of vapors.[5]

  • Ignition Sources: Eliminate all potential ignition sources from the handling area. This includes open flames, hot plates, and spark-producing equipment.[2][3][5][6] Use only non-sparking tools.[1][4]

  • Grounding and Bonding: For transfers of larger quantities, ensure that containers and receiving equipment are properly grounded and bonded to prevent the buildup of static electricity.[4]

  • Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the chemical.[5]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to contain the situation and prevent exposure.

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation.[5]

  • Control Ignition Sources: Extinguish all nearby ignition sources.[5]

  • Contain the Spill: Use a non-combustible absorbent material, such as sand, earth, or vermiculite, to contain the spill.[5] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.[1][5]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Spill Response Decision Tree

Spill_Response_Plan spill Spill of 2-Acetoxy-2-methyl-1-propyl acetate Occurs evacuate Evacuate non-essential personnel and increase ventilation spill->evacuate ignition Eliminate all ignition sources evacuate->ignition ppe Don appropriate PPE: - Respirator - Chemical-resistant gloves - Goggles/face shield - Protective clothing ignition->ppe contain Contain spill with non-combustible absorbent material collect Collect absorbed material with non-sparking tools into a sealed waste container contain->collect decontaminate Decontaminate the spill area collect->decontaminate ppe->contain

Caption: Step-by-step spill response protocol.

Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Collection: All waste materials containing 2-Acetoxy-2-methyl-1-propyl acetate, including contaminated absorbents and disposable PPE, must be collected in a designated, clearly labeled, and sealed container for hazardous waste.

  • Regulatory Compliance: Dispose of the chemical waste in accordance with all applicable local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal procedures.

First Aid Measures

In the event of exposure, immediate first aid is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If irritation persists, seek medical attention.[8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[8]

By adhering to these rigorous safety protocols, researchers can confidently and safely handle 2-Acetoxy-2-methyl-1-propyl acetate, fostering a culture of safety and scientific excellence within the laboratory.

References

  • Solvents & Petroleum Service, Inc. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: n-Propyl Acetate. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2022). 2-METHOXY-1-PROPYL ACETATE. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.